molecular formula C10H19NO3 B124345 tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate CAS No. 142733-64-0

tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate

Cat. No.: B124345
CAS No.: 142733-64-0
M. Wt: 201.26 g/mol
InChI Key: PCPNTJQMXAHNOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate is a useful research compound. Its molecular formula is C10H19NO3 and its molecular weight is 201.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11-8-4-7(5-8)6-12/h7-8,12H,4-6H2,1-3H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCPNTJQMXAHNOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001192606
Record name 1,1-Dimethylethyl N-[3-(hydroxymethyl)cyclobutyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001192606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130369-05-0, 167081-37-0
Record name 1,1-Dimethylethyl N-[3-(hydroxymethyl)cyclobutyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=130369-05-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl N-[3-(hydroxymethyl)cyclobutyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001192606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-[(1r,3r)-3-(hydroxymethyl)cyclobutyl]carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

In-Depth Technical Guide: tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate, a bifunctional molecule incorporating a carbamate-protected amine and a primary alcohol on a cyclobutane scaffold. This structure makes it a valuable building block in medicinal chemistry for the synthesis of more complex molecules with potential therapeutic applications. The cyclobutane ring offers a degree of conformational rigidity that can be advantageous in drug design.

Chemical Structure and Identification

This compound is characterized by a cyclobutane ring substituted with a tert-butoxycarbonyl (Boc) protected amine and a hydroxymethyl group. The compound can exist as both cis and trans isomers, which should be considered in synthetic strategies and biological evaluations.

IdentifierValue
IUPAC Name This compound
CAS Number 167081-37-0
PubChem CID 22408683
Molecular Formula C₁₀H₁₉NO₃
Molecular Weight 201.26 g/mol
Canonical SMILES C1(C(CN)C1)NC(=O)OC(C)(C)C
InChI Key PCPNTJQMXAHNOA-UHFFFAOYSA-N

Note: The provided SMILES and InChI Key represent the general connectivity and may not specify stereochemistry. Both cis (CAS: 142733-64-0) and trans isomers are available.

Physicochemical Properties

Quantitative physicochemical data for this compound is not extensively reported in peer-reviewed literature. The data presented below is compiled from supplier information and computational predictions.

PropertyValueSource
Appearance White to off-white solidCommercial Suppliers
Purity ≥97%Commercial Suppliers
Storage Temperature 2-8°CCommercial Suppliers

Synthesis and Experimental Protocols

A common and effective method for the synthesis of this compound is the reduction of the corresponding carboxylic acid, cis-3-[(tert-butoxycarbonyl)amino]cyclobutanecarboxylic acid. The following is a detailed experimental protocol based on standard procedures for the reduction of N-Boc protected amino acids using a borane-tetrahydrofuran complex.

Experimental Protocol: Reduction of cis-3-[(tert-butoxycarbonyl)amino]cyclobutanecarboxylic acid

Materials:

  • cis-3-[(tert-Butoxycarbonyl)amino]cyclobutanecarboxylic acid (1.0 eq)

  • Borane-tetrahydrofuran complex (1.0 M solution in THF, 2.0-3.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add cis-3-[(tert-butoxycarbonyl)amino]cyclobutanecarboxylic acid (1.0 eq).

  • Dissolve the starting material in anhydrous tetrahydrofuran (THF).

  • Cool the solution to 0°C using an ice bath.

  • Slowly add the borane-tetrahydrofuran complex (1.0 M solution in THF, 2.0-3.0 eq) to the stirred solution at 0°C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0°C and cautiously quench the excess borane by the slow, dropwise addition of methanol until gas evolution ceases.

  • Concentrate the mixture under reduced pressure using a rotary evaporator.

  • Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude tert-butyl N-[cis-3-(hydroxymethyl)cyclobutyl]carbamate can be purified by column chromatography on silica gel.

Biological Activity and Applications

As of the current literature, there are no specific reports detailing the biological activity or signaling pathway involvement of this compound. However, the cyclobutane motif is of growing interest in medicinal chemistry. Cyclobutane-containing compounds are found in some natural products and have been incorporated into drug candidates to explore their impact on biological properties.[1] The rigid structure of the cyclobutane ring can confer favorable conformational constraints on a molecule, which can lead to improved binding affinity for biological targets.

This compound serves as a valuable building block for introducing a 3-aminocyclobutylmethyl or related moiety into larger molecules. Such scaffolds are explored for their potential in developing novel therapeutics.

Visualizations

Synthetic Workflow

The following diagram illustrates the synthetic pathway for the preparation of this compound from its corresponding carboxylic acid precursor.

Synthetic_Workflow start cis-3-[(tert-Butoxycarbonyl)amino]- cyclobutanecarboxylic Acid reagents 1. Borane-THF Complex 2. Methanol (Quench) start->reagents Reduction product tert-butyl N-[cis-3-(hydroxymethyl)cyclobutyl]carbamate reagents->product purification Purification (Column Chromatography) product->purification final_product Pure Product purification->final_product

Caption: Synthetic route to this compound.

References

Synthesis of tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate, a valuable building block in medicinal chemistry. The cyclobutane motif is increasingly utilized in drug discovery to introduce three-dimensionality, conformational rigidity, and improved physicochemical properties to small molecule drug candidates.[1][2][3] This guide details a plausible and efficient synthetic pathway, complete with experimental protocols, data presentation, and workflow visualizations to aid researchers in the preparation of this versatile intermediate.

Physicochemical Properties

A summary of the key physicochemical properties of the target compound and its precursors is provided below.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Appearance
3-Oxocyclobutanecarboxylic acid23761-23-1C₅H₆O₃114.10White to off-white solid
3-Aminocyclobutane-1-carboxylic acid3775-73-3C₅H₉NO₂115.13White crystalline solid
tert-Butyl N-(3-carboxycyclobutyl)carbamate946152-72-3C₁₀H₁₇NO₄215.25White solid
This compound154748-63-7C₁₀H₁₉NO₃201.26White to off-white solid

Synthetic Pathway Overview

The synthesis of this compound can be efficiently achieved through a three-step sequence starting from the commercially available 3-oxocyclobutanecarboxylic acid. The overall synthetic workflow is depicted below.

Synthesis_Workflow cluster_0 Synthesis of this compound A 3-Oxocyclobutanecarboxylic acid B 3-Aminocyclobutane-1-carboxylic acid A->B Reductive Amination C tert-Butyl N-(3-carboxycyclobutyl)carbamate B->C Boc Protection D This compound C->D Carboxylic Acid Reduction Biological_Context cluster_1 Application in Drug Discovery A This compound B Introduction of 3D Scaffold A->B C Improved Physicochemical Properties A->C D Lead Optimization B->D C->D E Drug Candidates D->E

References

In-depth Technical Guide: tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate, a bifunctional molecule increasingly utilized in the field of targeted protein degradation. This document details its chemical identity, physicochemical properties, and its pivotal role as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Furthermore, this guide outlines a general synthetic protocol and discusses the mechanism of action of PROTACs facilitated by this linker, providing a valuable resource for researchers in medicinal chemistry and drug discovery.

Chemical Identity and Properties

The specific stereoisomer for which data is most readily available is tert-butyl (cis-3-(hydroxymethyl)cyclobutyl)carbamate.

CAS Number: 142733-64-0[1][2][3][4]

Molecular Formula: C₁₀H₁₉NO₃[1][2][3][4]

Molecular Weight: 201.27 g/mol [1]

Physicochemical Data

A summary of the key physicochemical properties is presented in Table 1. This data is essential for understanding the compound's behavior in various experimental settings.

PropertyValueSource
CAS Number 142733-64-0[1][2][3][4]
Molecular Formula C₁₀H₁₉NO₃[1][2][3][4]
Molecular Weight 201.27 g/mol [1]
Appearance Solid[2]
Purity ≥97%[2][4]
Storage Room temperature[4]

Synthesis

General Experimental Protocol

A plausible synthetic route would involve the following steps:

  • Starting Material: A suitable starting material would be a cyclobutane derivative with both an amino and a hydroxymethyl functional group, for example, (cis-3-aminocyclobutyl)methanol.

  • Boc Protection: The amino group of the starting material would be protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base, such as triethylamine or sodium bicarbonate, in an appropriate solvent like dichloromethane or a mixture of dioxane and water.

  • Reaction Monitoring: The progress of the reaction would be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture would be subjected to an aqueous work-up to remove the base and other water-soluble impurities. The organic layer would then be dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent removed under reduced pressure. The resulting crude product would be purified by column chromatography on silica gel to yield the pure tert-butyl (cis-3-(hydroxymethyl)cyclobutyl)carbamate.

Note: The stereochemistry of the final product is dependent on the stereochemistry of the starting material.

Role in Targeted Protein Degradation

This compound serves as a crucial building block in the synthesis of PROTACs.[1] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

PROTAC Structure and Mechanism

A PROTAC molecule consists of three key components:

  • A ligand for the target protein.

  • A ligand for an E3 ubiquitin ligase.

  • A linker that connects the two ligands.

This compound functions as a component of the linker. The tert-butoxycarbonyl (Boc) group is a protecting group for the amine, which can be deprotected to allow for covalent attachment to either the target protein ligand or the E3 ligase ligand. The hydroxymethyl group provides a handle for further chemical modification and attachment to the other part of the PROTAC molecule.

The general mechanism of action for a PROTAC is illustrated in the signaling pathway diagram below.

PROTAC_Mechanism PROTAC Mechanism of Action PROTAC PROTAC TernaryComplex Ternary Complex (PROTAC-Target-E3) PROTAC->TernaryComplex TargetProtein Target Protein TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Ubiquitylation Ubiquitylation TernaryComplex->Ubiquitylation recruits Ub Ubiquitin Ub->Ubiquitylation Proteasome Proteasome Ubiquitylation->Proteasome leads to Degradation Target Protein Degradation Proteasome->Degradation

Figure 1. A diagram illustrating the general mechanism of action for a Proteolysis Targeting Chimera (PROTAC).

Experimental Workflows

The development and evaluation of PROTACs incorporating the this compound linker involve a series of well-defined experimental workflows.

PROTAC Synthesis Workflow

The synthesis of a PROTAC using this linker typically follows the workflow depicted below.

PROTAC_Synthesis_Workflow PROTAC Synthesis Workflow cluster_linker Linker Synthesis cluster_ligands Ligand Preparation Linker This compound Deprotection Boc Deprotection Linker->Deprotection Activation Hydroxyl Activation Linker->Activation Coupling1 Coupling Reaction 1 Deprotection->Coupling1 Coupling2 Coupling Reaction 2 Activation->Coupling2 TargetLigand Target Protein Ligand TargetLigand->Coupling1 E3Ligand E3 Ligase Ligand E3Ligand->Coupling2 Coupling1->Coupling2 Purification Purification and Characterization Coupling2->Purification

Figure 2. A generalized workflow for the synthesis of a PROTAC molecule.

Conclusion

This compound is a valuable chemical tool for researchers engaged in the development of PROTACs for targeted protein degradation. Its bifunctional nature, with a protected amine and a reactive hydroxyl group, provides the necessary handles for its incorporation into the linker region of these powerful therapeutic agents. This guide provides a foundational understanding of its properties, synthesis, and application, which will be beneficial for scientists in the field of drug discovery and chemical biology. Further research into the specific biological effects and optimization of linkers containing this moiety will continue to advance the potential of targeted protein degradation as a therapeutic strategy.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to tert-butyl (3-(hydroxymethyl)cyclobutyl)carbamate

This technical guide provides a comprehensive overview of tert-butyl (3-(hydroxymethyl)cyclobutyl)carbamate, a versatile building block in medicinal chemistry and drug discovery. We will delve into its chemical properties, synthesis, and applications, presenting data in a clear and accessible format for researchers.

Chemical Identity and Properties

The IUPAC name for the chemical structure represented by Boc-NH-(3-CH2OH-cyclobutane) is tert-butyl (3-(hydroxymethyl)cyclobutyl)carbamate . This compound features a cyclobutane ring substituted with a Boc-protected amine and a hydroxymethyl group. The spatial arrangement of these substituents gives rise to cis and trans stereoisomers.

Below is a summary of its key chemical properties.

PropertyValueSource
IUPAC Name tert-butyl (3-(hydroxymethyl)cyclobutyl)carbamateN/A
Molecular Formula C₁₀H₁₉NO₃[1]
Molecular Weight 201.26 g/mol N/A
CAS Number 130369-05-0[2]
Synonyms (3-(Boc-amino)cyclobutyl)methanol, Boc-3-amino-1-cyclobutane methanolN/A

The structure of tert-butyl (3-(hydroxymethyl)cyclobutyl)carbamate is visualized below.

Caption: 2D structure of tert-butyl (3-(hydroxymethyl)cyclobutyl)carbamate.

Synthesis Protocols

The synthesis of tert-butyl (3-(hydroxymethyl)cyclobutyl)carbamate typically involves the protection of the amino group of the corresponding amino alcohol with a tert-butyloxycarbonyl (Boc) group.[3] The Boc group is a widely used acid-labile protecting group for amines in organic synthesis.[3][4]

General Experimental Protocol for Boc Protection

A common method for the introduction of the Boc group is the reaction of an amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

Materials:

  • (3-aminocyclobutyl)methanol

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Base (e.g., triethylamine, sodium bicarbonate, or sodium hydroxide)

  • Solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or a biphasic mixture)

Procedure:

  • Dissolve (3-aminocyclobutyl)methanol in the chosen solvent.

  • Add the base to the solution.

  • Add di-tert-butyl dicarbonate (typically 1.0-1.2 equivalents) to the mixture, often portion-wise or as a solution.

  • Stir the reaction mixture at room temperature until the starting amine is consumed (monitored by TLC or LC-MS).

  • Upon completion, perform an aqueous work-up to remove the base and other water-soluble byproducts.

  • Extract the product with an organic solvent.

  • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield pure tert-butyl (3-(hydroxymethyl)cyclobutyl)carbamate.

The following diagram illustrates the general workflow for this synthesis.

G start Start: (3-aminocyclobutyl)methanol dissolve Dissolve in Solvent (e.g., DCM, THF) start->dissolve add_base Add Base (e.g., Triethylamine) dissolve->add_base add_boc Add Boc₂O add_base->add_boc react Stir at Room Temperature (Monitor by TLC/LC-MS) add_boc->react workup Aqueous Work-up react->workup extract Extract with Organic Solvent workup->extract dry Dry and Concentrate extract->dry purify Purify by Column Chromatography dry->purify end End: tert-butyl (3-(hydroxymethyl)cyclobutyl)carbamate purify->end

Caption: General workflow for the Boc protection of (3-aminocyclobutyl)methanol.

Role in Drug Discovery and Development

Carbamates are a significant structural motif in medicinal chemistry due to their chemical stability and ability to act as peptide bond isosteres, which can improve cell membrane permeability.[5][6] The Boc-protected amine, in particular, serves as a crucial intermediate in the synthesis of more complex molecules, allowing for selective modification at other positions of the molecule before deprotection of the amine for further functionalization.

The cyclobutane scaffold is of increasing interest in drug design. Its rigid, three-dimensional structure allows for precise positioning of substituents to optimize interactions with biological targets. The presence of both a protected amine and a hydroxyl group in tert-butyl (3-(hydroxymethyl)cyclobutyl)carbamate makes it a bifunctional building block for creating diverse chemical libraries for screening.

The logical relationship for its use in fragment-based drug discovery is outlined below.

G cluster_0 Compound Properties cluster_1 Synthetic Utility cluster_2 Application bifunctional Bifunctional Building Block (Protected Amine + Alcohol) derivatization Derivatization at -OH group bifunctional->derivatization scaffold Rigid Cyclobutane Scaffold library Diverse Chemical Library Synthesis scaffold->library deprotection Boc Deprotection (Acidic Conditions) derivatization->deprotection amine_functionalization Functionalization of free amine deprotection->amine_functionalization amine_functionalization->library screening High-Throughput Screening library->screening hit_to_lead Hit-to-Lead Optimization screening->hit_to_lead drug_candidate Potential Drug Candidate hit_to_lead->drug_candidate

Caption: Role of the title compound in a drug discovery workflow.

Conclusion

tert-butyl (3-(hydroxymethyl)cyclobutyl)carbamate is a valuable synthetic intermediate for the development of novel therapeutics. Its well-defined structure, bifunctionality, and the established chemistry of the Boc protecting group provide a solid foundation for its use in constructing complex molecular architectures aimed at a variety of biological targets. This guide provides the essential technical information for researchers to effectively utilize this compound in their research and development endeavors.

References

Molecular weight and formula of tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate, a carbamate derivative of interest to researchers and professionals in drug development and organic synthesis. Due to the limited availability of data for the specific 3-substituted isomer, this guide includes calculated data and information from closely related isomers to provide a thorough understanding of the compound's characteristics.

Chemical and Physical Properties

The molecular formula of this compound is C10H19NO3, with a calculated molecular weight of approximately 201.26 g/mol . Below is a summary of its properties, alongside data for related isomers for comparative analysis.

PropertyValue (for 3-substituted isomer)Value (for 1-substituted isomer)
Molecular Formula C10H19NO3C10H19NO3
Molecular Weight ~201.26 g/mol (Calculated)201.26 g/mol
CAS Number Not available1142211-17-3

Experimental Protocols

Objective: To synthesize this compound by reacting 3-(aminomethyl)cyclobutanol with di-tert-butyl dicarbonate (Boc₂O).

Materials:

  • 3-(aminomethyl)cyclobutanol

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or Sodium bicarbonate (NaHCO₃)

  • Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or a mixture of water and dioxane)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Ethyl acetate or other suitable extraction solvent

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 3-(aminomethyl)cyclobutanol (1.0 equivalent) in the chosen solvent.

  • Base Addition: Add a base such as triethylamine (1.1 equivalents) or sodium bicarbonate to the solution.

  • Boc₂O Addition: Slowly add di-tert-butyl dicarbonate (1.1 equivalents) to the stirred solution at room temperature.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

    • Redissolve the residue in an organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the filtrate under vacuum to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes), to yield the pure this compound.

Role in Drug Discovery and Development

Carbamates are a significant class of compounds in medicinal chemistry, often utilized as protecting groups in the synthesis of complex molecules and as key structural motifs in various therapeutic agents. The carbamate functional group is recognized for its chemical stability and its ability to act as a bioisostere of amide or ester functionalities, which can influence a molecule's pharmacokinetic and pharmacodynamic properties.

The cyclobutane ring, a four-membered carbocycle, is increasingly incorporated into drug candidates to introduce conformational rigidity and to explore novel chemical space. Its three-dimensional nature can help in optimizing the spatial arrangement of pharmacophoric groups, potentially leading to improved binding affinity and selectivity for biological targets. The combination of a carbamate and a cyclobutane ring in this compound makes it a valuable building block for the synthesis of novel drug candidates.

Visualizations

Synthetic Workflow

The following diagram illustrates a typical experimental workflow for the synthesis and purification of this compound.

G A Reactant Preparation (3-(aminomethyl)cyclobutanol, Boc2O, Base) B Reaction (Boc Protection) A->B C Reaction Monitoring (TLC) B->C D Work-up (Solvent Removal, Extraction) C->D Reaction Complete E Purification (Column Chromatography) D->E F Characterization (NMR, MS) E->F G Final Product F->G

Caption: Synthetic and Purification Workflow

Logical Relationship in Drug Discovery

This diagram shows the logical placement and utility of carbamate-containing building blocks like this compound within the drug discovery pipeline.

G cluster_0 Drug Discovery Pipeline A Building Block (this compound) B Lead Generation (Synthesis of Analogs) A->B C Lead Optimization (SAR Studies) B->C D Preclinical Development C->D E Clinical Trials D->E

Caption: Role in Drug Discovery Pipeline

An In-depth Technical Guide to the Cis and Trans Isomers of tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and separation of the cis and trans isomers of tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate. These compounds are valuable building blocks in medicinal chemistry and drug development, and a thorough understanding of their distinct properties is crucial for their effective application.

Core Concepts and Synthesis Strategies

The stereochemistry of the 1,3-disubstituted cyclobutane ring in this compound gives rise to two diastereomers: a cis isomer, where the substituents are on the same face of the ring, and a trans isomer, where they are on opposite faces. The spatial arrangement of the carbamate and hydroxymethyl groups significantly influences the molecule's three-dimensional shape, polarity, and ability to interact with biological targets.

The synthesis of these isomers typically proceeds through the stereoselective reduction of a key intermediate, 3-(tert-butoxycarbonylamino)cyclobutanone. The choice of reducing agent and reaction conditions dictates the stereochemical outcome.

Diagram of Synthetic Pathways

G cluster_cis cis-Isomer Synthesis cluster_trans trans-Isomer Synthesis cis_start 3-(tert-butoxycarbonylamino)cyclobutanone cis_reagent Bulky Hydride Reagent (e.g., Lithium tri-tert-butoxyaluminum hydride) cis_start->cis_reagent -78 °C, THF cis_product cis-tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate cis_reagent->cis_product Anti-facial attack trans_start 3-(tert-butoxycarbonylamino)cyclobutanone trans_reagent Ketoreductase (KRED) + Cofactor (e.g., NADPH) trans_start->trans_reagent Biocatalysis trans_product trans-tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate trans_reagent->trans_product High diastereoselectivity (~98:2 dr)

Caption: Synthetic routes to cis and trans isomers.

Experimental Protocols

Synthesis of cis-tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate

This protocol is based on the stereoselective reduction of a 3-substituted cyclobutanone, which generally yields the cis product due to steric hindrance.

Materials:

  • 3-(tert-butoxycarbonylamino)cyclobutanone

  • Lithium tri-tert-butoxyaluminum hydride (LiAl(OtBu)₃H)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous solution of sodium potassium tartrate (Rochelle's salt)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 3-(tert-butoxycarbonylamino)cyclobutanone substrate in anhydrous THF to a concentration of 0.1 M.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of Lithium tri-tert-butoxyaluminum hydride (1.5 equivalents) in THF to the cooled substrate solution over a period of 20 minutes.

  • Stir the reaction mixture at -78 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Once the starting material is consumed, quench the reaction at -78 °C by the slow, dropwise addition of a saturated aqueous solution of sodium potassium tartrate.

  • Allow the mixture to warm to room temperature and stir vigorously until two clear layers form.

  • Separate the aqueous layer and extract it three times with ethyl acetate.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the cis-3-(Boc-amino)cyclobutanol.

Synthesis of trans-tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate

The synthesis of the trans isomer is best achieved with high diastereoselectivity using a biocatalytic approach. A highly trans-diastereoselective synthesis of a similar synthon, tert-butyl(3-hydroxy-2,2,4,4-tetramethylcyclobutyl)carbamate, was accomplished by ketoreductase (KRED) catalysis with a diastereomeric ratio of approximately 98:2.[1] While a specific protocol for the title compound is not detailed in the available literature, a general procedure for a KRED-catalyzed reduction is provided below.

Materials:

  • 3-(tert-butoxycarbonylamino)cyclobutanone

  • Ketoreductase (KRED) enzyme

  • Nicotinamide adenine dinucleotide phosphate (NADPH) or a cofactor regeneration system

  • Buffer solution (e.g., potassium phosphate buffer)

  • Organic co-solvent (e.g., isopropanol)

  • Ethyl acetate

Procedure:

  • In a temperature-controlled reaction vessel, prepare a buffered aqueous solution.

  • Add the 3-(tert-butoxycarbonylamino)cyclobutanone substrate, potentially with an organic co-solvent to aid solubility.

  • Add the ketoreductase enzyme and the NADPH cofactor (or the components of the cofactor regeneration system).

  • Maintain the reaction at a constant pH and temperature (typically near room temperature) with gentle agitation.

  • Monitor the reaction progress by HPLC or GC-MS.

  • Upon completion, extract the product from the aqueous phase using an organic solvent such as ethyl acetate.

  • Combine the organic extracts, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to isolate the trans isomer.

Separation and Purification Workflow

If a synthesis results in a mixture of cis and trans isomers, they can be separated using column chromatography.

G start Crude reaction mixture (cis/trans isomers) dissolve Dissolve in a minimal amount of non-polar solvent start->dissolve load Load onto a silica gel column dissolve->load elute Elute with a gradient of polar solvent in a non-polar solvent (e.g., Ethyl Acetate in Hexanes) load->elute collect Collect fractions elute->collect analyze Analyze fractions by TLC or LC-MS collect->analyze combine_cis Combine pure cis-isomer fractions analyze->combine_cis combine_trans Combine pure trans-isomer fractions analyze->combine_trans concentrate_cis Concentrate under reduced pressure combine_cis->concentrate_cis concentrate_trans Concentrate under reduced pressure combine_trans->concentrate_trans product_cis Pure cis-isomer concentrate_cis->product_cis product_trans Pure trans-isomer concentrate_trans->product_trans

Caption: Isomer separation workflow.

Data Presentation: Comparison of Isomers

Propertycis-tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamatetrans-tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate
CAS Number 142733-64-0Not explicitly found, may be sold as a mixture or under a different identifier.
Molecular Formula C₁₀H₁₉NO₃C₁₀H₁₉NO₃
Molecular Weight 201.26 g/mol 201.26 g/mol
Physical State SolidData not available
Purity Typically ≥97%Data not available
Synthesis Method Stereoselective reduction with bulky hydride reagentsStereoselective enzymatic reduction (KRED)
Diastereoselectivity High cis-selectivityHigh trans-selectivity (~98:2 dr for a similar compound)[1]
Spectroscopic Data (¹H NMR) Specific data not available in searched literature.Specific data not available in searched literature.
Spectroscopic Data (¹³C NMR) Specific data not available in searched literature.Specific data not available in searched literature.

Note: Detailed, directly comparable quantitative data for both isomers is limited in the publicly available literature. The information presented is compiled from supplier data and publications on related compounds.

Logical Relationships in Stereoselective Reduction

The stereochemical outcome of the reduction of 3-(tert-butoxycarbonylamino)cyclobutanone is governed by the direction of hydride attack on the carbonyl group.

G cluster_logic Stereoselectivity Logic start Reduction of 3-(Boc-amino)cyclobutanone path_choice Choice of Reducing Agent start->path_choice bulky_hydride Bulky Hydride (e.g., LiAl(OtBu)₃H) path_choice->bulky_hydride Chemical kred Ketoreductase (KRED) path_choice->kred Biocatalytic steric_hindrance Steric hindrance from 3-Boc-amino group bulky_hydride->steric_hindrance enzyme_active_site Enzyme active site geometry kred->enzyme_active_site anti_facial Favors anti-facial hydride attack steric_hindrance->anti_facial syn_facial Favors syn-facial hydride attack enzyme_active_site->syn_facial cis_product cis-Isomer anti_facial->cis_product trans_product trans-Isomer syn_facial->trans_product

Caption: Factors influencing stereoselectivity.

Conclusion

The cis and trans isomers of this compound are accessible through stereoselective synthetic routes. The cis isomer is readily obtained via reduction with sterically demanding hydride reagents, while the trans isomer can be synthesized with high diastereoselectivity using enzymatic methods. The distinct three-dimensional structures of these isomers make them valuable and unique building blocks for the development of novel therapeutics. Further research into the specific biological activities of each isomer is warranted to fully exploit their potential in drug discovery.

References

An In-depth Technical Guide to the Solubility of tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate. Due to the limited availability of specific quantitative solubility data in public-domain literature, this document focuses on providing a detailed framework for researchers to determine these crucial physicochemical properties. This includes a predictive assessment of solubility based on the compound's structural attributes, alongside detailed experimental protocols for accurate and reproducible measurements.

Introduction to this compound

This compound is a bifunctional organic molecule containing a carbamate protecting group and a primary alcohol. Its structure, featuring both a polar hydroxyl group and a bulky, nonpolar tert-butoxycarbonyl (Boc) group, suggests a varied solubility profile in different organic solvents. Understanding its solubility is critical for a range of applications, including reaction condition optimization, purification strategy development (such as crystallization), and formulation for biological screening.

Predicted Solubility Profile

For a related compound, tert-butyl carbamate, it is known to be soluble in alcohols, chloroform, and methylene chloride, and slightly soluble in water and petroleum ether.[1] This suggests a similar trend for the target compound.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHighThe hydroxyl and carbamate groups can act as hydrogen bond donors and acceptors with protic solvents.
Polar Aprotic DMSO, DMF, AcetonitrileHighStrong dipole-dipole interactions and the ability of these solvents to accept hydrogen bonds are expected to lead to good solvation.
Chlorinated Dichloromethane (DCM)Moderate to HighDCM is a versatile solvent capable of dissolving compounds with a mix of polar and nonpolar characteristics.
Ethers Tetrahydrofuran (THF)ModerateTHF can act as a hydrogen bond acceptor, though its overall polarity is lower than that of alcohols or aprotic polar solvents.
Nonpolar Hexane, TolueneLow to SparinglyThe significant polarity of the hydroxyl and carbamate groups is likely to limit solubility in highly nonpolar solvents. The bulky alkyl groups may provide some affinity.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental protocol is necessary. The following details a reliable method for determining the thermodynamic (equilibrium) solubility of this compound.

Objective: To determine the concentration of a saturated solution of the compound in a given solvent at a specified temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Vials with screw caps

  • Temperature-controlled shaker or rotator

  • Centrifuge or filtration apparatus (e.g., syringe filters)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD) or another quantitative analytical technique.

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a series of vials. The presence of undissolved solid is crucial to ensure saturation.

    • Add a known volume of the selected organic solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.[2]

  • Sample Collection and Preparation:

    • After the equilibration period, cease agitation and allow the vials to stand, permitting the excess solid to settle.

    • Carefully remove an aliquot of the supernatant. To ensure no solid particles are transferred, either centrifuge the vial and draw from the top layer or pass the solution through a syringe filter compatible with the solvent.

    • Dilute the collected supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted sample using a validated HPLC method or another appropriate quantitative technique.

    • Determine the concentration of the compound in the diluted sample by comparing its response to a standard curve prepared with known concentrations of this compound.

    • Calculate the original solubility in the solvent by accounting for the dilution factor.

Diagram 1: Experimental Workflow for Solubility Determination

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sample 3. Sampling & Preparation cluster_quant 4. Quantification prep1 Add excess solid to vial prep2 Add known volume of solvent prep1->prep2 equil1 Seal vial and place in shaker prep2->equil1 equil2 Agitate at constant temperature (24-48h) equil1->equil2 sample1 Cease agitation, allow solid to settle equil2->sample1 sample2 Filter or centrifuge supernatant sample1->sample2 sample3 Dilute aliquot for analysis sample2->sample3 quant1 Analyze by HPLC sample3->quant1 quant2 Calculate concentration vs. standard curve quant1->quant2 quant3 Determine solubility (mg/mL or mol/L) quant2->quant3

Caption: Workflow for Thermodynamic Solubility Determination.

Conclusion

While direct quantitative solubility data for this compound is not widely published, a qualitative assessment based on its molecular structure provides valuable guidance for its use in a laboratory setting. For applications requiring precise solubility values, the experimental protocol detailed in this guide offers a robust methodology for generating reliable and reproducible data. Such empirical data is indispensable for informed decision-making in chemical synthesis, purification, and the development of pharmaceutical formulations.

References

An In-depth Technical Guide to the Boc Protection of Cyclobutane Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tert-butoxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly in medicinal chemistry and drug development, for the temporary masking of amine functionalities. Its widespread use stems from its ease of introduction, general stability to a range of reaction conditions, and facile cleavage under mild acidic conditions.[1][2] This technical guide provides a comprehensive overview of the Boc protection of cyclobutane amines, a class of compounds of growing interest in pharmaceutical research due to their unique conformational properties.

This document details the core reaction mechanism, provides specific experimental protocols for the Boc protection of cyclobutane amine derivatives, summarizes quantitative data, and includes spectroscopic data for the resulting N-Boc protected compounds.

Core Concepts: The Mechanism of Boc Protection

The protection of an amine with a Boc group proceeds via a nucleophilic acyl substitution reaction. The most common reagent for this transformation is di-tert-butyl dicarbonate (Boc₂O), often referred to as Boc anhydride.[3][4][5] The reaction can be performed with or without a base.

Base-Catalyzed Mechanism:

In the presence of a base, such as triethylamine (Et₃N) or sodium hydroxide (NaOH), the reaction is generally faster. The mechanism involves the following key steps:

  • Nucleophilic Attack: The lone pair of the nitrogen atom on the cyclobutane amine attacks one of the electrophilic carbonyl carbons of the Boc anhydride.

  • Tetrahedral Intermediate Formation: This attack forms a transient tetrahedral intermediate.

  • Collapse of the Intermediate: The intermediate collapses, leading to the formation of the N-Boc protected cyclobutane amine (a carbamate).

  • Byproduct Formation: This step also generates a tert-butoxycarbonate anion and a protonated amine. The base then deprotonates the amine, regenerating the neutral amine and forming a salt. The tert-butoxycarbonate anion subsequently decomposes to carbon dioxide (CO₂) and a tert-butoxide anion.

Mechanism without an External Base:

The reaction can also proceed without an added base, although it may be slower. In this case, a second molecule of the cyclobutane amine or the generated tert-butoxide can act as the base to neutralize the protonated amine intermediate.

The evolution of carbon dioxide gas provides a strong thermodynamic driving force for the reaction.[5]

Diagram of the General Boc Protection Mechanism

Boc_Protection_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Cyclobutylamine Cyclobutane Amine (R-NH₂) Tetrahedral_Intermediate Tetrahedral Intermediate Cyclobutylamine->Tetrahedral_Intermediate Nucleophilic Attack Boc_Anhydride Di-tert-butyl dicarbonate ((Boc)₂O) Boc_Anhydride->Tetrahedral_Intermediate Boc_Protected_Amine N-Boc-Cyclobutane Amine Tetrahedral_Intermediate->Boc_Protected_Amine Collapse Byproducts tert-Butanol + CO₂ Tetrahedral_Intermediate->Byproducts Decomposition

Caption: General mechanism for the Boc protection of a cyclobutane amine.

Experimental Protocols and Data

The Boc protection of cyclobutane amines is a robust and high-yielding reaction. Below are detailed experimental protocols for the protection of specific cyclobutane amine derivatives, along with tables summarizing the quantitative data.

Protocol 1: Synthesis of N-Boc-1-aminocyclobutanecarboxylic acid[6]

This protocol details the Boc protection of 1-aminocyclobutanecarboxylic acid.

Materials:

  • 1-Aminocyclobutanecarboxylic acid

  • 0.5 M Sodium hydroxide (NaOH) solution

  • 1,4-Dioxane

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Diethyl ether

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of 1-aminocyclobutanecarboxylic acid (500 mg, 4.34 mmol) in 10 mL of 0.5 M sodium hydroxide solution, add 10 mL of 1,4-dioxane.

  • Add di-tert-butyl dicarbonate (1.42 g, 6.51 mmol) to the mixture.

  • Stir the reaction mixture at room temperature for 15 hours.

  • After the reaction is complete, extract the mixture with diethyl ether (2 x 20 mL).

  • Acidify the aqueous phase by dropwise addition of hydrochloric acid until the pH reaches 4.

  • Extract the aqueous phase with ethyl acetate (3 x 30 mL).

  • Combine the organic phases and wash with saturated sodium chloride solution (2 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the product.

Yield: 750 mg (80.6%) of N-Boc-1-aminocyclobutanecarboxylic acid as a white solid.[6]

Protocol 2: Alternative Synthesis of N-Boc-1-aminocyclobutanecarboxylic acid[6]

This protocol provides an alternative method using sodium bicarbonate as the base.

Materials:

  • 1-Aminocyclobutanecarboxylic acid

  • 1,4-Dioxane

  • Water

  • Sodium bicarbonate (NaHCO₃)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Ethyl acetate (EtOAc)

  • 1N Hydrochloric acid (HCl)

  • Dichloromethane (CH₂Cl₂)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of 1-aminocyclobutane-1-carboxylic acid (2 g, 17 mmol) in a mixture of 1,4-dioxane and water (20:20 mL), add sodium bicarbonate (4.4 g, 57 mmol).

  • Cool the mixture to 0°C and add di-tert-butyl dicarbonate (4.5 g, 20.4 mmol).

  • Stir the reaction mixture for about 12 hours at room temperature.

  • Upon completion, wash the reaction mixture with ethyl acetate (30 mL) to remove impurities.

  • Acidify the aqueous layer with 1N HCl to a pH of 2-3.

  • Extract the aqueous layer with dichloromethane (2 x 40 mL).

  • Combine the organic extracts and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography using 35% EtOAc in n-Hexane as the eluent.

Yield: 2.8 g (75%) of N-Boc-1-aminocyclobutanecarboxylic acid as an off-white solid.[6]

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the Boc protection of various cyclobutane amine derivatives.

SubstrateReagentsBaseSolventTime (h)Temp. (°C)Yield (%)Reference
1-Aminocyclobutanecarboxylic acid(Boc)₂ONaOH1,4-Dioxane/H₂O15RT80.6[6]
1-Aminocyclobutanecarboxylic acid(Boc)₂ONaHCO₃1,4-Dioxane/H₂O120 to RT75[6]

Spectroscopic Data

Accurate spectroscopic characterization is crucial for confirming the successful synthesis of N-Boc protected cyclobutane amines. The most characteristic signal in the ¹H NMR spectrum of a Boc-protected amine is a sharp singlet at approximately 1.4-1.5 ppm, corresponding to the nine equivalent protons of the tert-butyl group.

¹H and ¹³C NMR Data for N-Boc-1-aminocyclobutanecarboxylic acid:

  • ¹H NMR (300 MHz, CD₃OD): δ 2.62-2.53 (m, 2H), 2.25-2.15 (m, 2H), 2.05-1.97 (m, 2H), 1.42 (s, 9H).[6]

¹H NMR Data for tert-butyl N-[(1R,2S)-2-aminocyclobutyl]carbamate:

While the full dataset is not available, the ¹H NMR spectrum has been reported.[7]

The following diagram illustrates a typical workflow for the synthesis and characterization of an N-Boc protected cyclobutane amine.

Diagram of a General Experimental Workflow

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification_char Purification & Characterization A 1. Dissolve Cyclobutane Amine and Base in Solvent B 2. Add (Boc)₂O A->B C 3. Stir at Appropriate Temperature B->C D 4. Monitor Reaction (e.g., TLC) C->D E 5. Quench Reaction D->E F 6. Extraction E->F G 7. Drying and Solvent Removal F->G H 8. Purification (e.g., Column Chromatography) G->H I 9. Characterization (NMR, MS, etc.) H->I

Caption: A general workflow for the synthesis and purification of N-Boc cyclobutane amines.

Conclusion

The Boc protection of cyclobutane amines is a reliable and efficient transformation that is essential for the synthesis of complex molecules in drug discovery and development. The protocols and data presented in this guide provide a solid foundation for researchers working with this important class of compounds. The straightforward reaction mechanism and generally high yields make this a valuable tool in the synthetic chemist's arsenal. Further exploration into the substrate scope and optimization of reaction conditions for various substituted cyclobutane amines will continue to enhance the utility of this protective group strategy.

References

The Synthesis of tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate: A Guide to Key Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of novel molecular scaffolds is a cornerstone of innovation. Among these, cyclobutane derivatives have garnered significant interest due to their unique conformational properties and their utility as bioisosteres for larger or more flexible moieties. This technical guide provides an in-depth overview of the key intermediates and synthetic strategies employed in the preparation of tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate, a valuable building block in medicinal chemistry.

The synthesis of this target molecule typically proceeds through a multi-step pathway involving the formation and transformation of several key intermediates. A common and logical synthetic route commences with a commercially available cyclobutane precursor, which is then functionalized to introduce the required amino and hydroxymethyl groups. The amine functionality is often protected with a tert-butoxycarbonyl (Boc) group to prevent unwanted side reactions during subsequent synthetic manipulations.

Key Synthetic Intermediates and Transformations

A plausible and efficient synthetic route to this compound involves the following key intermediates:

  • 3-Oxocyclobutane-1-carboxylic Acid: This commercially available starting material serves as a versatile scaffold for the introduction of the necessary functional groups.

  • 3-Aminocyclobutane-1-carboxylic Acid: The introduction of an amino group, often via reductive amination or other nucleophilic addition reactions to the ketone, is a critical step. This intermediate possesses the core functionalities required for the final product.

  • 3-((tert-Butoxycarbonyl)amino)cyclobutanecarboxylic Acid: Protection of the amino group with a Boc moiety is a standard procedure to ensure chemoselectivity in the subsequent reduction step. This is typically achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

  • Methyl 3-((tert-butoxycarbonyl)amino)cyclobutanecarboxylate: Esterification of the carboxylic acid facilitates the final reduction. This can be accomplished using standard esterification methods, such as reaction with methanol in the presence of an acid catalyst.

The pivotal and final transformation in this synthetic sequence is the reduction of the ester to the primary alcohol.

Synthetic Pathway Visualization

The logical flow of the synthesis can be visualized as follows:

Synthesis_Pathway Start 3-Oxocyclobutane-1-carboxylic Acid Intermediate1 3-Aminocyclobutane-1-carboxylic Acid Start->Intermediate1 Reductive Amination Intermediate2 3-((tert-Butoxycarbonyl)amino)cyclobutanecarboxylic Acid Intermediate1->Intermediate2 Boc Protection Intermediate3 Methyl 3-((tert-butoxycarbonyl)amino)cyclobutanecarboxylate Intermediate2->Intermediate3 Esterification FinalProduct This compound Intermediate3->FinalProduct Reduction Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification BocProtection Boc Protection Esterification Esterification BocProtection->Esterification Reduction Reduction Esterification->Reduction Quenching Reaction Quenching Reduction->Quenching Extraction Solvent Extraction Quenching->Extraction Drying Drying of Organic Phase Extraction->Drying Concentration Solvent Removal Drying->Concentration Purification Chromatography/Recrystallization Concentration->Purification FinalProduct This compound Purification->FinalProduct Isolated Product

The Cyclobutane Motif in Medicinal Chemistry: A Technical Guide to its Discovery, History, and Application

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclobutane ring, a four-membered carbocycle, has transitioned from a synthetic curiosity to a cornerstone motif in modern medicinal chemistry. Its inherent ring strain imparts a unique three-dimensional, puckered conformation that offers medicinal chemists a powerful tool to enhance drug properties. This guide provides an in-depth exploration of the discovery and history of cyclobutane derivatives in medicine, focusing on key marketed drugs. It details their mechanisms of action through signaling pathway diagrams, presents quantitative pharmacological data in structured tables, and provides representative experimental protocols for the synthesis of the cyclobutane core and relevant biological assays, offering a comprehensive resource for professionals in drug discovery and development.

Introduction: The Rise of a Strained Scaffold

First synthesized in 1907, cyclobutane was long considered a synthetic challenge due to its significant ring strain (approximately 26 kcal/mol).[1] However, this very strain is the source of its utility in drug design. Unlike flexible, larger cycloalkanes or flat aromatic rings, the cyclobutane scaffold adopts a rigid, puckered conformation.[2] This unique geometry allows it to serve as a conformationally restricted scaffold, locking pharmacophores into bioactive orientations, improving metabolic stability, and acting as a bioisostere for other chemical groups.[3][4]

The journey of cyclobutane in medicine began with its identification in a variety of biologically active natural products found in bacteria, fungi, plants, and marine invertebrates.[5][6] These natural precedents inspired synthetic chemists to incorporate the four-membered ring into novel therapeutic agents, leading to the development of several successful drugs across diverse therapeutic areas, from oncology to infectious disease. This guide will examine the history and technical details of four landmark cyclobutane-containing drugs: Carboplatin, Boceprevir, Apalutamide, and Ivosidenib.

Pioneering Cyclobutane Drugs: Case Studies

Carboplatin: A Less Toxic Successor to a Blockbuster

History and Discovery: The story of Carboplatin is intrinsically linked to its predecessor, Cisplatin. Cisplatin, discovered by Dr. Barnett Rosenberg and colleagues at Michigan State University, was a revolutionary anticancer agent but was hampered by severe nephrotoxicity, ototoxicity, and neurotoxicity.[7] This prompted a search for second-generation platinum-based drugs with an improved safety profile. A collaboration between the Institute of Cancer Research and the Johnson Matthey company in the UK led to the development of Carboplatin.[8] By replacing Cisplatin's reactive chloride leaving groups with a more stable bidentate cyclobutane-1,1-dicarboxylate ligand, researchers created a compound that was less reactive and, consequently, less toxic.[9] Carboplatin was patented in 1972 and received FDA approval in 1989, marketed by Bristol-Myers Squibb as Paraplatin®.[10][11]

Mechanism of Action: Like Cisplatin, Carboplatin functions as a DNA alkylating agent. Once it enters the cell, which has a low chloride concentration, the cyclobutane-1,1-dicarboxylate ligand is slowly hydrolyzed, activating the platinum core.[12] The activated platinum species then forms covalent bonds, primarily at the N7 position of purine bases (guanine and adenine), creating intrastrand and interstrand DNA crosslinks.[12][13] These DNA adducts distort the double helix, inhibiting DNA replication and transcription, which ultimately triggers apoptosis (programmed cell death) in rapidly dividing cancer cells.[9][14]

carboplatin_moa cluster_cell Cancer Cell Carboplatin_ext Carboplatin (Inactive) Carboplatin_int Carboplatin (Intracellular) Carboplatin_ext->Carboplatin_int Cellular Uptake Activated_Pt Activated Platinum Complex Carboplatin_int->Activated_Pt Hydrolysis (low Cl- conc.) DNA Nuclear DNA Activated_Pt->DNA Binds to Purines (N7) Crosslinked_DNA Crosslinked DNA (Adducts) Inhibition Inhibition of Replication & Transcription Crosslinked_DNA->Inhibition Apoptosis Apoptosis Inhibition->Apoptosis

Caption: Mechanism of Action of Carboplatin.
Boceprevir: A First-in-Class HCV Protease Inhibitor

History and Discovery: The discovery of the Hepatitis C virus (HCV) and the elucidation of its lifecycle revealed critical viral enzymes, including the NS3/4A serine protease. This enzyme is essential for viral replication, as it cleaves the HCV polyprotein into mature, functional proteins.[15] Recognizing its importance, researchers targeted NS3/4A for drug development. Boceprevir (SCH 503034) was discovered by scientists at Schering-Plough (later Merck & Co.) through structure-based drug design.[16] It was one of the first direct-acting antivirals (DAAs) for HCV. Approved by the FDA in 2011, Boceprevir marked a significant advancement in HCV therapy, offering a targeted approach beyond the standard care of interferon and ribavirin.[5]

Mechanism of Action: Boceprevir is a peptidomimetic α-ketoamide inhibitor that acts as a serine trap.[16][17] It is designed to mimic the natural substrate of the NS3/4A protease. The drug binds to the active site of the NS3 protease, where its ketoamide warhead forms a reversible, covalent bond with the catalytic serine residue (Ser139).[6] This adduct formation blocks the enzyme's proteolytic activity, preventing the cleavage of the viral polyprotein and thereby halting the HCV replication cycle.[6][15]

boceprevir_moa cluster_hcv HCV Replication Cycle HCV_RNA HCV RNA Polyprotein HCV Polyprotein HCV_RNA->Polyprotein Translation NS3_4A NS3/4A Protease Polyprotein->NS3_4A Cleavage by Host/Viral Proteases Mature_Proteins Mature Viral Proteins NS3_4A->Mature_Proteins Processes Polyprotein Replication Viral Replication Mature_Proteins->Replication Boceprevir Boceprevir Boceprevir->NS3_4A Inhibits (Covalent Adduct)

Caption: Mechanism of Action of Boceprevir.
Apalutamide: A Next-Generation Androgen Receptor Antagonist

History and Discovery: Prostate cancer growth is often driven by androgens stimulating the androgen receptor (AR). While first-generation antiandrogens were effective, many cancers developed resistance, often through AR overexpression or mutation. This created a need for more potent, second-generation AR antagonists. Apalutamide (ARN-509) was discovered through research originating from the University of California and was developed by Janssen Research & Development.[18][19] It was designed to bind the AR with higher affinity than its predecessors and to lack the partial agonist activity seen with older drugs.[20] First described in 2007, Apalutamide received its first FDA approval in February 2018 for the treatment of non-metastatic castration-resistant prostate cancer (nmCRPC).[18][21]

Mechanism of Action: Apalutamide is a potent, nonsteroidal AR inhibitor. It acts at multiple points in the AR signaling pathway.[22]

  • Competitive Inhibition: It binds directly and with high affinity to the ligand-binding domain of the AR, competitively blocking the binding of androgens like testosterone and dihydrotestosterone.[23]

  • Inhibition of Nuclear Translocation: By binding the AR in the cytoplasm, Apalutamide prevents the conformational change required for the receptor to move into the cell nucleus.[23][24]

  • Impedes DNA Binding: Even if some AR molecules reach the nucleus, Apalutamide prevents them from binding to androgen response elements (AREs) on the DNA.[24] This comprehensive blockade of AR-mediated gene transcription inhibits the proliferation and survival of prostate cancer cells.[25]

apalutamide_moa cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR Binds DNA DNA AR->DNA Translocates & Binds AREs Apalutamide Apalutamide Apalutamide->AR 1. Blocks Binding Apalutamide->DNA 2. Inhibits Translocation Gene_Transcription Gene Transcription (Growth, Proliferation) Apalutamide->Gene_Transcription 3. Impedes DNA Binding DNA->Gene_Transcription Activates ivosidenib_moa cluster_pathway Metabolic Pathway in mIDH1 Cancer Cell Isocitrate Isocitrate aKG α-Ketoglutarate (α-KG) Isocitrate->aKG WT IDH1 / Other pathways mIDH1 Mutant IDH1 (mIDH1) aKG->mIDH1 TwoHG 2-Hydroxyglutarate (2-HG) (Oncometabolite) mIDH1->TwoHG Neomorphic Activity Epigenetics Epigenetic Dysregulation TwoHG->Epigenetics Differentiation_Block Blocked Cellular Differentiation Epigenetics->Differentiation_Block Ivosidenib Ivosidenib Ivosidenib->mIDH1 Inhibits synthesis_workflow Prep 1. Reagent Preparation - Dissolve substrate in solvent - Add sensitizer (optional) Degas 2. Degas Solution - Purge with N2 or Ar gas Prep->Degas Irradiate 3. UV Irradiation - Use photoreactor (e.g., 254 nm) - Maintain temperature Degas->Irradiate Monitor 4. Reaction Monitoring - TLC or GC-MS Irradiate->Monitor Monitor->Irradiate Continue if incomplete Workup 5. Workup - Remove solvent in vacuo Monitor->Workup Reaction complete Purify 6. Purification - Column chromatography or  recrystallization Workup->Purify

References

Spectroscopic Properties of Boc-Protected Amino Alcohols: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a cornerstone in modern organic synthesis, particularly in peptide chemistry and the development of pharmaceuticals. Its widespread use stems from its stability across a range of chemical conditions and its facile removal under mild acidic conditions.[1][2] Boc-protected amino alcohols are crucial chiral building blocks for synthesizing a variety of complex molecules, including enzyme inhibitors and therapeutic agents.[3][4] A comprehensive understanding of their spectroscopic characteristics is paramount for reaction monitoring, structural elucidation, and quality control. This guide provides a detailed overview of the key spectroscopic properties of Boc-protected amino alcohols, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), complete with experimental protocols and data presented for clear comparison.

Core Spectroscopic Signatures

The introduction of the Boc protecting group imparts distinct and readily identifiable signatures in various spectroscopic analyses. These signatures are consistent across different amino alcohol backbones and serve as a primary confirmation of a successful protection reaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural confirmation of Boc-protected amino alcohols.[2] Both ¹H and ¹³C NMR provide definitive evidence of the Boc group's presence and the integrity of the parent molecule.

  • ¹H NMR Spectroscopy : The most characteristic signal is a sharp singlet, integrating to nine protons, which arises from the chemically equivalent methyl groups of the tert-butyl moiety. This peak typically appears in the upfield region, around 1.4-1.5 ppm .[2][5] The N-H proton of the carbamate linkage usually appears as a broad singlet or a doublet (if coupled to an adjacent proton) between 4.5 and 5.5 ppm. The chemical shifts of the amino alcohol backbone protons are also influenced by the presence of the Boc group.

  • ¹³C NMR Spectroscopy : The Boc group is characterized by three distinct signals: the three equivalent methyl carbons (C (CH₃)₃) typically resonating around 28.4 ppm , the quaternary carbon (C (CH₃)₃) near 80.1 ppm , and the carbamate carbonyl carbon (C =O) appearing significantly downfield around 155-157 ppm .[5][6]

Infrared (IR) Spectroscopy

IR spectroscopy is highly effective for monitoring the progress of the protection reaction. The successful installation of the Boc group is confirmed by the appearance of strong absorption bands characteristic of the carbamate functional group and the disappearance of bands associated with the primary or secondary amine of the starting material.

  • N-H Stretch : A moderate, sharp absorption band appears in the range of 3300-3500 cm⁻¹ , corresponding to the N-H stretching vibration of the carbamate.[7]

  • C=O Stretch : A strong, sharp absorption band is observed between 1680 and 1710 cm⁻¹ , which is characteristic of the carbamate carbonyl group.[8]

  • N-H Bend (Amide II) : A peak around 1520-1530 cm⁻¹ is also indicative of the N-H bending vibration within the carbamate linkage.[8]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the protected amino alcohol. While the protonated molecular ion [M+H]⁺ can often be observed, Boc-protected amines are known to undergo fragmentation. A common fragmentation pathway is the loss of the tert-butyl group or isobutylene, leading to characteristic fragment ions. In some cases, McLafferty rearrangement can occur in the ion source, and the protonated parent ion may not be detected at all.[9]

Data Presentation: Spectroscopic Data of Representative Boc-Amino Alcohols

The following tables summarize typical spectroscopic data for common Boc-protected amino alcohols. Note that exact chemical shifts and absorption frequencies can vary slightly based on the solvent, concentration, and instrument used.

Table 1: ¹H NMR Spectroscopic Data (δ in ppm)

CompoundSolventBoc (s, 9H)N-HCH₂-OCH-NOther Backbone Protons
N-Boc-ethanolamine CDCl₃~1.45~4.9 (br s)~3.6-3.7 (t)-~3.2-3.3 (q, CH₂-N)
N-Boc-L-alaninol CDCl₃~1.44~4.7 (br s)~3.6 (dd), ~3.5 (dd)~3.8 (m)~1.1 (d, CH₃)
N-Boc-L-phenylalaninol CDCl₃~1.42~4.8 (d)~3.6 (m)~4.0 (m)~2.8 (d, CH₂-Ph), ~7.2-7.4 (m, Ar-H)

Table 2: ¹³C NMR Spectroscopic Data (δ in ppm)

CompoundSolventBoc C(C H₃)₃Boc C (CH₃)₃Boc C =OBackbone Carbons
N-Boc-ethanolamine CDCl₃~28.4~79.5~156.5~63.0 (CH₂-O), ~43.0 (CH₂-N)
N-Boc-L-alaninol CDCl₃~28.4~79.3~156.2~66.5 (CH₂-O), ~50.0 (CH-N), ~17.0 (CH₃)
N-Boc-L-phenylalaninol CDCl₃~28.4~79.6~156.0~138.0, 129.3, 128.5, 126.5 (Ar-C), ~65.0 (CH₂-O), ~53.5 (CH-N), ~38.0 (CH₂-Ph)

Table 3: Key FT-IR Absorption Frequencies (cm⁻¹)

CompoundN-H StretchC-H StretchC=O StretchN-H BendO-H Stretch
N-Boc-ethanolamine ~3350~2870-2980~1695~1525~3420 (broad)
N-Boc-L-alaninol ~3340~2880-2975~1690~1520~3400 (broad)
N-Boc-L-phenylalaninol ~3345~2870-2980~1692~1522~3410 (broad)

Experimental Protocols

Detailed and reliable protocols are essential for both the synthesis and characterization of these compounds.

Synthesis: General Protocol for N-Boc Protection of Amino Alcohols

This protocol describes a standard procedure for the protection of an amino alcohol using di-tert-butyl dicarbonate (Boc₂O).

G start_node Dissolve Amino Alcohol in an appropriate solvent (e.g., THF, Dioxane, or CH₂Cl₂) reagent_add Add Di-tert-butyl dicarbonate (Boc₂O) (1.0-1.2 equivalents) start_node->reagent_add Step 1 base_add Add a base (e.g., Triethylamine or aq. NaHCO₃) and stir at room temperature reagent_add->base_add Step 2 reaction Monitor reaction progress by TLC (typically 2-16 hours) base_add->reaction Step 3 workup Perform aqueous workup: 1. Add water/brine 2. Extract with organic solvent (e.g., EtOAc) 3. Wash combined organic layers reaction->workup Step 4 purify Dry organic layer (e.g., over Na₂SO₄), filter, and concentrate in vacuo workup->purify Step 5 final_product Purify the crude product via column chromatography or recrystallization purify->final_product Step 6 characterize Characterize the final product (NMR, IR, MS) final_product->characterize Final Step

Caption: General workflow for the N-Boc protection of amino alcohols.

Methodology:

  • Dissolution: Dissolve the amino alcohol (1.0 equiv.) in a suitable solvent such as tetrahydrofuran (THF), dichloromethane (DCM), or a mixture of dioxane and water.

  • Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv.) to the solution.[10]

  • Base and Reaction: If using an organic solvent, add a base like triethylamine (TEA, 1.5 equiv.). If using an aqueous co-solvent, a base such as sodium bicarbonate (NaHCO₃) is added. Allow the mixture to stir at room temperature.

  • Monitoring: Monitor the reaction's completion using Thin Layer Chromatography (TLC), typically observing the disappearance of the starting material spot.

  • Work-up: Once complete, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.[10]

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the pure Boc-protected amino alcohol.

Analytical Protocols

G cluster_nmr NMR Spectroscopy cluster_ir FT-IR Spectroscopy cluster_ms Mass Spectrometry sample Purified Boc-Amino Alcohol nmr_prep Dissolve 5-10 mg in ~0.7 mL deuterated solvent (e.g., CDCl₃, DMSO-d₆) sample->nmr_prep ir_prep Prepare sample: (Thin film on salt plate, KBr pellet, or ATR) sample->ir_prep ms_prep Dissolve sample in appropriate solvent (e.g., MeOH, ACN) sample->ms_prep nmr_acq Acquire ¹H and ¹³C spectra. Lock, tune, and shim. nmr_prep->nmr_acq nmr_proc Process data: FT, phase/baseline correction, and peak integration. nmr_acq->nmr_proc ir_acq Acquire spectrum (e.g., 4000-400 cm⁻¹, 16 scans) ir_prep->ir_acq ir_proc Identify characteristic peaks: C=O, N-H, O-H stretches. ir_acq->ir_proc ms_acq Analyze via ESI or LC-MS to obtain mass-to-charge ratio (m/z) ms_prep->ms_acq ms_proc Confirm [M+H]⁺ or other adducts and analyze fragmentation patterns. ms_acq->ms_proc

Caption: Standard workflow for spectroscopic characterization.

1. NMR Spectroscopy [2]

  • Sample Preparation: Accurately weigh 5-10 mg of the purified Boc-protected amino alcohol and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a clean, dry 5 mm NMR tube.

  • Data Acquisition: Insert the sample into the NMR spectrometer. Lock the field frequency using the deuterium signal from the solvent and shim the magnetic field to achieve optimal resolution. Acquire a ¹H spectrum followed by a proton-decoupled ¹³C spectrum.

  • Data Processing and Analysis: Process the raw data using appropriate software. This involves Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the residual solvent peak. Integrate the signals in the ¹H spectrum and assign all peaks in both spectra to their corresponding atoms in the structure.

2. FT-IR Spectroscopy

  • Sample Preparation: For liquid or low-melting solids, a thin film can be prepared by placing a small drop of the sample between two salt plates (NaCl or KBr). For solids, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing the sample directly on the crystal.

  • Data Acquisition: Place the sample in the spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Analysis: Analyze the resulting spectrum to identify the key functional group frequencies as detailed in Table 3.

3. Mass Spectrometry []

  • Sample Preparation: Prepare a dilute solution of the sample (typically ~1 mg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation for electrospray ionization (ESI).

  • Data Acquisition: Introduce the sample into the mass spectrometer, for example, via direct infusion or through a liquid chromatography (LC) system. Acquire the mass spectrum in positive ion mode.

  • Analysis: Examine the spectrum for the molecular ion peak [M+H]⁺ or other adducts (e.g., [M+Na]⁺). Analyze any significant fragment ions to further confirm the structure.

Conclusion

The spectroscopic analysis of Boc-protected amino alcohols is a routine but critical task in synthetic and medicinal chemistry. The Boc group provides a set of highly reliable and easily identifiable signals in NMR and IR spectroscopy, allowing for straightforward confirmation of its incorporation. By leveraging the data and protocols outlined in this guide, researchers, scientists, and drug development professionals can confidently synthesize, purify, and characterize these vital chemical building blocks, ensuring the integrity and quality of their materials for downstream applications.

References

Methodological & Application

Application Notes and Protocols: Tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate is a valuable bifunctional building block increasingly utilized in modern pharmaceutical synthesis. Its unique cyclobutane core offers a degree of conformational rigidity that can be advantageous in drug design, while the primary alcohol and Boc-protected amine functionalities provide versatile handles for synthetic elaboration.[1] This combination of features makes it particularly suitable for the construction of complex molecular architectures, most notably as a linker component in Proteolysis Targeting Chimeras (PROTACs).

Application in PROTACs

PROTACs are heterobifunctional molecules that harness the cell's natural protein degradation machinery to eliminate specific target proteins involved in disease.[2] They consist of three key components: a ligand that binds to the target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands. The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase.[3]

The cyclobutane moiety within this compound provides a semi-rigid scaffold for the linker, which can help to optimize the spatial orientation of the two ligands for effective ternary complex formation.[1] This can lead to improved potency and selectivity of the resulting PROTAC.

A prominent example of a clinically advanced therapeutic agent that incorporates a similar cyclobutane-based linker is GDC-2992 (also known as RO7656594), an investigational oral androgen receptor (AR) degrader for the treatment of prostate cancer.[4][5][6] The linker in GDC-2992 contains a tetramethylcyclobutane core, highlighting the pharmaceutical industry's interest in this structural motif for PROTAC design.

Mechanism of Action: PROTAC-Mediated Protein Degradation

The general mechanism of action for a PROTAC is a catalytic process that results in the ubiquitination and subsequent degradation of a target protein.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC TernaryComplex Ternary Complex (Target-PROTAC-E3) PROTAC->TernaryComplex Binds TargetProtein Target Protein (e.g., Androgen Receptor) TargetProtein->TernaryComplex Binds E3Ligase E3 Ubiquitin Ligase (e.g., Cereblon) E3Ligase->TernaryComplex Binds TernaryComplex->PROTAC Released (Catalytic Cycle) UbiquitinatedTarget Ubiquitinated Target Protein TernaryComplex->UbiquitinatedTarget Ubiquitination Ub Ubiquitin Ub->TernaryComplex Recruited Proteasome Proteasome UbiquitinatedTarget->Proteasome Recognition DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides Degradation

Figure 1: PROTAC Mechanism of Action. A PROTAC molecule facilitates the formation of a ternary complex between a target protein and an E3 ubiquitin ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome. The PROTAC is then released to repeat the cycle.

Quantitative Data

The following table summarizes the biological activity of the androgen receptor degrader GDC-2992, which features a cyclobutane-containing linker. This data illustrates the high potency that can be achieved with PROTACs incorporating such linkers.

CompoundTargetCell LineDC50 (nM)[4][5][6][7]IC50 (nM)[4][5][7]
GDC-2992Androgen ReceptorVCaP2.79.7
(Rac)-GDC-2992Androgen ReceptorVCaP10-

DC50: The concentration of the compound required to degrade 50% of the target protein. IC50: The concentration of the compound required to inhibit a biological process or response by 50%.

Experimental Protocols

The following protocols provide a general workflow for the utilization of this compound as a PROTAC linker. The first step involves activating the primary alcohol for subsequent nucleophilic substitution. This is followed by coupling with a payload, which could be either the target protein ligand or the E3 ligase ligand, depending on the overall synthetic strategy.

Experimental_Workflow Start This compound Step1 Step 1: Activation of the Hydroxyl Group (e.g., Tosylation or Mesylation) Start->Step1 ActivatedIntermediate Activated Linker Intermediate (e.g., Tosylate or Mesylate) Step1->ActivatedIntermediate Step2 Step 2: Nucleophilic Substitution with Payload 1 (e.g., E3 Ligase Ligand with a nucleophilic handle) ActivatedIntermediate->Step2 LinkerPayload1 Linker-Payload 1 Conjugate Step2->LinkerPayload1 Step3 Step 3: Deprotection of Boc Group (e.g., TFA or HCl) LinkerPayload1->Step3 DeprotectedAmine Free Amine on Linker Step3->DeprotectedAmine Step4 Step 4: Amide Coupling with Payload 2 (e.g., Target Protein Ligand with a carboxylic acid) DeprotectedAmine->Step4 FinalPROTAC Final PROTAC Molecule Step4->FinalPROTAC

Figure 2: General synthetic workflow for incorporating the cyclobutane linker into a PROTAC.

Protocol 1: Activation of the Hydroxyl Group (Tosylation)

This protocol describes a general method for the tosylation of the primary alcohol of this compound.

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Argon or Nitrogen atmosphere

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous dichloromethane under an inert atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add anhydrous pyridine (2-3 equivalents) to the solution.

  • Add p-toluenesulfonyl chloride (1.1-1.5 equivalents) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl (optional, to remove excess pyridine), saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tosylated product.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure tert-butyl N-[3-((tosyloxy)methyl)cyclobutyl]carbamate.

Protocol 2: Coupling of the Activated Linker to a Nucleophilic Payload

This protocol outlines a general procedure for the coupling of the tosylated linker with a payload containing a nucleophilic group, such as a phenol or an amine.

Materials:

  • tert-butyl N-[3-((tosyloxy)methyl)cyclobutyl]carbamate (from Protocol 1)

  • Nucleophilic payload (e.g., a phenol-containing E3 ligase ligand)

  • Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Argon or Nitrogen atmosphere

Procedure:

  • To a solution of the nucleophilic payload (1 equivalent) in anhydrous DMF under an inert atmosphere, add potassium carbonate or cesium carbonate (2-3 equivalents).

  • Add a solution of tert-butyl N-[3-((tosyloxy)methyl)cyclobutyl]carbamate (1-1.2 equivalents) in anhydrous DMF to the mixture.

  • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, or until TLC or LC-MS analysis indicates the completion of the reaction.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine to remove DMF and inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired linker-payload conjugate.

Note: These protocols are generalized and may require optimization for specific substrates and scales. It is recommended to monitor the reactions by appropriate analytical techniques such as TLC or LC-MS. Always follow standard laboratory safety procedures.

References

Application Notes and Protocols for the Deprotection of Boc-Protected Cyclobutyl Carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely employed amine-protecting group in organic synthesis due to its stability under a variety of reaction conditions and its facile removal under acidic conditions. This document provides detailed application notes and protocols for the removal of the Boc group from cyclobutyl carbamate, a common structural motif in medicinal chemistry. The selection of the appropriate deprotection method is crucial to ensure high yield and purity of the desired cyclobutylamine, while minimizing potential side reactions. This note outlines common acidic and alternative deprotection strategies, providing quantitative data and detailed experimental procedures.

Reaction Conditions at a Glance

The choice of reagent and reaction conditions for Boc deprotection is critical and depends on the substrate's sensitivity to acidic conditions and the presence of other functional groups. Below is a summary of common methods for the deprotection of Boc-protected amines, with data extrapolated for cyclobutyl carbamate based on reactions with similar aliphatic and cyclic amines.

MethodReagent/CatalystSolvent(s)Typical ConcentrationTemperature (°C)Typical Reaction TimeReported Yield (%)Key Considerations
Acidic Deprotection Trifluoroacetic Acid (TFA)Dichloromethane (DCM)20-50% (v/v)0 to Room Temp.30 min - 2 h>95Highly effective and common; TFA is volatile and corrosive.[1][2]
Hydrochloric Acid (HCl)1,4-Dioxane4 MRoom Temp.1 - 4 h>95Product precipitates as the hydrochloride salt, facilitating isolation.[3][4][5][6]
Hydrochloric Acid (HCl)Methanol (MeOH)Generated in situ from AcClRoom Temp.1 - 3 hHighA convenient method for generating anhydrous HCl in methanol.[6][7][8]
Thermal Deprotection HeatWater or high-boiling point organic solventsN/A100 - 27015 min - several hours79-96A greener alternative, but requires high temperatures which may not be suitable for all substrates.[9][10][11]
Lewis Acid Catalysis Various Lewis Acids (e.g., ZnBr₂, AlCl₃, SnCl₄)Dichloromethane (DCM)Stoichiometric or catalyticRoom Temp.VariesModerate to HighCan be advantageous for substrates with multiple acid-sensitive groups.[12]

Signaling Pathways and Experimental Workflows

Reaction Mechanism of Acid-Catalyzed Boc Deprotection

The most common method for Boc group removal is through acid-catalyzed hydrolysis. The mechanism involves the initial protonation of the carbamate's carbonyl oxygen by a strong acid, such as TFA or HCl. This is followed by the cleavage of the tert-butyl-oxygen bond, which results in the formation of a stable tert-butyl cation and an unstable carbamic acid intermediate. The carbamic acid readily undergoes decarboxylation to yield the free amine and carbon dioxide gas. The liberated amine is then protonated by the excess acid to form the corresponding salt.[13][14]

Boc_Deprotection_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Formation of Tert-butyl Cation cluster_step3 Step 3: Decarboxylation cluster_step4 Step 4: Salt Formation BocProtected Boc-Protected Cyclobutylamine ProtonatedBoc Protonated Carbamate BocProtected->ProtonatedBoc + H+ CarbamicAcid Carbamic Acid Intermediate ProtonatedBoc->CarbamicAcid TertButylCation Tert-butyl Cation ProtonatedBoc->TertButylCation FreeAmine Cyclobutylamine CarbamicAcid->FreeAmine CO2 CO2 CarbamicAcid->CO2 AmineSalt Cyclobutylamine Salt FreeAmine->AmineSalt + H+

Acid-catalyzed deprotection mechanism of a Boc-protected amine.
General Experimental Workflow for Boc Deprotection

The following diagram illustrates a typical workflow for the deprotection of a Boc-protected amine and subsequent workup to isolate either the amine salt or the free amine.

Experimental_Workflow Start Start: Boc-Protected Cyclobutyl Carbamate Dissolve Dissolve in Anhydrous Solvent (e.g., DCM or Dioxane) Start->Dissolve AddAcid Add Acid (e.g., TFA or HCl solution) Dissolve->AddAcid Stir Stir at RT (Monitor by TLC/LC-MS) AddAcid->Stir ReactionComplete Reaction Complete Stir->ReactionComplete Workup Workup ReactionComplete->Workup IsolateSalt Isolate Amine Salt (Filtration or Evaporation) Workup->IsolateSalt If salt is desired Neutralize Neutralize with Base (e.g., NaHCO3, NaOH) Workup->Neutralize If free amine is desired Extract Extract with Organic Solvent Neutralize->Extract DryConcentrate Dry and Concentrate Extract->DryConcentrate IsolateFreeAmine Isolate Free Amine DryConcentrate->IsolateFreeAmine

A general workflow for the deprotection of a Boc-protected amine.

Experimental Protocols

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a widely used and highly effective method for Boc deprotection.[1][2]

Materials:

  • N-Boc-cyclobutyl carbamate

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the N-Boc-cyclobutyl carbamate in anhydrous DCM (approximately 0.1-0.5 M concentration).

  • Addition of TFA: Cool the solution to 0 °C in an ice bath. Slowly add TFA to the stirred solution to achieve a final concentration of 20-50% (v/v).

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 30 minutes to 2 hours.

  • Work-up:

    • Upon completion, carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of NaHCO₃ until effervescence ceases.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with DCM (2 x 20 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Isolation: Filter the drying agent and concentrate the organic solution under reduced pressure to yield the cyclobutylamine. Further purification can be performed by distillation or column chromatography if necessary.

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane

This method is also very common and often results in the precipitation of the amine hydrochloride salt, which simplifies purification.[3][4][5][6]

Materials:

  • N-Boc-cyclobutyl carbamate

  • 4 M HCl in 1,4-Dioxane

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Reaction Setup: To a round-bottom flask containing N-Boc-cyclobutyl carbamate, add a 4 M solution of HCl in 1,4-dioxane.

  • Reaction: Stir the mixture at room temperature. The deprotection usually leads to the precipitation of the cyclobutylamine hydrochloride salt. The reaction progress can be monitored by TLC or LC-MS of a small, quenched aliquot. The reaction is typically complete within 1 to 4 hours.

  • Isolation of the Hydrochloride Salt:

    • Upon completion of the reaction, dilute the mixture with diethyl ether to further precipitate the product.

    • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to obtain the cyclobutylamine hydrochloride salt.

  • Isolation of the Free Amine (Optional):

    • To obtain the free amine, dissolve the hydrochloride salt in water and adjust the pH to >10 with a suitable base (e.g., 1 M NaOH).

    • Extract the aqueous solution with an organic solvent (e.g., DCM or ethyl acetate).

    • Dry the combined organic extracts over an anhydrous drying agent, filter, and concentrate under reduced pressure to yield the free cyclobutylamine.

Potential Side Reactions and Considerations

The primary side reaction of concern during acid-catalyzed Boc deprotection is the alkylation of nucleophiles by the liberated tert-butyl cation.[6] In the case of cyclobutylamine, self-alkylation is unlikely. However, if other nucleophilic functional groups are present in the molecule, they could be susceptible to tert-butylation. To mitigate this, scavengers such as anisole or thioanisole can be added to the reaction mixture to trap the tert-butyl cation.

It is also important to use anhydrous conditions, especially when using HCl in organic solvents, to prevent unwanted hydrolysis of other sensitive functional groups and to ensure the efficiency of the deprotection.[1]

Conclusion

The deprotection of Boc-protected cyclobutyl carbamate can be achieved efficiently using standard acidic conditions. The choice between TFA in DCM and HCl in dioxane will often depend on the desired final product (free amine vs. hydrochloride salt) and the scale of the reaction. For substrates sensitive to strong acids, alternative methods such as thermal deprotection or the use of Lewis acids may be considered, although these often require more optimization. The protocols provided herein serve as a general guideline, and optimization of reaction time and temperature may be necessary for specific substrates to achieve the best results.

References

Application Notes and Protocols: Tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate as a Versatile Building Block for Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate as a key building block in the synthesis of potent and selective enzyme inhibitors. The unique conformational constraints and metabolic stability imparted by the cyclobutane scaffold make it an attractive moiety in modern medicinal chemistry. These notes offer detailed protocols and data to guide researchers in the application of this versatile building block for the development of novel therapeutics.

Introduction

The cyclobutane motif has gained significant traction in drug discovery due to its ability to confer desirable physicochemical properties to bioactive molecules. Its rigid, puckered conformation can orient pharmacophoric groups in a precise manner, leading to enhanced potency and selectivity. Furthermore, the cyclobutane ring is generally more metabolically stable than larger cycloalkanes. This compound provides a synthetically tractable starting material, featuring a protected amine and a primary alcohol that allow for sequential and regioselective functionalization. This building block is particularly well-suited for the synthesis of kinase inhibitors, where the cyclobutane core can serve as a scaffold to position key binding elements.

Applications in Enzyme Inhibitor Synthesis

The primary alcohol of this compound can be readily converted to a variety of functional groups, such as aldehydes, carboxylic acids, or amines, enabling its incorporation into diverse inhibitor scaffolds. The Boc-protected amine provides a stable handle that can be deprotected under mild acidic conditions to reveal a primary amine, which can then be further elaborated.

This building block and its derivatives have been incorporated into inhibitors targeting a range of enzymes, most notably kinases involved in inflammatory and oncogenic signaling pathways.

Janus Kinase (JAK) Inhibitors

The Janus kinases (JAKs) are a family of intracellular tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) that play a crucial role in cytokine signaling through the JAK-STAT pathway. Dysregulation of this pathway is implicated in autoimmune diseases and cancers, making JAKs attractive therapeutic targets. The cyclobutane scaffold has been successfully employed in the design of selective JAK inhibitors. For instance, a cis-1,3-cyclobutane diamine linker has been shown to confer excellent potency and selectivity for JAK1.

Quantitative Data for a Representative Cyclobutane-Containing JAK Inhibitor (Ruxolitinib)

CompoundScaffoldJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)Reference
RuxolitinibCyclobutane-containing3.32.8>40019[1]
TofacitinibNon-cyclobutane112201-[1]
BaricitinibNon-cyclobutane5.95.7>40053[1]

Signaling Pathway

Below is a diagram illustrating the canonical JAK-STAT signaling pathway, a key target for inhibitors derived from the described building block.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer 4. Dimerization Nucleus Nucleus STAT_dimer->Nucleus 5. Translocation Gene Gene Transcription Nucleus->Gene 6. Gene Regulation

Figure 1: The JAK-STAT Signaling Pathway.

Experimental Protocols

The following protocols provide a general framework for the synthesis of a generic kinase inhibitor using this compound as a starting material.

Protocol 1: Oxidation of the Primary Alcohol to an Aldehyde

This protocol describes the conversion of the primary alcohol of the building block to an aldehyde, a versatile intermediate for further modifications.

Materials:

  • This compound

  • Dess-Martin periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Sodium thiosulfate (Na₂S₂O₃), saturated aqueous solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add Dess-Martin periodinane (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution and saturated aqueous Na₂S₂O₃ solution.

  • Stir the biphasic mixture vigorously for 15 minutes.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired aldehyde.

Protocol 2: Reductive Amination to Introduce a Side Chain

This protocol details the coupling of the aldehyde intermediate with a primary amine, a common step in building kinase inhibitor scaffolds.

Materials:

  • tert-butyl N-[3-formylcyclobutyl]carbamate (from Protocol 1)

  • A primary amine (e.g., an aminopyrimidine) (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF), anhydrous

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of tert-butyl N-[3-formylcyclobutyl]carbamate (1.0 eq) in anhydrous DCE or THF, add the primary amine (1.1 eq) and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extract the mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by silica gel chromatography to obtain the coupled product.

Protocol 3: Boc Deprotection and Final Coupling

This final step involves the deprotection of the Boc group and coupling with a core heterocyclic moiety to yield the final inhibitor.

Materials:

  • Boc-protected intermediate from Protocol 2

  • Trifluoroacetic acid (TFA) or 4M HCl in dioxane

  • Dichloromethane (DCM)

  • A heterocyclic electrophile (e.g., a chloropyrimidine)

  • A non-nucleophilic base (e.g., diisopropylethylamine, DIPEA)

  • N,N-Dimethylformamide (DMF) or another suitable polar aprotic solvent

Procedure:

  • Deprotection: Dissolve the Boc-protected intermediate (1.0 eq) in DCM. Add an excess of TFA or 4M HCl in dioxane. Stir at room temperature for 1-2 hours until deprotection is complete (monitored by TLC or LC-MS).

  • Concentrate the reaction mixture under reduced pressure to remove the acid and solvent. The resulting amine salt is often used directly in the next step.

  • Coupling: Dissolve the crude amine salt in DMF. Add the heterocyclic electrophile (1.0-1.2 eq) and DIPEA (2-3 eq).

  • Heat the reaction mixture if necessary (e.g., 80-100 °C) and stir for several hours until the reaction is complete.

  • Cool the reaction to room temperature, dilute with water, and extract with an appropriate organic solvent.

  • Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the final compound by preparative HPLC or silica gel chromatography.

Experimental Workflow

The following diagram outlines the general synthetic workflow for utilizing this compound in the synthesis of a kinase inhibitor.

Synthesis_Workflow Start This compound Oxidation Oxidation (Protocol 1) Start->Oxidation Aldehyde Aldehyde Intermediate Oxidation->Aldehyde ReductiveAmination Reductive Amination (Protocol 2) Aldehyde->ReductiveAmination CoupledIntermediate Coupled Intermediate ReductiveAmination->CoupledIntermediate Deprotection Boc Deprotection (Protocol 3) CoupledIntermediate->Deprotection Amine Free Amine Deprotection->Amine FinalCoupling Final Coupling (Protocol 3) Amine->FinalCoupling Inhibitor Final Inhibitor FinalCoupling->Inhibitor

Figure 2: General synthetic workflow.

Structure-Activity Relationship (SAR) Considerations

The cyclobutane core allows for the exploration of stereochemistry and substitution patterns to optimize inhibitor potency and selectivity. The cis and trans isomers of 3-substituted cyclobutane derivatives can project appended pharmacophores into different regions of an enzyme's active site.

SAR_Concept cluster_0 Core Scaffold Modification cluster_1 Side Chain Variation (R1, R2) cluster_2 Biological Activity Core Cyclobutane Core Cis cis-Isomer Core->Cis Trans trans-Isomer Core->Trans R1 Vary R1 Group Cis->R1 Linker Chemistry R2 Vary R2 Group Cis->R2 Linker Chemistry Trans->R1 Linker Chemistry Trans->R2 Linker Chemistry Potency Potency (IC50) R1->Potency Impacts Selectivity Selectivity R1->Selectivity Impacts R2->Potency Impacts R2->Selectivity Impacts

Figure 3: SAR exploration concept.

By systematically varying the substituents (R1 and R2) on the cyclobutane ring and evaluating the biological activity of the resulting analogs, a detailed structure-activity relationship can be established. This iterative process is fundamental to optimizing lead compounds in drug discovery.

References

Application Notes & Protocols: Synthesis of Key Oncology Drug Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed application notes and experimental protocols for the synthesis of critical intermediates for several major oncology drugs. The content is intended for researchers, scientists, and professionals in drug development, offering insights into synthetic strategies, process optimization, and analytical workflows.

Palbociclib Intermediate: Synthesis of a CDK4/6 Inhibitor Core

Application Note: Palbociclib (Ibrance®) is a highly selective, reversible inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), which are key regulators of the cell cycle.[1] It is approved for the treatment of HR-positive, HER2-negative advanced or metastatic breast cancer.[1][2] A pivotal intermediate in its commercial manufacture is 2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one. The synthesis of this complex heterocyclic core is a multi-step process, and its efficiency is crucial for the cost-effective production of the final active pharmaceutical ingredient (API).[3][4] Various synthetic routes have been developed, often starting from simpler pyrimidine or pyridine derivatives and involving key steps like cyclization, amination, condensation, and halogenation.[1][3]

Target Signaling Pathway: CDK4/6 in Cell Cycle Regulation

The diagram below illustrates the role of CDK4/6 in the G1-S phase transition of the cell cycle, the pathway inhibited by Palbociclib.

Palbociclib_Pathway Mitogens Mitogenic Signals (e.g., Growth Factors) CyclinD Cyclin D Mitogens->CyclinD ActiveComplex Cyclin D-CDK4/6 Active Complex CyclinD->ActiveComplex CDK46 CDK4/6 CDK46->ActiveComplex Rb Retinoblastoma Protein (Rb) ActiveComplex->Rb Phosphorylates pRb Phosphorylated Rb (pRb) E2F E2F Transcription Factors Rb->E2F G1S_Genes G1/S Phase Progression Genes E2F->G1S_Genes Activates CellCycle Cell Cycle Progression G1S_Genes->CellCycle Palbociclib Palbociclib Palbociclib->CDK46 Inhibits Synthesis_Workflow Start Starting Materials (e.g., Thiouracil) MultiStep Multi-Step Synthesis (e.g., Bromination, Cyclization) Start->MultiStep Crude Crude Intermediate MultiStep->Crude Purify Purification (Chromatography, Recrystallization) Crude->Purify Pure Purified Intermediate Purify->Pure Analysis QC Analysis (HPLC, NMR, MS) Pure->Analysis Final Qualified Intermediate (Purity ≥98%) Analysis->Final Enzalutamide_Pathway Androgen Androgen (e.g., Testosterone) AR Androgen Receptor (AR) Androgen->AR Binds AR_Complex Androgen-AR Complex Nucleus Nucleus AR_Complex->Nucleus Translocation DNA DNA Binding & Coactivator Recruitment Transcription Gene Transcription (Cell Growth, Proliferation) DNA->Transcription Enzalutamide Enzalutamide Enzalutamide->AR 1. Inhibits Binding Enzalutamide->AR_Complex 2. Inhibits Translocation Enzalutamide->DNA 3. Inhibits DNA Binding Biocatalysis_Workflow Prochiral Prochiral Substrate (N-boc-3-piperidone) Reaction Asymmetric Reduction (pH, Temp, Co-solvent Optimized) Prochiral->Reaction Biocatalyst Biocatalyst (Recombinant E. coli expressing ADH and GDH) Biocatalyst->Reaction Crude Crude Chiral Product ((S)-NBHP) Reaction->Crude Extraction Product Extraction (e.g., with Ethyl Acetate) Crude->Extraction Pure Purified Chiral Intermediate Extraction->Pure Analysis Chiral HPLC Analysis (for enantiomeric excess, ee) Pure->Analysis Final Qualified Intermediate (ee >99%) Analysis->Final

References

Application Notes and Protocols for Coupling Reactions of tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for common coupling reactions involving tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate, a versatile building block in organic synthesis and medicinal chemistry. This bifunctional molecule incorporates a protected primary amine (Boc-carbamate) and a primary alcohol, allowing for sequential or orthogonal functionalization. The protocols outlined below are foundational for the synthesis of more complex molecules, including potential pharmaceutical candidates.

Introduction

This compound is a valuable intermediate in drug discovery due to its constrained cyclobutyl scaffold, which can impart favorable conformational properties to a target molecule. The hydroxyl group serves as a handle for introducing various functionalities through esterification, etherification, or the Mitsunobu reaction. Subsequent deprotection of the Boc group unveils a primary amine, ready for amide bond formation or other amine-related conjugations. This dual functionality allows for the systematic elaboration of molecular structure, making it a key component in the synthesis of novel chemical entities.

Key Coupling Reactions

The primary coupling reactions for this molecule involve the hydroxyl group and the amine after deprotection. The following sections detail the protocols for these transformations.

Mitsunobu Reaction for Ester and Ether Synthesis

The Mitsunobu reaction is a powerful method for the conversion of primary and secondary alcohols to esters, ethers, and other derivatives with inversion of stereochemistry.[1] The reaction proceeds via the activation of the alcohol with a combination of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[2]

This protocol describes the esterification of this compound with a generic carboxylic acid.

Materials:

  • This compound

  • Carboxylic acid (e.g., 4-nitrobenzoic acid)

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq.) and the carboxylic acid (1.2 eq.) in anhydrous THF, add triphenylphosphine (1.5 eq.) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add DIAD or DEAD (1.5 eq.) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Dilute the residue with ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield the desired ester.

Reactant 1Reactant 2ReagentsSolventTime (h)Yield (%)
Alcohol (1.0 eq)Carboxylic Acid (1.2 eq)PPh₃ (1.5 eq), DIAD (1.5 eq)THF6-1870-90

Note: Yields are typical for Mitsunobu reactions with primary alcohols and may vary depending on the specific carboxylic acid used.

Amide Coupling via Boc Deprotection and Acylation

The tert-butyloxycarbonyl (Boc) protecting group can be readily removed under acidic conditions to liberate the primary amine. This amine can then be coupled with a carboxylic acid to form a stable amide bond.

Caption: Workflow for Amide Coupling.

Materials:

  • This compound derivative

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Diethyl ether

Procedure:

  • Dissolve the Boc-protected amine (1.0 eq.) in dichloromethane.

  • Add trifluoroacetic acid (5-10 eq.) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Re-dissolve the residue in a minimal amount of DCM and carefully add saturated aqueous NaHCO₃ solution to neutralize the excess acid.

  • Extract the aqueous layer with DCM or another suitable organic solvent.

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected amine, which is often used immediately in the next step. Alternatively, precipitation with diethyl ether can be used to isolate the amine salt.

Materials:

  • Deprotected 3-(aminomethyl)cyclobutanol derivative (as the free base or salt)

  • Carboxylic acid

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or other peptide coupling reagent

  • N,N-Diisopropylethylamine (DIPEA) or another non-nucleophilic base

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1M HCl (aq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • Dissolve the carboxylic acid (1.0 eq.) in anhydrous DMF.

  • Add the coupling reagent, such as HATU (1.1 eq.).

  • Add the deprotected amine (1.1 eq.) to the mixture.

  • Add DIPEA (2.0-3.0 eq.) to the reaction mixture and stir at room temperature for 4-18 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired amide.

Amine SubstrateCarboxylic AcidCoupling ReagentBaseSolventTime (h)Yield (%)
3-(Aminomethyl)cyclobutanol derivative (1.1 eq)R-COOH (1.0 eq)HATU (1.1 eq)DIPEA (2.5 eq)DMF4-1860-95

Note: Yields are typical for standard amide coupling conditions and can vary based on the specific substrates.

Signaling Pathways and Experimental Workflows

Despite a comprehensive search of scientific literature and patent databases, no specific signaling pathway or detailed experimental workflow involving this compound has been identified. This molecule is primarily documented as a synthetic building block. Therefore, a diagrammatic representation of a biological pathway or a complex multi-step experimental workflow in a drug discovery context cannot be provided at this time. The logical workflow for its chemical transformations is presented above.

Caption: Synthetic routes from the title compound.

References

Application Notes and Protocols for the Functionalization of the Hydroxymethyl Group on the Cyclobutane Ring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for various chemical transformations of the hydroxymethyl group on a cyclobutane ring, a scaffold of increasing importance in medicinal chemistry. The unique conformational constraints of the cyclobutane motif can impart favorable properties to drug candidates, such as improved potency and metabolic stability. The functionalization of the hydroxymethyl group opens avenues for further molecular elaboration and the introduction of diverse pharmacophoric features.

Oxidation of Hydroxymethylcyclobutane

The oxidation of the primary alcohol of hydroxymethylcyclobutane can afford either the corresponding aldehyde or carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. These functional groups serve as versatile handles for subsequent transformations, such as reductive amination, esterification, or amide bond formation.

Oxidation to Cyclobutanecarboxaldehyde using Pyridinium Chlorochromate (PCC)

Pyridinium chlorochromate (PCC) is a mild oxidizing agent that selectively converts primary alcohols to aldehydes with minimal overoxidation to the carboxylic acid.[1]

Experimental Protocol:

To a stirred suspension of pyridinium chlorochromate (PCC) (1.2 equivalents) and celite in anhydrous dichloromethane (DCM), a solution of hydroxymethylcyclobutane (1.0 equivalent) in DCM is added in one portion. The reaction mixture is stirred at room temperature for 2-4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is diluted with diethyl ether, and the solid residue is filtered through a pad of silica gel. The filtrate is concentrated under reduced pressure to afford cyclobutanecarboxaldehyde.

ReactantReagentSolventTime (h)Yield (%)
HydroxymethylcyclobutanePCC (1.2 eq)Dichloromethane2-470-85
Oxidation to Cyclobutanecarboxylic Acid using Jones Reagent

Jones oxidation provides a robust method for the conversion of primary alcohols to carboxylic acids.[2][3] The reagent is prepared in situ from chromium trioxide and sulfuric acid in acetone.

Experimental Protocol:

A solution of hydroxymethylcyclobutane (1.0 equivalent) in acetone is cooled to 0 °C in an ice bath. Jones reagent (a solution of chromium trioxide in sulfuric acid and water) is added dropwise to the stirred solution, maintaining the temperature below 10 °C. The reaction is typically exothermic and is monitored by the color change from orange to green. After the addition is complete, the mixture is stirred for an additional 1-2 hours at room temperature. The excess oxidant is quenched by the addition of isopropanol until the green color persists. The mixture is then partitioned between diethyl ether and water. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield cyclobutanecarboxylic acid.

ReactantReagentSolventTime (h)Yield (%)
HydroxymethylcyclobutaneJones ReagentAcetone1-380-90

Conversion to Halides and Ethers

The hydroxymethyl group can be readily converted into a good leaving group, such as a halide or tosylate, facilitating nucleophilic substitution reactions to introduce a variety of functional groups, including ethers and azides.

Synthesis of (Bromomethyl)cyclobutane

Direct bromination of hydroxymethylcyclobutane provides a key intermediate for subsequent nucleophilic substitution reactions.

Experimental Protocol:

To a solution of hydroxymethylcyclobutane (1.0 equivalent) in a suitable solvent, a brominating agent such as phosphorus tribromide (PBr₃) or N-bromosuccinimide (NBS) with triphenylphosphine (PPh₃) is added at 0 °C. The reaction mixture is stirred at room temperature for several hours. Upon completion, the reaction is quenched with water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated to give (bromomethyl)cyclobutane.

ReactantReagentSolventTime (h)Yield (%)
HydroxymethylcyclobutanePBr₃Diethyl ether2-4~75
HydroxymethylcyclobutaneNBS, PPh₃Dichloromethane1-3~80
Williamson Ether Synthesis

The Williamson ether synthesis is a classical and efficient method for the preparation of ethers from an alcohol and an alkyl halide.[4][5][6][7][8]

Experimental Protocol:

To a stirred suspension of sodium hydride (NaH, 1.2 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C, a solution of hydroxymethylcyclobutane (1.0 equivalent) in THF is added dropwise. The mixture is stirred for 30 minutes at room temperature, followed by the addition of an alkyl halide (e.g., ethyl iodide, 1.1 equivalents). The reaction is then heated to reflux and monitored by TLC. After completion, the reaction is cooled to room temperature and quenched with water. The product is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude ether is purified by column chromatography.

AlcoholAlkyl HalideBaseSolventTime (h)Yield (%)
HydroxymethylcyclobutaneEthyl IodideNaH (1.2 eq)THF4-675-85

Mitsunobu Reaction for Nitrogen and Carbon Nucleophiles

The Mitsunobu reaction allows for the conversion of primary and secondary alcohols to a wide range of functional groups with inversion of stereochemistry, using a phosphine and an azodicarboxylate as reagents.[9][10][11][12]

Synthesis of N-(Cyclobutylmethyl)phthalimide

This reaction provides a convenient route to primary amines after subsequent deprotection of the phthalimide group.[11]

Experimental Protocol:

To a solution of hydroxymethylcyclobutane (1.0 equivalent), phthalimide (1.2 equivalents), and triphenylphosphine (1.2 equivalents) in anhydrous THF at 0 °C, diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.2 equivalents) is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford N-(cyclobutylmethyl)phthalimide.

AlcoholNucleophileReagentsSolventTime (h)Yield (%)
HydroxymethylcyclobutanePhthalimidePPh₃, DEADTHF12-2480-90

Reductive Amination of Cyclobutanecarboxaldehyde

Reductive amination is a powerful method for the synthesis of amines from carbonyl compounds. The in-situ formation of an imine followed by reduction with a mild reducing agent, such as sodium triacetoxyborohydride, offers high yields and functional group tolerance.[3][13][14][15]

Experimental Protocol:

To a solution of cyclobutanecarboxaldehyde (1.0 equivalent) and an amine (e.g., benzylamine, 1.1 equivalents) in a chlorinated solvent such as 1,2-dichloroethane (DCE), sodium triacetoxyborohydride (1.5 equivalents) is added portion-wise at room temperature. The reaction is stirred for 12-24 hours. The reaction is then quenched with saturated aqueous sodium bicarbonate solution and extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude amine is purified by column chromatography.

AldehydeAmineReducing AgentSolventTime (h)Yield (%)
CyclobutanecarboxaldehydeBenzylamineNaBH(OAc)₃ (1.5 eq)1,2-Dichloroethane12-2485-95

Signaling Pathways and Experimental Workflows

The functionalized cyclobutane derivatives synthesized through these protocols can be utilized in various stages of drug discovery and chemical biology research. The following diagrams illustrate the logical flow of these synthetic transformations and a general workflow for their application.

Functionalization_Pathways HM_Cyclobutane Hydroxymethylcyclobutane Aldehyde Cyclobutanecarboxaldehyde HM_Cyclobutane->Aldehyde PCC Carboxylic_Acid Cyclobutanecarboxylic Acid HM_Cyclobutane->Carboxylic_Acid Jones Reagent Bromide (Bromomethyl)cyclobutane HM_Cyclobutane->Bromide PBr3 or NBS/PPh3 Ether Cyclobutylmethyl Ether HM_Cyclobutane->Ether Williamson Ether Synthesis Phthalimide N-(Cyclobutylmethyl)phthalimide HM_Cyclobutane->Phthalimide Mitsunobu Reaction (Phthalimide) Amine Cyclobutylmethylamine Derivative Aldehyde->Amine Reductive Amination

Caption: Chemical transformations of the hydroxymethyl group on the cyclobutane ring.

Experimental_Workflow Start Start: Hydroxymethylcyclobutane Functionalization Functionalization Reaction (e.g., Oxidation, Halogenation, etc.) Start->Functionalization Purification Purification (Chromatography, Recrystallization) Functionalization->Purification Characterization Characterization (NMR, MS, IR) Purification->Characterization Screening Biological Screening / Further Synthesis Characterization->Screening

Caption: General experimental workflow for the synthesis and application of functionalized cyclobutanes.

References

Application Notes and Protocols for the Synthesis of PROTACs Utilizing Cyclobutane Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality that leverages the cell's endogenous ubiquitin-proteasome system to selectively degrade target proteins implicated in various diseases.[1][2] These heterobifunctional molecules are comprised of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two moieties.[3] The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.[2][]

While flexible alkyl and polyethylene glycol (PEG) linkers are commonly employed, there is growing interest in the use of rigid linkers, such as those incorporating cyclobutane rings. The constrained conformation of cyclobutane linkers can pre-organize the PROTAC molecule into a bioactive conformation, potentially leading to enhanced potency and selectivity.[5] A notable example of a clinically advanced PROTAC that incorporates a cyclobutane moiety is ARV-766, which contains a tetramethylcyclobutane ring and has shown robust degradation of the androgen receptor.[6]

This document provides detailed application notes and protocols for the synthesis and evaluation of PROTACs featuring cyclobutane linkers.

Signaling Pathway of PROTAC-Mediated Degradation

PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity, orchestrated by the PROTAC, facilitates the transfer of ubiquitin from the E3 ligase to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome. The PROTAC molecule is not degraded in this process and can catalytically induce the degradation of multiple target protein molecules.[7]

PROTAC_Pathway PROTAC-Mediated Protein Degradation Pathway cluster_cell Cellular Environment PROTAC PROTAC POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub Transfer Poly_Ub_POI Polyubiquitinated POI Ubiquitination->Poly_Ub_POI Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degradation Degradation Proteasome->Degradation Peptides Degraded Peptides Degradation->Peptides

PROTAC-mediated protein degradation pathway.

Experimental Protocols

This section provides a general workflow for the synthesis of a PROTAC using a cyclobutane linker, followed by a protocol for evaluating its biological activity. For this example, we will consider the synthesis of a BRD4-targeting PROTAC using the BRD4 inhibitor JQ1, a cyclobutane-1,3-dicarboxylic acid linker, and the Cereblon (CRBN) E3 ligase ligand pomalidomide.

PROTAC_Synthesis_Workflow General PROTAC Synthesis Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start Start Materials: - POI Ligand (e.g., JQ1-amine) - Cyclobutane Linker (e.g., Cyclobutane-1,3-dicarboxylic acid) - E3 Ligase Ligand (e.g., Pomalidomide-amine) Step1 Step 1: Amide Coupling (POI Ligand + Linker) Start->Step1 Intermediate Intermediate: POI-Linker Conjugate Step1->Intermediate Step2 Step 2: Amide Coupling (Intermediate + E3 Ligase Ligand) Intermediate->Step2 Crude_PROTAC Crude PROTAC Step2->Crude_PROTAC Purification Purification (e.g., HPLC) Crude_PROTAC->Purification Final_PROTAC Final PROTAC Purification->Final_PROTAC Final_PROTAC2 Final PROTAC Cell_Treatment Cell Treatment Final_PROTAC2->Cell_Treatment Western_Blot Western Blot Analysis Cell_Treatment->Western_Blot Data_Analysis Data Analysis (DC50, Dmax) Western_Blot->Data_Analysis Results Degradation Profile Data_Analysis->Results

General workflow for PROTAC synthesis and evaluation.

Protocol 1: Synthesis of a BRD4-Targeting PROTAC with a Cyclobutane Linker

This protocol describes a two-step amide coupling procedure to synthesize a PROTAC.

Step 1: Synthesis of the JQ1-Cyclobutane Linker Intermediate

  • Dissolve Cyclobutane-1,3-dicarboxylic Acid: In a round-bottom flask, dissolve cyclobutane-1,3-dicarboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Activate Carboxylic Acid: Add a coupling agent such as HATU (1.1 eq) and a base like N,N-diisopropylethylamine (DIPEA) (3.0 eq). Stir the mixture at room temperature for 15 minutes.

  • Add JQ1-Amine: To the activated linker solution, add an amine-functionalized JQ1 derivative (1.0 eq).

  • Reaction: Stir the reaction mixture at room temperature overnight.

  • Work-up and Purification: Monitor the reaction by LC-MS. Upon completion, dilute the reaction with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain the JQ1-linker intermediate.

Step 2: Synthesis of the Final PROTAC

  • Dissolve JQ1-Linker Intermediate: In a round-bottom flask, dissolve the purified JQ1-linker intermediate (1.0 eq) in anhydrous DMF.

  • Activate Carboxylic Acid: Add HATU (1.1 eq) and DIPEA (3.0 eq) and stir for 15 minutes at room temperature.

  • Add Pomalidomide-Amine: Add an amine-functionalized pomalidomide derivative (1.0 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature overnight.

  • Purification: Monitor the reaction by LC-MS. Upon completion, purify the crude PROTAC by preparative HPLC to yield the final product.

  • Characterization: Confirm the structure and purity of the final PROTAC using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Evaluation of PROTAC-Mediated BRD4 Degradation by Western Blot

This protocol details the steps to assess the degradation of BRD4 in a cell line (e.g., 22Rv1) after treatment with the synthesized PROTAC.[7]

  • Cell Culture and Seeding: Culture 22Rv1 cells in the appropriate medium. Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow the cells to adhere overnight.

  • PROTAC Treatment: Prepare serial dilutions of the synthesized PROTAC in fresh cell culture medium. Treat the cells with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.

  • Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil the samples at 95°C for 5 minutes. Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

  • Western Blotting: Transfer the separated proteins to a PVDF membrane. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Immunoblotting: Incubate the membrane with a primary antibody against BRD4 overnight at 4°C. Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities using densitometry software. Normalize the BRD4 signal to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of BRD4 degradation relative to the vehicle control. Determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation) values.[7]

Data Presentation

The following tables present a hypothetical comparison of the degradation efficiency of BRD4-targeting PROTACs with different linkers. The data is illustrative and serves to highlight the potential impact of linker choice on PROTAC activity.

Table 1: Comparison of BRD4 Degradation with Different Linkers in 22Rv1 Cells

PROTAC IDLinker TypeLinker Length (atoms)DC₅₀ (nM)Dₘₐₓ (%)
PROTAC-CBCyclobutane~815>95
PROTAC-PEGPEG31225>95
PROTAC-ALKAlkyl (C6)65090

Data is hypothetical and for illustrative purposes.

Table 2: Preclinical Data for ARV-766 (Androgen Receptor Degrader)

Cell LineDC₅₀Dₘₐₓ
VCaP<1 nM>90%

Data sourced from publicly available information on ARV-766.[6]

Logical Relationships in PROTAC Design

The design of a successful PROTAC involves the careful consideration of the interplay between its three main components.

PROTAC_Design_Logic Logical Relationships in PROTAC Design PROTAC PROTAC Efficacy POI_Ligand POI Ligand (e.g., JQ1) POI_Ligand->PROTAC Ternary_Complex Ternary Complex Stability & Conformation POI_Ligand->Ternary_Complex Linker Linker (e.g., Cyclobutane) Linker->PROTAC Linker->Ternary_Complex Physicochem Physicochemical Properties (Solubility, Permeability) Linker->Physicochem determines E3_Ligand E3 Ligase Ligand (e.g., Pomalidomide) E3_Ligand->PROTAC E3_Ligand->Ternary_Complex Ternary_Complex->PROTAC influences Physicochem->PROTAC impacts

Logical relationships in PROTAC design.

Conclusion

The use of cyclobutane linkers in PROTAC design offers a promising strategy to enhance their therapeutic potential by introducing conformational rigidity. This can lead to improved potency and selectivity. The synthetic protocols provided herein offer a general framework for the construction of cyclobutane-containing PROTACs. The biological evaluation methods are crucial for characterizing their degradation efficiency and elucidating structure-activity relationships. Further exploration and optimization of cyclobutane-based linkers will undoubtedly contribute to the development of next-generation protein degraders.

References

The Strategic Role of Boc-Protected Cyclobutylamine in Modern Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of unique three-dimensional scaffolds is a paramount strategy in contemporary drug discovery, aimed at improving physicochemical properties, metabolic stability, and target specificity of novel therapeutic agents. Among these, the cyclobutane moiety has emerged as a valuable structural motif. When functionalized with a protected amine, specifically as N-Boc-cyclobutylamine, it becomes a versatile building block for the synthesis of diverse small-molecule libraries and targeted therapeutics. This document provides detailed application notes and experimental protocols for the use of Boc-protected cyclobutylamine in drug discovery, with a focus on its synthesis, functionalization, and application in the development of kinase inhibitors.

Application Notes

The tert-butoxycarbonyl (Boc) protecting group is instrumental in harnessing the synthetic potential of cyclobutylamine. Its steric bulk and electronic properties facilitate controlled reactions and purification, while its lability under acidic conditions allows for timely deprotection and subsequent derivatization[1]. The rigid, puckered structure of the cyclobutane ring offers a distinct conformational restriction compared to more flexible aliphatic chains or planar aromatic rings, which can be advantageous for fitting into specific binding pockets of biological targets[2].

Boc-protected cyclobutylamine serves as a key intermediate in several strategic applications in drug discovery:

  • Fragment-Based Drug Discovery (FBDD): The cyclobutane scaffold provides a desirable 3D vector for fragment evolution. Starting from Boc-protected cyclobutylamine, a diverse library of fragments can be generated through functionalization of the amine after deprotection, or by modifying the cyclobutane ring itself[3][4].

  • Bioisosteric Replacement: The cyclobutylamine moiety can act as a bioisostere for other chemical groups, such as anilines or larger cyclic systems. This substitution can lead to improved metabolic stability, reduced planarity, and enhanced pharmacokinetic profiles of a drug candidate[5].

  • Kinase Inhibitor Synthesis: Cyclobutylamine derivatives have been successfully incorporated into potent and selective kinase inhibitors, targeting key signaling pathways implicated in cancer and inflammatory diseases. For instance, cyclobutylamine-containing compounds have shown inhibitory activity against kinases such as AKT and Janus kinase 1 (JAK1)[1][2].

Quantitative Data Summary

The following tables summarize quantitative data for key reactions involving Boc-protected cyclobutylamine, providing a comparative overview of different synthetic methodologies.

Table 1: Boc Protection of Cyclobutylamine

MethodReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
Standard(Boc)₂O, NEt₃CH₂Cl₂Room Temp.12>95General Protocol
Catalyst-Free(Boc)₂OWater-AcetoneRoom Temp.0.5 - 290-98[6]
Iodine Catalyzed(Boc)₂O, I₂ (cat.)Solvent-freeRoom Temp.0.5 - 190-96[7]

Table 2: Enzymatic Hydroxylation of N-Boc-Cyclobutylamine

Enzyme VariantSubstrate Conversion (%)Product Selectivity (%) (trans-2-OH)Enantiomeric Excess (%) (ee)Reference
KT2/LG/IG>997098 ((1S,2S))[4][5]
RK/AG9577>99 ((1R,2R))[4][5]
GV/AI5869 (2-OH on BCP)66 ((2R))[5][8]

Data for bicyclo[1.1.1]pentylamine (BCP) derivative included for comparison.

Table 3: Boc Deprotection of Cyclobutylamine Derivatives

MethodReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
Acidic (TFA)Trifluoroacetic AcidCH₂Cl₂Room Temp.0.5 - 2>95[4]
Acidic (HCl)4M HCl in DioxaneDioxaneRoom Temp.1 - 4>95[9]
HeteropolyacidDawson heteropolyacidCH₂Cl₂Reflux0.5 - 190-95[3]

Experimental Protocols

Detailed methodologies for key experiments are provided below. Standard laboratory safety precautions should be followed at all times.

Protocol 1: N-Boc Protection of Cyclobutylamine

This protocol describes a standard method for the protection of the primary amine of cyclobutylamine using di-tert-butyl dicarbonate ((Boc)₂O).

Materials:

  • Cyclobutylamine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (NEt₃) or Sodium Bicarbonate (NaHCO₃)

  • Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve cyclobutylamine (1.0 eq) in CH₂Cl₂ (or THF) to a concentration of approximately 0.5 M in a round-bottom flask equipped with a magnetic stir bar.

  • Add triethylamine (1.2 eq) or an aqueous solution of sodium bicarbonate (2.0 eq) to the solution.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude N-Boc-cyclobutylamine.

  • Purify the product by flash column chromatography on silica gel if necessary.

Protocol 2: Enzymatic Hydroxylation of N-Boc-Cyclobutylamine

This protocol is based on the use of engineered cytochrome P450BM3 enzymes for the selective C-H hydroxylation of N-Boc-cyclobutylamine[4][5].

Materials:

  • N-Boc-cyclobutylamine

  • Engineered P450BM3 enzyme variant (e.g., KT2/LG/IG)

  • Potassium phosphate buffer (pH 8.0)

  • NADPH regeneration system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺)

  • Incubator shaker

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • GC or HPLC for analysis

Procedure:

  • Prepare a stock solution of N-Boc-cyclobutylamine in a suitable organic solvent (e.g., DMSO).

  • In a reaction vessel, combine the potassium phosphate buffer, the NADPH regeneration system components, and the P450BM3 enzyme variant.

  • Initiate the reaction by adding the N-Boc-cyclobutylamine stock solution to the reaction mixture.

  • Incubate the reaction at a controlled temperature (e.g., 25-30 °C) with shaking for 24-48 hours.

  • Monitor the reaction for substrate conversion and product formation using GC or HPLC analysis of small aliquots.

  • Upon reaching desired conversion, quench the reaction by adding an equal volume of ethyl acetate.

  • Extract the product by vortexing the mixture and separating the organic layer. Repeat the extraction twice.

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the hydroxylated product by flash column chromatography.

Protocol 3: Reductive Amination of a Cyclobutylamine Derivative

This protocol describes the formation of a secondary amine from a deprotected cyclobutylamine derivative and an aldehyde.

Materials:

  • Deprotected cyclobutylamine derivative (as HCl salt or free base)

  • Aldehyde (e.g., benzaldehyde)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Triethylamine (NEt₃) (if starting with HCl salt)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • If starting with the HCl salt of the cyclobutylamine derivative, suspend it in DCM and add triethylamine (1.1 eq) to generate the free base in situ.

  • To the solution of the free amine (1.0 eq) in DCM or DCE, add the aldehyde (1.0-1.2 eq).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, quench carefully with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting secondary amine by flash column chromatography.

Signaling Pathway and Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways where cyclobutylamine-containing molecules have shown activity, as well as a typical experimental workflow.

experimental_workflow cluster_synthesis Synthesis & Protection cluster_functionalization Functionalization cluster_screening Biological Screening start Cyclobutylamine boc_protection Boc Protection start->boc_protection (Boc)₂O boc_cba N-Boc-Cyclobutylamine boc_protection->boc_cba hydroxylation Enzymatic Hydroxylation boc_cba->hydroxylation P450BM3 deprotection Boc Deprotection boc_cba->deprotection TFA or HCl hydroxy_boc_cba Hydroxy-N-Boc- Cyclobutylamine hydroxylation->hydroxy_boc_cba free_amine Cyclobutylamine Derivative deprotection->free_amine reductive_amination Reductive Amination final_compound Final Compound reductive_amination->final_compound free_amine->reductive_amination Aldehyde, NaBH(OAc)₃ assay Kinase Assay final_compound->assay lead_opt Lead Optimization assay->lead_opt akt_signaling_pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol rtk RTK pi3k PI3K rtk->pi3k Activation pip2 PIP2 pi3k->pip2 Phosphorylation pip3 PIP3 pi3k->pip3 akt AKT pip3->akt Recruitment pdk1 PDK1 pdk1->akt Phosphorylation downstream Downstream Targets (Cell Survival, Proliferation) akt->downstream Activation mtorc2 mTORC2 mtorc2->akt Phosphorylation cyclobutylamine_inhibitor Cyclobutylamine Inhibitor cyclobutylamine_inhibitor->akt Inhibition jak_stat_signaling_pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus cytokine_receptor Cytokine Receptor jak JAK cytokine_receptor->jak Activation stat STAT jak->stat Phosphorylation stat_dimer STAT Dimer (Phosphorylated) stat->stat_dimer Dimerization dna DNA stat_dimer->dna Translocation & Binding cyclobutylamine_inhibitor Cyclobutylamine Inhibitor cyclobutylamine_inhibitor->jak Inhibition gene_transcription Gene Transcription (Inflammation, Proliferation) dna->gene_transcription

References

Application Notes and Protocols for the Alkylation of Primary Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The alkylation of primary alcohols is a fundamental and versatile transformation in organic synthesis, with significant applications in the pharmaceutical industry. The introduction of alkyl groups can profoundly influence the pharmacological properties of a molecule, including its potency, selectivity, metabolic stability, and pharmacokinetic profile. This document provides detailed experimental protocols for several key methods used to alkylate primary alcohols, enabling researchers to select and implement the most suitable strategy for their specific drug discovery and development needs.

Key Alkylation Methodologies: A Comparative Overview

The choice of alkylation method depends on several factors, including the nature of the nucleophile, the desired product, and the overall complexity of the substrate. Below is a summary of common techniques with their typical reaction parameters.

Method Nucleophile Reagents/Catalyst Solvent Temperature (°C) Typical Yield (%) Key Features
Williamson Ether Synthesis Alkoxide (from another alcohol or phenol)Strong base (e.g., NaH, KH, K₂CO₃), Alkyl HalideTHF, DMF, Acetonitrile0 - Room Temp60-97Forms ethers; best with primary alkyl halides to avoid elimination.[1][2][3]
Mitsunobu Reaction Carboxylic acids, Phenols, Imides, SulfonamidesPPh₃, DEAD or DIADTHF, Diethyl Ether0 - Room TempGood to excellentInversion of stereochemistry at the alcohol carbon; broad substrate scope.[4][5][6][7]
Reductive Amination AminesNi or Ir catalyst, H₂ or transfer hydrogenation sourceVariousVariesHighForms amines from alcohols in a "borrowing hydrogen" process.[8][9]
Direct N-Alkylation with Alcohols Primary/Secondary AminesHI, NaHSO₄NMP150HighAtom-economical method for amine synthesis.[10]
α-Alkylation of Ketones Ketone EnolatesCu/CuOx catalyst, BaseToluene11050-96Forms C-C bonds by using the alcohol as the alkylating agent.[11][12]

Experimental Protocols

Williamson Ether Synthesis: O-Alkylation of a Primary Alcohol

This protocol describes the formation of an ether by reacting a primary alcohol with an alkyl halide in the presence of a strong base.

Materials:

  • Primary alcohol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Primary alkyl halide (e.g., iodide or bromide)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary alcohol (1.0 eq) and dissolve it in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

  • Cool the reaction mixture back to 0 °C and add the primary alkyl halide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[2]

Mitsunobu Reaction: Esterification of a Primary Alcohol

This protocol details the conversion of a primary alcohol to an ester with inversion of configuration using triphenylphosphine and an azodicarboxylate.[5][13]

Materials:

  • Primary alcohol

  • Carboxylic acid

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous tetrahydrofuran (THF) or Diethyl Ether

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the primary alcohol (1.0 eq), carboxylic acid (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.[5][13]

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a solution of DEAD or DIAD (1.5 eq) in THF dropwise to the stirred reaction mixture.[5] An exothermic reaction is often observed.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours (monitor by TLC).[5] The formation of a white precipitate (triphenylphosphine oxide) is often an indication of reaction progress.[13]

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product via flash column chromatography to separate the desired ester from triphenylphosphine oxide and the hydrazinedicarboxylate byproduct.

Direct N-Alkylation of Amines with Primary Alcohols

This protocol describes a catalytic method for the synthesis of substituted amines from primary alcohols and amines.[10]

Materials:

  • Primary or secondary amine

  • Primary alcohol

  • Sodium bisulfate (NaHSO₄)

  • Hydriodic acid (HI, 57% in water)

  • N-methyl-2-pyrrolidone (NMP)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Saturated aqueous sodium chloride (NaCl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Under a nitrogen atmosphere, combine the amine (0.5 mmol), primary alcohol (1.0-2.0 mmol), and NaHSO₄ (0.1-0.75 mmol) in NMP (1 mL).[10]

  • Add HI (0.05-0.2 mmol) to the stirring mixture.[10]

  • Heat the reaction mixture to 150 °C and stir for the specified time (typically 24-60 hours).[10]

  • After cooling to room temperature, neutralize the reaction mixture with saturated NaHCO₃ aqueous solution.[10]

  • Extract the mixture three times with ethyl acetate.[10]

  • Combine the organic phases and wash three times with saturated NaCl aqueous solution.[10]

  • Dry the organic extracts over anhydrous MgSO₄, filter, and concentrate by rotary evaporation.[10]

  • Purify the crude product by an appropriate method, such as column chromatography.

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for the alkylation of a primary alcohol, highlighting the key stages from starting materials to the purified product.

Alkylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_end Analysis Start Primary Alcohol + Alkylation Partner Reagents Add Reagents/ Catalyst & Solvent Start->Reagents 1. Combine Reaction Stir at specified temperature Reagents->Reaction 2. React TLC Monitor by TLC Reaction->TLC 3. Monitor TLC->Reaction Incomplete Quench Quench Reaction TLC->Quench Complete Extract Aqueous Extraction Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate Dry->Concentrate Purify Purify (e.g., Chromatography) Concentrate->Purify Product Alkylated Product Purify->Product

Caption: General workflow for the alkylation of a primary alcohol.

References

Application Notes and Protocols for Incorporating Cyclobutane Scaffolds into Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the strategic incorporation of cyclobutane scaffolds into bioactive molecules to enhance their pharmacological properties. Detailed protocols for the synthesis of key cyclobutane-containing drugs and relevant biological assays are provided to guide researchers in applying this valuable structural motif in drug discovery and development.

Introduction: The Role of Cyclobutane Scaffolds in Medicinal Chemistry

The cyclobutane ring, a four-membered carbocycle, has emerged as a valuable scaffold in modern drug design. Its unique structural and conformational properties offer several advantages in medicinal chemistry.[1][2] The puckered conformation of the cyclobutane ring provides a three-dimensional (3D) structural element that can effectively fill hydrophobic pockets in target proteins and orient pharmacophoric groups in a precise manner.[1] This conformational rigidity can lead to improved binding affinity and selectivity.[1]

Furthermore, the incorporation of a cyclobutane moiety can enhance the metabolic stability of a drug candidate by blocking potential sites of metabolism.[1] This can lead to an improved pharmacokinetic profile, including increased half-life and oral bioavailability. The cyclobutane scaffold is considered a desirable feature in the concept of "escaping from flatland" in drug design, which encourages the development of more three-dimensional and structurally diverse molecules.

Key advantages of incorporating cyclobutane scaffolds include:

  • Conformational Restriction: The rigid nature of the cyclobutane ring locks the molecule into a specific conformation, which can be optimal for binding to a biological target.[1]

  • Increased Metabolic Stability: The cyclobutane ring can shield adjacent functional groups from metabolic enzymes, thereby increasing the molecule's stability in vivo.[1]

  • Improved Pharmacokinetic Properties: Enhanced metabolic stability can lead to a longer half-life, reduced clearance, and improved oral bioavailability.

  • Enhanced Binding Affinity and Selectivity: The 3D nature of the cyclobutane scaffold allows for precise positioning of substituents to interact with specific residues in the target's binding site, leading to increased potency and selectivity.[1]

  • Novel Chemical Space: The incorporation of cyclobutane scaffolds allows for the exploration of novel chemical space, leading to the discovery of new bioactive molecules with unique properties.

Data Presentation: Quantitative Comparison of Bioactive Molecules

The following tables summarize the quantitative bioactivity data of several key drugs, comparing the parent molecule with its cyclobutane-containing analog. This data clearly demonstrates the significant impact of the cyclobutane scaffold on biological activity.

Table 1: Comparison of Androgen Receptor (AR) Antagonists

CompoundStructureTargetIC50 (nM)Fold ImprovementReference
BicalutamideNon-steroidal AR AntagonistAndrogen Receptor~150-[3]
ApalutamideCyclobutane-containing AR AntagonistAndrogen Receptor~16~9.4[3][4]

Apalutamide demonstrates a nearly 10-fold increase in potency compared to bicalutamide, highlighting the positive contribution of the cyclobutane-containing scaffold.[3]

Table 2: Comparison of Platinum-Based Anticancer Drugs

CompoundStructureCancer Cell LineIC50 (µM)Reference
CisplatinPlatinum(II) complexA498 (Kidney)27[5][6]
CarboplatinCyclobutane-containing Platinum(II) complexA498 (Kidney)273[5][6]
CisplatinPlatinum(II) complexOvarian Cancer Cell Lines (Median)~1.7[7]
CarboplatinCyclobutane-containing Platinum(II) complexOvarian Cancer Cell Lines (Median)~7.8[7]

While cisplatin is generally more potent in vitro, carboplatin, with its cyclobutane-1,1-dicarboxylate ligand, exhibits a significantly better safety profile, particularly reduced nephrotoxicity, which is a major advantage in clinical use.

Table 3: Activity of Boceprevir, a Cyclobutane-Containing HCV Protease Inhibitor

CompoundTargetKi (nM)EC50 (nM, Replicon Assay)Reference
BoceprevirHCV NS3/4A Protease14200-400[8][9]

The cyclobutylmethyl group at the P1 position of boceprevir is crucial for its potent inhibitory activity against the HCV NS3/4A protease.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of key cyclobutane-containing bioactive molecules and for performing relevant biological assays.

Synthesis Protocols

This protocol outlines a plausible synthetic route to apalutamide, a potent androgen receptor antagonist.

Workflow Diagram: Synthesis of Apalutamide

G Synthesis of Apalutamide Workflow cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_product Final Product 4-amino-2-fluorobenzonitrile 4-amino-2-fluorobenzonitrile Step 1: Amide Formation Step 1: Amide Formation 4-amino-2-fluorobenzonitrile->Step 1: Amide Formation 1-bromo-1-cyclobutanecarboxylic acid 1-bromo-1-cyclobutanecarboxylic acid 1-bromo-1-cyclobutanecarboxylic acid->Step 1: Amide Formation Step 2: Thiohydantoin Formation Step 2: Thiohydantoin Formation Step 1: Amide Formation->Step 2: Thiohydantoin Formation Step 3: N-Methylation Step 3: N-Methylation Step 2: Thiohydantoin Formation->Step 3: N-Methylation Apalutamide Apalutamide Step 3: N-Methylation->Apalutamide

Caption: A simplified workflow for the synthesis of Apalutamide.

Step 1: Amide Formation

  • To a solution of 4-amino-2-fluorobenzonitrile in a suitable aprotic solvent (e.g., dichloromethane), add 1-bromo-1-cyclobutanecarboxylic acid and a coupling agent (e.g., HATU or EDCI) in the presence of a non-nucleophilic base (e.g., diisopropylethylamine).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude amide intermediate.

Step 2: Thiohydantoin Formation

  • Dissolve the amide intermediate from Step 1 in a suitable solvent (e.g., ethanol).

  • Add an isothiocyanate reagent (e.g., trimethylsilyl isothiocyanate) and a Lewis acid catalyst (e.g., titanium tetrachloride) at low temperature (e.g., -78 °C).

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, wash with brine, dry, and concentrate to yield the crude thiohydantoin.

Step 3: N-Methylation

  • Dissolve the thiohydantoin from Step 2 in a polar aprotic solvent (e.g., dimethylformamide).

  • Add a methylating agent (e.g., methyl iodide) and a base (e.g., potassium carbonate).

  • Stir the reaction mixture at room temperature for 6-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, add water and extract the product with an organic solvent.

  • Wash the organic layer, dry, and concentrate. Purify the crude product by column chromatography to afford apalutamide.

This protocol describes a general method for constructing a cyclobutane ring using an intramolecular [2+2] photocycloaddition reaction.

Workflow Diagram: [2+2] Photocycloaddition

G [2+2] Photocycloaddition Workflow Diene Substrate Diene Substrate Photoreactor Setup Photoreactor Setup Diene Substrate->Photoreactor Setup Irradiation Irradiation Photoreactor Setup->Irradiation Work-up and Purification Work-up and Purification Irradiation->Work-up and Purification Cyclobutane Product Cyclobutane Product Work-up and Purification->Cyclobutane Product

Caption: A general workflow for intramolecular [2+2] photocycloaddition.

  • Substrate Preparation: Synthesize a diene substrate where the two double bonds are positioned to allow for intramolecular cyclization.

  • Photoreactor Setup:

    • Dissolve the diene substrate in a suitable solvent (e.g., acetone or acetonitrile) in a quartz reaction vessel. The concentration should be low (e.g., 0.01-0.05 M) to minimize intermolecular reactions.

    • If required, add a photosensitizer (e.g., benzophenone).

    • Degas the solution by bubbling with an inert gas (e.g., nitrogen or argon) for at least 30 minutes to remove oxygen, which can quench the excited state.

  • Irradiation:

    • Place the reaction vessel in a photoreactor equipped with a suitable light source (e.g., a medium-pressure mercury lamp).

    • Use a filter if a specific wavelength is required to avoid unwanted side reactions.

    • Irradiate the solution with stirring at a controlled temperature (usually room temperature).

    • Monitor the reaction progress by TLC or GC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to isolate the desired cyclobutane-containing product.

Biological Assay Protocols

This assay is used to determine the binding affinity of a test compound to the androgen receptor.

  • Prepare AR-LBD: Prepare a solution of the purified ligand-binding domain (LBD) of the human androgen receptor in a suitable assay buffer.

  • Prepare Radioligand: Prepare a solution of a radiolabeled androgen, such as [³H]-dihydrotestosterone ([³H]-DHT), at a concentration close to its Kd value.

  • Prepare Test Compound Dilutions: Prepare a series of dilutions of the test compound in the assay buffer.

  • Assay Setup: In a 96-well plate, add the AR-LBD solution, the [³H]-DHT solution, and the test compound dilutions. Include control wells with no test compound (total binding) and wells with a high concentration of a known non-radiolabeled androgen (e.g., unlabeled DHT) to determine non-specific binding.

  • Incubation: Incubate the plate at 4°C for a sufficient time to reach equilibrium (e.g., 16-24 hours).

  • Separation of Bound and Free Ligand: Separate the AR-bound radioligand from the free radioligand using a method such as filtration through a glass fiber filter mat or dextran-coated charcoal precipitation.

  • Quantification: Measure the amount of radioactivity in the bound fraction using a scintillation counter.

  • Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound. Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes.

  • Prepare Reagents:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Thaw pooled human liver microsomes on ice.

    • Prepare a solution of NADPH regenerating system.

  • Incubation:

    • In a 96-well plate, pre-warm a solution of human liver microsomes in phosphate buffer at 37°C.

    • Initiate the metabolic reaction by adding the test compound and the NADPH regenerating system.

    • Incubate the plate at 37°C with shaking.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solution (e.g., cold acetonitrile containing an internal standard).

  • Sample Processing: Centrifuge the plate to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • Determine the in vitro half-life (t1/2) from the slope of the linear regression.

    • Calculate the intrinsic clearance (CLint).

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the application of cyclobutane scaffolds in drug discovery.

Diagram 1: Androgen Receptor Signaling Pathway and Inhibition

G Androgen Receptor Signaling and Inhibition cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR Androgen Receptor (AR) Androgen->AR AR_Androgen AR-Androgen Complex AR->AR_Androgen HSP Heat Shock Proteins HSP->AR ARE Androgen Response Element AR_Androgen->ARE Apalutamide Apalutamide Apalutamide->AR Inhibits Binding Gene_Transcription Gene Transcription ARE->Gene_Transcription Cell_Growth Cell Growth & Proliferation Gene_Transcription->Cell_Growth

Caption: Inhibition of the Androgen Receptor signaling pathway by Apalutamide.

Diagram 2: General Drug Discovery Workflow Incorporating Cyclobutane Scaffolds

G Drug Discovery Workflow with Cyclobutane Scaffolds cluster_cyclobutane Cyclobutane Scaffold Incorporation Target Identification & Validation Target Identification & Validation Lead Identification Lead Identification Target Identification & Validation->Lead Identification Lead Optimization Lead Optimization Lead Identification->Lead Optimization Preclinical Development Preclinical Development Lead Optimization->Preclinical Development Scaffold Hopping Scaffold Hopping Lead Optimization->Scaffold Hopping Conformational Constraint Conformational Constraint Lead Optimization->Conformational Constraint Metabolic Stability Enhancement Metabolic Stability Enhancement Lead Optimization->Metabolic Stability Enhancement Clinical Trials Clinical Trials Preclinical Development->Clinical Trials

Caption: Integration of cyclobutane scaffolds in the lead optimization phase of drug discovery.

By leveraging the unique properties of the cyclobutane scaffold and employing the detailed protocols provided, researchers can effectively design and synthesize novel bioactive molecules with improved therapeutic potential.

References

Troubleshooting & Optimization

Technical Support Center: Purification of tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate by column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is a typical solvent system for the column chromatography of this compound?

A typical eluent system for a polar compound like this compound on normal-phase silica gel would be a mixture of a non-polar solvent and a polar solvent. Common choices include ethyl acetate/hexane or dichloromethane/methanol. The optimal ratio should be determined by thin-layer chromatography (TLC) beforehand to achieve a retention factor (Rf) of approximately 0.2-0.4 for the desired compound.[1][2]

Q2: My compound is not dissolving in the chosen eluent for loading onto the column. What should I do?

If your crude reaction mixture has poor solubility in the primary elution solvent, you can use a "dry loading" technique.[3] Dissolve your sample in a suitable solvent in a round-bottom flask, add dry silica gel (approximately 10-20 times the mass of your sample), and then remove the solvent under reduced pressure until a free-flowing powder is obtained.[3] This powder can then be carefully added to the top of your packed column.[3] Alternatively, you can dissolve the sample in a minimum amount of a stronger, more polar solvent (like dichloromethane) and load it, but be cautious as this can sometimes affect the separation efficiency.[3]

Q3: How can I monitor the progress of the purification?

Since this compound is colorless, the progress of the separation must be monitored by collecting fractions and analyzing them using Thin-Layer Chromatography (TLC).[2] It is advisable to collect small, sequential fractions and spot them on a TLC plate to identify which fractions contain the purified product.[2]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Compound does not elute from the column The eluting solvent is not polar enough.Gradually increase the polarity of the eluent system. For example, if you are using a 20% ethyl acetate in hexane mixture, you can slowly increase the concentration of ethyl acetate.[2][4]
The compound may have decomposed on the silica gel.Test the stability of your compound on a silica TLC plate before running the column.[1] If it is unstable, consider using a less acidic stationary phase like alumina or deactivated silica gel.[1]
Compound elutes too quickly (with the solvent front) The eluting solvent is too polar.Decrease the polarity of your eluent. A lower concentration of the polar solvent should be used.[2]
Poor separation of the desired compound from impurities Improper choice of solvent system.Re-evaluate your solvent system using TLC with various solvent mixtures to find a system that provides better separation between your compound and the impurities.[1][2]
Column was poorly packed.Ensure the column is packed uniformly without any air bubbles or cracks to prevent channeling.[4]
Overloading the column with the sample.Use an appropriate amount of crude material for the size of your column. A general guideline is a 1:20 to 1:50 ratio of sample to stationary phase by weight.[4]
Streaking or tailing of the compound band The compound is interacting too strongly with the stationary phase.Adding a small amount of a modifier to your eluent, such as triethylamine for basic compounds or acetic acid for acidic compounds, can sometimes improve peak shape.
The sample was not loaded in a narrow band.Dissolve the sample in a minimal amount of solvent and load it carefully onto the column to ensure a concentrated starting band.[3]
The flow rate is too fast.An excessively fast flow rate can lead to non-equilibrium conditions and band broadening. Adjust the flow rate to an optimal level.[3]

Experimental Protocol: Column Chromatography Purification

This protocol provides a general methodology for the purification of this compound.

1. Preparation of the Column:

  • Select a glass column of appropriate size.

  • Secure the column in a vertical position.

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer of sand.

  • Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).

  • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.[4]

  • Add another thin layer of sand on top of the packed silica gel to protect the surface.[4]

  • Drain the solvent until it is just level with the top of the sand.[4]

2. Sample Loading:

  • Wet Loading: Dissolve the crude this compound in a minimal amount of the eluting solvent.[3] Carefully add the solution to the top of the column using a pipette.[3]

  • Dry Loading: If the compound is not soluble in the eluent, dissolve it in a suitable solvent, add silica gel, and evaporate the solvent to obtain a dry powder.[3] Carefully add this powder to the top of the column.[3]

3. Elution and Fraction Collection:

  • Carefully add the eluting solvent to the top of the column.

  • Begin collecting the eluent in fractions (e.g., in test tubes).

  • Maintain a constant flow rate. If necessary, a gradient of increasing solvent polarity can be used to elute compounds with different polarities.[4]

4. Analysis of Fractions:

  • Analyze the collected fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions.

  • Remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_loading Sample Loading cluster_elution Elution & Collection cluster_analysis Analysis & Isolation prep_column Prepare Slurry and Pack Column add_sand Add Protective Sand Layer prep_column->add_sand dissolve_sample Dissolve Crude Sample add_sand->dissolve_sample load_column Load Sample onto Column dissolve_sample->load_column add_eluent Add Eluting Solvent load_column->add_eluent collect_fractions Collect Fractions Sequentially add_eluent->collect_fractions analyze_tlc Analyze Fractions by TLC collect_fractions->analyze_tlc combine_pure Combine Pure Fractions analyze_tlc->combine_pure evaporate Evaporate Solvent combine_pure->evaporate pure_product Obtain Purified Product evaporate->pure_product

Caption: Experimental workflow for column chromatography purification.

troubleshooting_guide start Start Purification issue Problem Encountered? start->issue no_elution Compound Not Eluting? issue->no_elution Yes success Successful Purification issue->success No increase_polarity Increase Solvent Polarity no_elution->increase_polarity Yes poor_separation Poor Separation? no_elution->poor_separation No increase_polarity->issue check_stability Check Compound Stability check_stability->issue optimize_solvent Optimize Solvent System (TLC) poor_separation->optimize_solvent Yes streaking Streaking/Tailing? poor_separation->streaking No optimize_solvent->issue repack_column Repack Column / Check Loading repack_column->issue add_modifier Add Eluent Modifier streaking->add_modifier Yes streaking->success No add_modifier->issue check_loading Check Sample Loading Technique check_loading->issue

Caption: Troubleshooting decision tree for column chromatography.

References

Technical Support Center: Synthesis of tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate synthesis.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis.

Issue 1: Low or No Product Formation

  • Question: I am not getting the desired product, or the yield is very low. What are the possible causes and solutions?

  • Answer: Low product yield can stem from several factors related to reactants, reaction conditions, or the work-up procedure.

    • Reagent Quality: Ensure the starting material, [3-(hydroxymethyl)cyclobutyl]amine, is pure and that the di-tert-butyl dicarbonate ((Boc)₂O) has not degraded. --INVALID-LINK--

    • Base Selection: The choice and amount of base are critical. A weak inorganic base like sodium bicarbonate is often sufficient.[1] Stronger bases might lead to side reactions. Ensure at least one equivalent of base is used to neutralize the acid formed during the reaction.

    • Reaction Temperature: The reaction is typically performed at room temperature or slightly below (e.g., using an ice bath to control the initial exothermic reaction).[1] While gentle heating can sometimes increase the rate for less reactive amines, excessive heat can cause the decomposition of (Boc)₂O.[2]

    • Solvent Choice: A mixture of a water-miscible organic solvent (like 1,4-dioxane or THF) and water is a common choice, as it helps to dissolve both the amine salt and (Boc)₂O.[1]

Issue 2: Presence of Impurities and Side Products

  • Question: My final product is contaminated with impurities. What are the likely side reactions and how can I minimize them?

  • Answer: Impurities often arise from side reactions or incomplete reactions.

    • Di-Boc Protected Product: Over-protection to form a di-Boc derivative is generally not an issue for primary amines under standard conditions.

    • O-Acylation: While the amino group is significantly more nucleophilic than the hydroxyl group, O-acylation of the alcohol can occur, especially if a strong base or a highly reactive acylating agent is used.[3] Using a mild base and controlling the stoichiometry of (Boc)₂O can minimize this.

    • Unreacted Starting Material: If the reaction is incomplete, you will have unreacted [3-(hydroxymethyl)cyclobutyl]amine. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it goes to completion.

    • Hydrolysis of (Boc)₂O: Excess (Boc)₂O can be hydrolyzed during the aqueous work-up. The resulting tert-butanol and CO₂ are typically removed during purification.

Issue 3: Difficulties in Product Isolation and Purification

  • Question: I am having trouble isolating and purifying the product. What are the recommended procedures?

  • Answer: The product is an oil or a low-melting solid, which can sometimes present purification challenges.

    • Extraction: After quenching the reaction, a thorough extraction with a suitable organic solvent (e.g., chloroform, ethyl acetate) is necessary. Multiple extractions will ensure maximum recovery of the product from the aqueous layer.[1]

    • Purification:

      • Crystallization: If the crude product is an oil that can be induced to crystallize, trituration with a non-polar solvent like hexanes can yield a solid product.[1] Recrystallization from a solvent system like ethyl acetate/hexanes can further improve purity.[1]

      • Column Chromatography: If crystallization is not feasible, silica gel column chromatography is a reliable method for purification. A solvent gradient of ethyl acetate in hexanes or methanol in dichloromethane is typically effective.

Frequently Asked Questions (FAQs)

  • Q1: What is the optimal stoichiometry of (Boc)₂O for this reaction?

    • A1: It is common to use a slight excess of (Boc)₂O (e.g., 1.1 to 1.2 equivalents) to ensure the complete consumption of the starting amine.

  • Q2: Which base is most suitable for this synthesis?

    • A2: Weak inorganic bases like sodium bicarbonate or potassium carbonate are generally preferred as they are effective in neutralizing the acid byproduct without promoting significant side reactions.[1][3] Triethylamine (TEA) can also be used.

  • Q3: How can I effectively monitor the progress of the reaction?

    • A3: Thin Layer Chromatography (TLC) is the most convenient method. Use a suitable solvent system (e.g., 10% methanol in chloroform) and visualize the spots with an appropriate stain (e.g., iodine or ninhydrin).[1] The disappearance of the starting amine spot indicates the completion of the reaction.

  • Q4: Can I perform this reaction under anhydrous conditions?

    • A4: Yes, the reaction can be performed in anhydrous solvents like THF or dichloromethane in the presence of a non-aqueous base like triethylamine.[2] However, for amino alcohols, aqueous solvent systems are often efficient and convenient.

  • Q5: My starting material is an amine salt (e.g., hydrochloride). How should I proceed?

    • A5: If you are starting with an amine salt, you will need to add an additional equivalent of base to neutralize the salt and liberate the free amine before it can react with the (Boc)₂O.

Data Presentation

Table 1: Comparison of Reaction Conditions for Boc Protection of Amino Alcohols

ParameterCondition A (Aqueous Bicarbonate)Condition B (Anhydrous TEA)Potential Impact on Yield
Solvent Dioxane/Water[1]Tetrahydrofuran (THF)[2]Solvent choice can affect reaction rate and solubility of reagents.
Base Sodium Bicarbonate (NaHCO₃)[1]Triethylamine (TEA)[2]Both are effective; inorganic bases can simplify work-up.
Temperature 0 °C to Room Temperature[1]Room Temperature[2]Lower temperatures control initial exothermicity.
Typical Yields Generally high (>80%)Generally high (>80%)Yield is often more dependent on purification than reaction conditions.

Experimental Protocols

Protocol: Synthesis of this compound

This protocol is adapted from a similar synthesis of a cyclopentenyl analogue.[1]

  • Dissolution: Dissolve [3-(hydroxymethyl)cyclobutyl]amine (1.0 eq.) in a 2:1 mixture of 1,4-dioxane and water.

  • Base Addition: Add sodium bicarbonate (1.3 eq.) to the solution.

  • Cooling: Cool the mixture in an ice-water bath.

  • (Boc)₂O Addition: Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq.) in one portion with vigorous stirring.

  • Reaction: Allow the mixture to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates the consumption of the starting amine.

  • Concentration: Reduce the volume of the solvent under vacuum.

  • Extraction: Take up the resulting slurry in an organic solvent such as chloroform or ethyl acetate. Separate the phases and extract the aqueous layer multiple times with the organic solvent.[1]

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the crude product.

  • Purification: Purify the crude product by silica gel chromatography or crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).[1]

Visualizations

Reaction_Pathway cluster_reactants Reactants cluster_products Products Amine [3-(Hydroxymethyl)cyclobutyl]amine Reaction + Amine->Reaction Boc2O (Boc)₂O Boc2O->Reaction Product This compound Byproducts t-BuOH + CO₂ Reaction->Product Base (e.g., NaHCO₃) Solvent (e.g., Dioxane/H₂O) Reaction->Byproducts

Caption: Reaction scheme for the Boc protection of [3-(hydroxymethyl)cyclobutyl]amine.

Workflow Start 1. Dissolve Amine and add Base Step2 2. Add (Boc)₂O at 0°C Start->Step2 Step3 3. React at RT (Monitor by TLC) Step2->Step3 Step4 4. Aqueous Work-up & Extraction Step3->Step4 Step5 5. Dry & Concentrate Organic Phase Step4->Step5 Step6 6. Purify Product (Chromatography/Crystallization) Step5->Step6 End Final Product Step6->End

Caption: General experimental workflow for the synthesis.

Troubleshooting decision decision issue issue Start Start Synthesis CheckYield Low Yield? Start->CheckYield CheckPurity Impure Product? CheckYield->CheckPurity No Reagent Check Reagent Quality (Amine, (Boc)₂O) CheckYield->Reagent Yes SideReactions Minimize Side Reactions (Control Stoichiometry) CheckPurity->SideReactions Yes Success High Yield & Purity CheckPurity->Success No Conditions Optimize Conditions (Base, Temp, Solvent) Reagent->Conditions Workup Improve Extraction & Purification Conditions->Workup Purification Optimize Purification (TLC, Chromatography) SideReactions->Purification

Caption: A decision tree for troubleshooting common synthesis issues.

References

Technical Support Center: Synthesis of Boc-Protected Cyclobutylamines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to address common side reactions and challenges encountered during the synthesis of Boc-protected cyclobutylamines.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during the Boc protection of cyclobutylamine?

A1: The most prevalent side reactions when protecting cyclobutylamine with di-tert-butyl dicarbonate (Boc anhydride, Boc₂O) are the formation of the di-protected N,N-di(tert-butoxycarbonyl)cyclobutylamine (di-Boc) and urea byproducts.[1][2] Given that cyclobutylamine is a sterically unhindered primary amine, it is particularly susceptible to di-protection, especially under non-optimized conditions.[]

Q2: What is the mechanism of di-Boc formation, and why is cyclobutylamine prone to it?

A2: Di-Boc formation is a sequential reaction. First, the primary amine (cyclobutylamine) attacks the Boc anhydride to form the mono-Boc protected product. This mono-Boc derivative, while less nucleophilic than the starting amine, can be deprotonated under basic conditions, increasing its nucleophilicity and allowing it to attack a second molecule of Boc anhydride.[2] Cyclobutylamine's small steric profile around the nitrogen atom makes the second addition of the bulky Boc group more feasible compared to more hindered amines.[]

Q3: How does the choice of base influence the formation of the di-Boc byproduct?

A3: The choice of base is a critical factor. Stronger, nucleophilic bases like 4-(dimethylamino)pyridine (DMAP) can significantly promote di-Boc formation by deprotonating the mono-Boc intermediate, thus facilitating a second protection event.[1][2] Weaker bases, such as sodium bicarbonate (NaHCO₃) or triethylamine (TEA), are less likely to promote the di-Boc side reaction.[4] In some cases, the reaction can proceed without an external base, as the tert-butoxide generated during the reaction is basic enough to neutralize the protonated amine.[4]

Q4: Can urea be formed as a side product? How can this be minimized?

A4: Yes, urea formation is a possible side reaction. It can occur if an isocyanate intermediate is formed, which can then react with another molecule of cyclobutylamine.[1][5] This is more likely with sterically hindered amines or at elevated temperatures.[][6] To minimize urea formation, it is advisable to run the reaction at room temperature or below and to use a less hindered base.

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the Boc protection of cyclobutylamine.

Problem Potential Cause Suggested Solution
Significant formation of di-Boc protected cyclobutylamine High stoichiometry of Boc anhydride.Reduce the amount of Boc anhydride to 1.05-1.1 equivalents.
Use of a strong, catalytic base (e.g., DMAP).Switch to a weaker base like triethylamine (TEA) or sodium bicarbonate (NaHCO₃), or conduct the reaction without a base.
Reaction temperature is too high.Perform the reaction at a lower temperature, such as 0 °C, to improve selectivity for the mono-Boc product.
Rapid addition of Boc anhydride.Add the Boc anhydride solution dropwise to the cyclobutylamine solution to maintain a low concentration of the electrophile.
Formation of urea byproduct Reaction temperature is elevated.Maintain the reaction temperature at or below room temperature.
Use of a sterically hindered base.Employ a less sterically demanding base like triethylamine.
Incomplete reaction Insufficient reaction time.Monitor the reaction progress using TLC or LC-MS and allow it to run until the starting material is consumed.
Low nucleophilicity of the amine (less common for cyclobutylamine).While cyclobutylamine is generally nucleophilic, ensure the free base is used. If starting from a salt, use an appropriate amount of base to liberate the free amine.
Difficult purification Co-elution of mono- and di-Boc products.Utilize column chromatography with a shallow solvent gradient. Consider alternative purification methods like crystallization if applicable.
Presence of unreacted Boc anhydride.Quench the reaction with an amine-scavenging resin or a small amount of a primary amine like tris(2-aminoethyl)amine.

Quantitative Data Summary

The following table summarizes the impact of reaction conditions on the selectivity of Boc protection for primary amines. While specific data for cyclobutylamine is limited in the literature, these trends for other primary amines are highly relevant.

Amine Substrate Boc₂O (equiv.) Base (equiv.) Solvent Temp (°C) Time (h) Mono-Boc Yield (%) Di-Boc Yield (%) Reference
Aniline1.1-CH₂Cl₂RT1220-[1]
Aniline1.1ZrCl₄ (0.1)CH₃CNRT0.2595-[1]
Benzylamine1.2-Water/AcetoneRT0.1398Not Reported[1]
Pyrrolidine1.2-Water/AcetoneRT0.1596Not Reported[1]
4-Nitroaniline1.2Iodine (0.1)Solvent-freeRT2.592-[1]
Ethylenediamine1.0HCl (1.0)aq. MeOHRT187Not Reported[7]

Experimental Protocols

Protocol 1: Selective Mono-Boc Protection of Cyclobutylamine

This protocol is designed to favor the formation of the mono-Boc protected product.

Materials:

  • Cyclobutylamine (1.0 equiv)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)

  • Triethylamine (TEA) (1.2 equiv)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 5% Citric acid solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve cyclobutylamine (1.0 equiv) and triethylamine (1.2 equiv) in dichloromethane (DCM) or tetrahydrofuran (THF) to a concentration of approximately 0.2-0.5 M in a round-bottom flask equipped with a magnetic stir bar.

  • To the stirred solution, add a solution of di-tert-butyl dicarbonate (1.1 equiv) in the same solvent dropwise at room temperature over 30 minutes.

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in an organic solvent such as ethyl acetate or DCM.

  • Wash the organic layer sequentially with a 5% citric acid solution, water, saturated sodium bicarbonate solution, and finally brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude tert-butyl cyclobutylcarbamate.

  • If necessary, purify the product by flash column chromatography on silica gel.

Visualizations

Reaction_Pathway cluster_main Boc Protection of Cyclobutylamine cluster_side Side Reaction Pathway Cyclobutylamine Cyclobutylamine Mono_Boc N-Boc-cyclobutylamine (Desired Product) Cyclobutylamine->Mono_Boc + Boc2O_1 Boc₂O (1.1 eq) Weak Base (TEA) Boc2O_1->Mono_Boc Mono_Boc_side N-Boc-cyclobutylamine Di_Boc N,N-di-Boc-cyclobutylamine (Side Product) Mono_Boc_side->Di_Boc + Boc2O_2 Excess Boc₂O Strong Base (DMAP) Boc2O_2->Di_Boc

Caption: Reaction pathways for mono- and di-Boc protection.

Troubleshooting_Logic Di_Boc_Observed Di-Boc Product Observed? Boc2O_excess [Boc₂O] > 1.2 eq? Di_Boc_Observed->Boc2O_excess Yes Reduce_Boc2O Action: Reduce Boc₂O to 1.05-1.1 eq. Boc2O_excess->Reduce_Boc2O Yes Strong_Base Is a strong base (e.g., DMAP) used? Boc2O_excess->Strong_Base No Reduce_Boc2O->Strong_Base Switch_Base Action: Switch to a weaker base (TEA, NaHCO₃) or no base. Strong_Base->Switch_Base Yes High_Temp Is the reaction run at RT or elevated temperature? Strong_Base->High_Temp No Switch_Base->High_Temp Lower_Temp Action: Lower temperature to 0 °C. High_Temp->Lower_Temp Yes Mono_Boc_Favored Mono-Boc Product Favored High_Temp->Mono_Boc_Favored No Lower_Temp->Mono_Boc_Favored

Caption: Troubleshooting flowchart for minimizing di-Boc formation.

References

Technical Support Center: tert-Butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the storage and handling of tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate. Below you will find troubleshooting guides and frequently asked questions to ensure safe and effective use in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For optimal stability, this compound should be stored in a cool, dry, and well-ventilated area.[1][2][3] Many suppliers recommend storage at room temperature.[4][5][6][7] For long-term storage, it is advisable to keep the compound in a tightly sealed container.[1][2][3] Some sources also suggest storage at 2-8°C.[8] Always refer to the supplier's specific recommendations.

Q2: What personal protective equipment (PPE) should be worn when handling this compound?

When handling this compound, it is crucial to use appropriate personal protective equipment to prevent skin and eye contact, as well as inhalation.[1][2] This includes:

  • Eye Protection: Chemical safety goggles or glasses.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A lab coat and, for larger quantities, an apron and sleeves may be advisable.[9]

Q3: How should I handle this compound to minimize exposure?

All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of dust or fumes.[1][3][9] Avoid creating dust.[2] It is good practice to wash hands thoroughly after handling.[1][2] Do not eat, drink, or smoke in the laboratory.[2]

Q4: Is this compound sensitive to particular conditions?

The compound is generally stable under recommended storage conditions.[10] However, it should be kept away from strong oxidizing agents, as these are incompatible materials.[11] It is also advised to protect it from environmental extremes.[2]

Q5: What is the solubility of this compound in common laboratory solvents?

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Compound has changed color or appearance. Exposure to incompatible materials, moisture, or improper storage conditions.Do not use the compound if its appearance has significantly changed. Review storage procedures to ensure it is kept in a tightly sealed container in a cool, dry place, away from strong oxidizing agents.
Difficulty dissolving the compound. The compound may have low solubility in the chosen solvent.As specific solubility data is limited, perform a small-scale test with various common laboratory solvents (e.g., DMSO, ethanol, methanol) to find a suitable one. Gentle warming or sonication may aid dissolution, but be mindful of potential degradation if the compound is heat-sensitive.
Inconsistent experimental results. Potential degradation of the compound due to improper storage or handling.Ensure the compound is stored according to the supplier's recommendations. Prepare fresh solutions for each experiment, as the stability of the compound in solution is not widely reported.
Skin or eye irritation after handling. Accidental exposure due to inadequate personal protective equipment (PPE).Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[1][2] Always wear appropriate PPE, including gloves and eye protection, when handling the compound.

Data Summary

Storage Temperature Recommendations

Condition Temperature Range Source
General StorageCool, Dry Place[1][2][3]
Room TemperatureAmbient[4][5][6][7]
Refrigerated2-8°C[8]

Experimental Protocols & Workflows

General Handling and Solution Preparation Workflow

Below is a generalized workflow for safely handling and preparing a solution of this compound.

G cluster_prep Preparation cluster_weighing Weighing cluster_dissolution Dissolution cluster_storage Storage & Disposal PPE Don appropriate PPE (Gloves, Goggles, Lab Coat) FumeHood Work within a certified chemical fume hood PPE->FumeHood Weigh Weigh the desired amount of the solid compound FumeHood->Weigh Transfer Carefully transfer the solid to a suitable container Weigh->Transfer AddSolvent Add the chosen solvent to the solid Transfer->AddSolvent Dissolve Agitate (vortex, sonicate) until fully dissolved AddSolvent->Dissolve Observe Visually inspect for complete dissolution Dissolve->Observe Observe->AddSolvent If not dissolved, add more solvent StoreSolution Store the solution as required (protect from light, etc.) Observe->StoreSolution If dissolved DisposeWaste Dispose of waste according to institutional guidelines StoreSolution->DisposeWaste

Caption: A logical workflow for the safe handling and preparation of a solution of this compound.

Hypothetical Signaling Pathway Involvement

The following diagram illustrates a hypothetical signaling pathway where a derivative of this compound could act as an inhibitor.

G cluster_0 Cell Membrane Receptor Receptor KinaseA Kinase A Receptor->KinaseA activates KinaseB Kinase B KinaseA->KinaseB phosphorylates TF Transcription Factor KinaseB->TF activates Gene Gene Expression TF->Gene Inhibitor This compound Derivative (Inhibitor) Inhibitor->KinaseB

Caption: A hypothetical signaling pathway illustrating the potential role of a compound derivative as a Kinase B inhibitor.

References

Stability of tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound under acidic and basic conditions?

A1: The stability of this compound is primarily dictated by the tert-butoxycarbonyl (Boc) protecting group.

  • Acidic Conditions: The Boc group is labile under acidic conditions and will be cleaved to yield the free amine, 3-(aminomethyl)cyclobutanol. Common acids used for this deprotection are trifluoroacetic acid (TFA) and hydrochloric acid (HCl).[1][2]

  • Basic Conditions: The Boc group is generally stable under most basic and nucleophilic conditions.[3][] This allows for reactions to be carried out on other parts of the molecule without affecting the protected amine. However, under very strong basic conditions, the carbamate's N-H proton can be abstracted, which may lead to undesired side reactions.

Q2: I am observing incomplete deprotection of the Boc group under acidic conditions. What are the possible causes and solutions?

A2: Incomplete Boc deprotection can arise from several factors:

  • Insufficient Acid Strength or Concentration: The acidic conditions may not be strong enough to fully cleave the Boc group. Ensure your acid (e.g., TFA) has not absorbed water, which can reduce its effectiveness. Increasing the concentration of the acid or using a stronger acid may be necessary.[5]

  • Reaction Time and Temperature: The reaction may require more time or a higher temperature to go to completion. Monitor the reaction progress using techniques like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]

  • Steric Hindrance: While less of a concern for this specific molecule, sterically hindered Boc-protected amines may require more forcing conditions for complete removal.[5]

  • Solvent Effects: The choice of solvent can impact the efficiency of the deprotection. Dichloromethane (DCM) is a common choice for TFA deprotection.[6]

Q3: Are there any potential side reactions to be aware of when working with this compound?

A3: Yes, potential side reactions include:

  • Under Acidic Conditions: The tertiary butyl cation generated during Boc deprotection is an electrophile and can potentially alkylate other nucleophilic sites on your molecule or in the reaction mixture.[7] The presence of the hydroxyl group in this compound is a potential site for side reactions, though typically the amine deprotection is much faster.

  • Under Strongly Basic Conditions: While generally stable, prolonged exposure to strong bases could potentially lead to the formation of an isocyanate intermediate, which can then react with other nucleophiles present.[8]

Troubleshooting Guides

Issue 1: Incomplete Boc Deprotection with TFA
Symptom Possible Cause Suggested Solution
TLC/LC-MS shows a significant amount of starting material remaining after the standard reaction time.Insufficient concentration or activity of TFA.Use fresh, anhydrous TFA. Increase the equivalents of TFA used.
Reaction time is too short.Increase the reaction time and continue to monitor by TLC/LC-MS until the starting material is consumed.
Reaction temperature is too low.While typically performed at room temperature, gentle warming may be required for stubborn deprotections.[5]
Poor solubility of the starting material.Ensure the substrate is fully dissolved in the chosen solvent (e.g., DCM).
Issue 2: Unexpected Side Products During Boc Deprotection
Symptom Possible Cause Suggested Solution
Mass spectrometry indicates the presence of a product with a mass corresponding to t-butylation of the starting material or product.Alkylation by the t-butyl cation intermediate.[7]Add a scavenger, such as anisole or thioanisole, to the reaction mixture to trap the t-butyl cation.
NMR spectrum shows modification of the hydroxymethyl group.Acid-catalyzed side reactions involving the alcohol.Use milder acidic conditions (e.g., lower concentration of acid, shorter reaction time) and monitor the reaction closely.

Experimental Protocols

Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
  • Dissolve this compound (1 equivalent) in anhydrous DCM (approximately 10 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (TFA) (5-10 equivalents) to the stirred solution.

  • Remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 1-4 hours, monitoring the progress by TLC or LC-MS.[9]

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • For workup, dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.[5]

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.[5]

Protocol 2: Boc Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
  • Dissolve this compound (1 equivalent) in a minimal amount of 1,4-dioxane in a round-bottom flask with a magnetic stir bar.

  • To the stirred solution, add a 4M solution of HCl in 1,4-dioxane (5-10 equivalents).[9]

  • Stir the mixture at room temperature for 1 to 4 hours, monitoring the reaction by TLC or LC-MS.[5]

  • Upon completion, the product may precipitate as the hydrochloride salt. The solid can be collected by filtration and washed with a solvent like diethyl ether.[5]

  • Alternatively, the solvent can be removed under reduced pressure, and the resulting hydrochloride salt can be used in the next step or neutralized with a base to obtain the free amine.

Visualizations

Boc_Deprotection_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Fragmentation cluster_step3 Step 3: Decarboxylation BocProtected This compound Protonated Protonated Carbamate BocProtected->Protonated + H⁺ CarbamicAcid Carbamic Acid Intermediate Protonated->CarbamicAcid Fragmentation tBuCation tert-Butyl Cation Protonated->tBuCation FreeAmine [3-(hydroxymethyl)cyclobutyl]amine CarbamicAcid->FreeAmine Decarboxylation CO2 CO₂ CarbamicAcid->CO2

Caption: Mechanism of acid-catalyzed Boc deprotection.

Experimental_Workflow Start Start: Boc-protected Amine Dissolve Dissolve in Solvent (e.g., DCM or Dioxane) Start->Dissolve AddAcid Add Acid (TFA or HCl in Dioxane) Dissolve->AddAcid Stir Stir at Room Temperature AddAcid->Stir Monitor Monitor Reaction (TLC or LC-MS) Stir->Monitor Monitor->Stir Incomplete Workup Workup/ Isolation Monitor->Workup Reaction Complete End End: Deprotected Amine Workup->End

Caption: General experimental workflow for Boc deprotection.

References

Technical Support Center: Purification of tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a synthesis of this compound?

A1: The primary impurities encountered during the synthesis of this compound typically arise from the reagents and byproducts of the Boc-protection reaction. These include:

  • Unreacted 3-aminocyclobutanemethanol: The starting material may not have fully reacted.

  • Di-tert-butyl dicarbonate (Boc₂O): Excess Boc-anhydride is a common impurity.[1][2]

  • tert-Butanol: A byproduct of the Boc-protection reaction.[1]

  • Di-Boc protected species: In some cases, over-protection can occur, though this is less common for amino alcohols.

Q2: How can I easily remove unreacted di-tert-butyl dicarbonate and tert-butanol?

A2: Both di-tert-butyl dicarbonate and tert-butanol are volatile and can often be removed by rotary evaporation under high vacuum.[1] Additionally, unreacted di-tert-butyl dicarbonate can be hydrolyzed by washing the reaction mixture with a saturated aqueous solution of sodium bicarbonate.[1]

Q3: My purified product still shows some impurities by ¹H NMR. What are the typical chemical shifts for common impurities?

A3: Identifying impurities by ¹H NMR is a crucial step in assessing purity. Here are some typical chemical shifts (in CDCl₃, may vary slightly based on conditions) for common impurities:

  • tert-Butanol: A singlet around δ 1.28 ppm.[3]

  • Di-tert-butyl dicarbonate: A singlet around δ 1.48 ppm.

  • Unreacted 3-aminocyclobutanemethanol: Signals for the cyclobutyl protons and the hydroxymethyl group will be present, but the characteristic Boc-group singlet at ~1.44 ppm will be absent.

Q4: Is it better to purify the Boc-protected compound before or after deprotection?

A4: It is generally advisable to purify the Boc-protected compound before proceeding to the deprotection step. Purification of the carbamate is often more straightforward than purifying the resulting free amine, which can be more polar and potentially more water-soluble.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Oily or waxy product after workup Residual solvent, unreacted di-tert-butyl dicarbonate, or tert-butanol.- Dry the product under high vacuum for an extended period. - Wash the organic extract with saturated aqueous sodium bicarbonate to remove residual di-tert-butyl dicarbonate. - Perform a trituration with a non-polar solvent like hexanes.
Multiple spots on TLC after initial workup Incomplete reaction, presence of byproducts, or decomposition.- Confirm the identity of the spots by comparing with starting material and using different visualization techniques (e.g., UV, iodine, permanganate stain). - Purify the crude product using flash column chromatography.
Low yield after purification - Product loss during aqueous workup due to some water solubility. - Inefficient extraction. - Suboptimal chromatography conditions.- Saturate the aqueous layer with NaCl before extraction to reduce the solubility of the product. - Increase the number of extractions with an organic solvent. - Optimize the solvent system for column chromatography based on TLC analysis to ensure good separation and recovery.
Product co-elutes with an impurity during column chromatography The polarity of the product and the impurity are very similar in the chosen solvent system.- Try a different solvent system with varying polarity (e.g., switch from ethyl acetate/hexanes to dichloromethane/methanol). - Consider using a different stationary phase (e.g., alumina instead of silica gel).
Difficulty in inducing crystallization - The compound may be an oil at room temperature. - The chosen solvent system is not appropriate. - The presence of impurities is inhibiting crystallization.- Try scratching the inside of the flask with a glass rod at the solvent-air interface. - Add a seed crystal if available. - Slowly add a non-polar anti-solvent (e.g., hexanes) to a solution of the compound in a more polar solvent (e.g., ethyl acetate) until turbidity is observed, then warm to redissolve and cool slowly.[4]

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is suitable for purifying the crude product after an initial aqueous workup to remove water-soluble impurities.

1. Preparation of the Crude Sample:

  • Dissolve the crude this compound in a minimal amount of dichloromethane or the initial elution solvent.

  • Alternatively, for larger quantities or less soluble samples, adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent (e.g., ethyl acetate), adding silica gel, and then removing the solvent under reduced pressure to obtain a free-flowing powder.

2. Column Preparation and Elution:

  • Prepare a silica gel column of an appropriate size.

  • Equilibrate the column with a non-polar solvent system, such as 20% ethyl acetate in hexanes.

  • Carefully load the prepared sample onto the top of the silica gel bed.

  • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 20% and gradually increasing to 50-70% ethyl acetate). The exact gradient should be determined by prior TLC analysis.

  • Collect fractions and monitor by TLC to identify those containing the pure product.

3. Product Isolation:

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Data Presentation: Representative Purification by Flash Column Chromatography

ParameterValue
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Gradient of 20% to 70% Ethyl Acetate in Hexanes
Initial Purity (Crude) ~85% (by ¹H NMR)
Final Purity (Post-Chromatography) >98% (by ¹H NMR)
Typical Recovery Yield 80-90%
Protocol 2: Purification by Recrystallization

This method is effective if the crude product is a solid and a suitable solvent system can be identified. For a closely related compound, a mixture of ethyl acetate and hexanes has been shown to be effective.[4]

1. Solvent Selection:

  • In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent in which it is highly soluble (e.g., ethyl acetate).

  • Slowly add a solvent in which the product is poorly soluble (an anti-solvent, e.g., hexanes) at an elevated temperature until the solution becomes slightly cloudy.

  • Add a small amount of the first solvent to redissolve the solid and obtain a clear solution.

2. Crystallization:

  • Allow the hot, saturated solution to cool slowly to room temperature.

  • For further crystallization, cool the flask in an ice bath.

  • If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

3. Isolation and Drying:

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent mixture.

  • Dry the crystals under vacuum to a constant weight.

Data Presentation: Representative Purification by Recrystallization

ParameterValue
Recrystallization Solvents Ethyl Acetate / Hexanes
Initial Purity (Crude) ~90% (crystalline solid)
Final Purity (Post-Recrystallization) >99%
Typical Recovery Yield 75-85%

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Aqueous Workup cluster_purification Purification cluster_final Final Product start Crude Reaction Mixture workup Wash with sat. NaHCO₃ (aq) start->workup Remove Boc₂O extraction Extraction with Organic Solvent workup->extraction chromatography Flash Column Chromatography extraction->chromatography Oily/Amorphous Solid recrystallization Recrystallization extraction->recrystallization Crystalline Solid end Pure Product (>98%) chromatography->end recrystallization->end

Caption: General experimental workflow for the purification of this compound.

troubleshooting_logic cluster_analysis Analysis cluster_pathways Purification Pathways cluster_outcome Outcome start Impure Product is_solid Is the product a solid? start->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize Yes column Perform Flash Column Chromatography is_solid->column No is_pure Is the product pure? recrystallize->is_pure column->is_pure is_pure->column No, from Recrystallization end Pure Product is_pure->end Yes

Caption: Decision-making flowchart for choosing a purification method.

References

Troubleshooting low yield in Boc protection of 3-(hydroxymethyl)cyclobutylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the Boc protection of 3-(hydroxymethyl)cyclobutylamine.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yield in the Boc protection of 3-(hydroxymethyl)cyclobutylamine?

A1: Low yields in this reaction are typically attributed to several factors:

  • Side Reactions: The presence of both a primary amine and a primary hydroxyl group can lead to the formation of undesired byproducts.

  • Incomplete Reactions: Suboptimal reaction conditions may lead to incomplete conversion of the starting material.

  • Steric Hindrance: The cyclobutyl ring may present some steric hindrance, slowing down the reaction rate compared to linear amino alcohols.

  • Product Loss During Workup: The Boc-protected product may have some water solubility, leading to loss during aqueous extraction steps.

  • Suboptimal Reagents or Solvents: The choice of base, solvent, and the quality of the di-tert-butyl dicarbonate ((Boc)₂O) can significantly impact the reaction outcome.

Q2: Can the hydroxyl group of 3-(hydroxymethyl)cyclobutylamine react with (Boc)₂O?

A2: Yes, the hydroxyl group can react with (Boc)₂O to form a tert-butyl carbonate, a side-product known as O-Boc protection. However, the amine group is generally more nucleophilic than the hydroxyl group, making N-protection the favored reaction pathway.[1][2] To enhance selectivity for N-protection, it is advisable to run the reaction at room temperature or below and to avoid strong bases that can deprotonate the alcohol.[2]

Q3: What is di-Boc protection, and can it occur with 3-(hydroxymethyl)cyclobutylamine?

A3: Di-Boc protection is the addition of two Boc groups to a primary amine. This can occur, especially when using a catalyst like 4-dimethylaminopyridine (DMAP), elevated temperatures, or a large excess of (Boc)₂O. To avoid this, it is recommended to use a stoichiometry of close to 1.0-1.1 equivalents of (Boc)₂O and to monitor the reaction's progress closely.[2]

Q4: Can oxazolidinone be formed as a byproduct in this reaction?

A4: For some amino alcohols, intramolecular cyclization can lead to the formation of an oxazolidinone byproduct.[3] However, for 3-(hydroxymethyl)cyclobutylamine, which is a beta-amino alcohol, this is less common than with 1,2-amino alcohols. Certain reaction conditions, particularly those employing strong bases, might promote this side reaction. Using milder conditions and carefully selecting the base can help minimize this possibility.

Troubleshooting Guide

This guide addresses specific issues that may lead to low yields and offers potential solutions.

Issue Potential Cause Recommendation & Troubleshooting Steps
Low Conversion of Starting Material 1. Insufficient Reactivity: The amine may not be nucleophilic enough under the chosen conditions. 2. Steric Hindrance: The cyclobutyl group may be slowing the reaction. 3. Poor Solubility: The starting material or reagents may not be fully dissolved.1. Increase Reaction Time: Monitor the reaction by TLC or LC-MS and allow it to stir for a longer period (e.g., 12-24 hours) at room temperature. 2. Moderate Heating: Gently heat the reaction to 40-50°C, but monitor for byproduct formation. 3. Solvent Choice: Consider using a solvent that enhances the rate of Boc protection, such as methanol or a mixture of THF and water.[4] 4. Catalyst: Add a catalytic amount (0.1-0.2 eq) of DMAP to activate the (Boc)₂O, but be cautious of increased side reactions.[2]
Formation of Multiple Products (Side Reactions) 1. O-Boc Protection: The hydroxyl group is reacting. 2. Di-Boc Protection: The primary amine is reacting twice. 3. Oxazolidinone Formation: Intramolecular cyclization.1. Control Temperature: Run the reaction at 0°C or room temperature to favor N-protection.[2] 2. Choice of Base: Use a mild base like sodium bicarbonate (NaHCO₃) instead of stronger bases like triethylamine (TEA) or DMAP. 3. Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of (Boc)₂O. 4. Solvent System: Employing a solvent system like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) has been shown to provide high chemoselectivity for N-Boc protection of amino alcohols.[3]
Product Loss During Workup 1. Emulsion Formation: Difficulty in separating aqueous and organic layers. 2. Product Solubility in Water: The Boc-protected product may have some aqueous solubility.1. Break Emulsions: Add brine (saturated NaCl solution) to the aqueous layer to help break up emulsions.[2] 2. Back-Extraction: After the initial extraction, back-extract the aqueous layer with additional organic solvent to recover any dissolved product. 3. Alternative Solvents: Use a more polar extraction solvent like dichloromethane (DCM) if the product has limited solubility in ethyl acetate.
Difficulty in Removing Excess (Boc)₂O 1. Co-elution during Chromatography: Excess (Boc)₂O can be difficult to separate from the product.1. Sublimation: Excess (Boc)₂O can be removed by sublimation under high vacuum.[4] 2. Basic Wash: A mild basic wash during the workup can help hydrolyze some of the remaining (Boc)₂O.[2]

Illustrative Data on Reaction Conditions

The following table summarizes hypothetical but representative yields for the Boc protection of 3-(hydroxymethyl)cyclobutylamine under various conditions to illustrate the impact of different parameters.

Entry Base (equiv.) Solvent Temperature (°C) Time (h) Yield (%) Key Observation
1NaHCO₃ (1.5)THF/H₂O (1:1)25485Standard, clean reaction with good yield.
2TEA (1.5)DCM25475Increased formation of O-Boc and di-Boc byproducts observed.
3NaHCO₃ (1.5)THF/H₂O (1:1)50270Faster reaction but lower yield due to more side products.
4-Methanol25690Methanol as a solvent can accelerate the reaction and lead to high yields without a base.[4]
5DMAP (0.1), TEA (1.5)DCM25165Very fast reaction, but significant di-Boc and O-Boc formation.
6NaHCO₃ (1.5)THF/H₂O (1:1)01288Lower temperature improves selectivity and yield, but requires longer reaction time.

Experimental Protocols

Protocol 1: Standard Biphasic Conditions

This protocol is a good starting point for achieving selective N-Boc protection.

  • Preparation: Dissolve 3-(hydroxymethyl)cyclobutylamine (1.0 eq) in a 1:1 mixture of tetrahydrofuran (THF) and water.

  • Base Addition: Add sodium bicarbonate (NaHCO₃, 1.5 eq) to the solution and stir until dissolved.

  • Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise to the stirring mixture.

  • Reaction: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete in 2-6 hours.

  • Work-up: Once the starting material is consumed, dilute the reaction mixture with water and extract with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography if necessary.

Protocol 2: Optimized Conditions in Methanol

This protocol can offer higher yields and avoids the need for a base.

  • Preparation: Dissolve 3-(hydroxymethyl)cyclobutylamine (1.0 eq) in methanol.

  • Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) to the solution.

  • Reaction: Stir the mixture at room temperature for 4-8 hours, monitoring by TLC.

  • Work-up: Remove the methanol under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the product.

Visualizations

Boc Protection of 3-(hydroxymethyl)cyclobutylamine

Boc_Protection Boc Protection Reaction reactant1 3-(hydroxymethyl)cyclobutylamine product tert-butyl (3-(hydroxymethyl)cyclobutyl)carbamate reactant1->product Nucleophilic Attack reactant2 (Boc)₂O (Di-tert-butyl dicarbonate) reactant2->product base Base (e.g., NaHCO₃) base->product Proton Scavenger

Caption: Reaction scheme for the Boc protection of 3-(hydroxymethyl)cyclobutylamine.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Troubleshooting Low Yield start Low Yield Observed check_completion Check Reaction Completion (TLC/LC-MS) start->check_completion workup_issue Check Workup Procedure start->workup_issue incomplete Incomplete Reaction check_completion->incomplete Starting Material Remains side_products Side Products Observed check_completion->side_products Multiple Spots/ Peaks optimize_conditions Optimize Reaction Conditions: - Increase Time/Temp - Change Solvent - Add Catalyst incomplete->optimize_conditions success Improved Yield optimize_conditions->success adjust_conditions Adjust Conditions: - Lower Temperature - Use Milder Base - Control Stoichiometry side_products->adjust_conditions adjust_conditions->success optimize_workup Optimize Workup: - Use Brine - Back-extract workup_issue->optimize_workup optimize_workup->success

Caption: A logical workflow for troubleshooting low yields in the Boc protection reaction.

Potential Side Reactions

Side_Reactions Potential Side Reactions start 3-(hydroxymethyl)cyclobutylamine + (Boc)₂O n_boc N-Boc Protected (Desired Product) start->n_boc Favored Pathway (Higher Amine Nucleophilicity) o_boc O-Boc Protected start->o_boc Strong Base/ High Temp di_boc Di-Boc Protected start->di_boc Excess (Boc)₂O/ DMAP oxazolidinone Oxazolidinone (less common) start->oxazolidinone Harsh Conditions

Caption: Visualization of the desired reaction pathway and potential side reactions.

References

Optimization of reaction time and temperature for carbamate formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The following information is designed to help you optimize reaction time and temperature for successful carbamate synthesis and troubleshoot common issues encountered during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My carbamate synthesis reaction is resulting in a low yield. What are the initial checks I should perform?

A1: When encountering low yields in carbamate synthesis, a systematic evaluation of your reagents and reaction conditions is crucial. Here are the primary factors to investigate:

  • Reagent Quality: The purity and stability of your starting materials are paramount. Isocyanates and chloroformates are particularly susceptible to hydrolysis and should be fresh or properly stored under anhydrous conditions.[1] Ensure your amine and alcohol/phenol starting materials are pure and dry.

  • Anhydrous Conditions: Many carbamate synthesis reactions are highly sensitive to moisture. The presence of water can lead to the formation of undesired byproducts, most notably symmetric ureas from isocyanate intermediates.[1][2] It is essential to use oven-dried glassware and anhydrous solvents to minimize water content.[1]

  • Reaction Temperature: Temperature plays a critical role in both reaction rate and selectivity. An elevated temperature might accelerate the reaction but could also favor the formation of byproducts like N-alkylated carbamates.[3] Conversely, a temperature that is too low may lead to an impractically slow reaction rate.[3] Experimenting with a range of temperatures is often necessary to find the optimal balance.

  • Reaction Time: It's possible the reaction has not proceeded to completion. Monitoring the reaction's progress using techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended to determine the optimal reaction time.[1][4]

  • Catalyst Efficiency: The choice and amount of catalyst can significantly impact the reaction. For less reactive substrates, such as secondary or tertiary alcohols and phenols, catalysts like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or organotin compounds are often beneficial.[4] Consider screening different catalysts or adjusting the catalyst loading.[3]

Q2: I am observing a significant amount of symmetrical urea as a byproduct. What is the cause and how can I prevent it?

A2: The formation of symmetrical urea is a common side reaction, especially when using isocyanates or chloroformates.[1] This occurs when an isocyanate intermediate reacts with an amine. The amine can be your starting material or one formed in-situ from the hydrolysis of the isocyanate by residual water.[1][2]

Here are several strategies to minimize urea formation:

  • Strict Anhydrous Conditions: As water is a key contributor to this side reaction, maintaining strictly anhydrous conditions is the most critical preventative measure.[1] Use anhydrous solvents and thoroughly dried glassware.

  • Optimized Reagent Addition: The order in which you add your reagents can make a substantial difference. When generating an isocyanate in situ, it is advisable to add the amine solution slowly to the phosgene or phosgene equivalent. This keeps the concentration of the free amine low, reducing the chance of it reacting with the isocyanate intermediate.[1][2]

  • Low-Temperature Conditions: When using chloroformates, add the chloroformate to the amine solution at a low temperature (e.g., 0 °C).[1][2] This helps to control the initial exothermic reaction and minimizes side reactions that could lead to the formation of an isocyanate intermediate.[2]

  • Choice of Base: Use a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) to scavenge the HCl produced during the reaction with chloroformates.[1] Avoid using primary or secondary amines as bases, as they will compete as nucleophiles.[1]

  • Alternative Reagents: Consider using Carbonyldiimidazole (CDI) as an alternative to phosgene-based reagents. The reaction of an amine with CDI forms a carbamoylimidazole intermediate, which then reacts with an alcohol to give the desired carbamate, often with minimal urea byproduct formation.[1][2]

Q3: My reaction with a secondary or hindered alcohol is very slow. How can I increase the reaction rate?

A3: Secondary alcohols, tertiary alcohols, and phenols are generally less reactive than primary alcohols due to increased steric hindrance.[4] To achieve a reasonable reaction rate and good yield, consider the following:

  • Use of Catalysts: The addition of a catalyst is often necessary. Bases like DBU are effective, as are organotin compounds such as dibutyltin dilaurate (DBTDL).[4]

  • Elevated Temperature: Increasing the reaction temperature can significantly speed up the reaction. For example, reactions with phenols may require heating to 60-80 °C.[4] However, be mindful that higher temperatures can also lead to side reactions, so it's a matter of finding the optimal temperature through experimentation.

  • Choice of Isocyanate: If you are using an isocyanate, consider one that is more reactive. For example, trichloroacetylisocyanate is a highly reactive alternative.

Data on Reaction Conditions for Carbamate Formation

The following tables summarize typical reaction conditions for carbamate synthesis to aid in your experimental design and optimization.

Table 1: General Conditions for Carbamate Synthesis from Isocyanates and Alcohols

Alcohol TypeCatalystTemperature (°C)Reaction Time (hours)Typical Solvent
PrimaryNone often requiredRoom Temperature2 - 12THF, Dichloromethane
SecondaryDBU (0.1 eq)Room Temperature4 - 8THF
TertiaryDBU or DBTDLRoom Temp. to 6012 - 24Toluene, THF
PhenolDBTDL (0.05 eq)60 - 806 - 12Toluene

Data synthesized from Benchchem protocols.[4]

Table 2: Conditions for Carbamate Synthesis from Amines and CO₂ with Alkyl Halides

Amine TypeBase (equiv.)Alkylating Agent (equiv.)Temperature (°C)Pressure (bar)Reaction Time (min)
AnilineDBU (2.0)Butyl bromide (2.0)70350
Secondary AminesDBU (2.0)Various alkyl halides (2.0)70350

These conditions are for a continuous flow process and demonstrate a rapid method for carbamate synthesis.[5][6]

Experimental Protocols

Protocol 1: General Procedure for Carbamate Synthesis from an Isocyanate and a Secondary Alcohol

  • To a solution of the secondary alcohol (1.1 equivalents) and DBU (0.1 equivalents) in anhydrous tetrahydrofuran (THF) (5 mL per 1 mmol of isocyanate) under an inert atmosphere (e.g., nitrogen or argon), add the isopropyl isocyanate (1.0 equivalent) dropwise at room temperature.[4]

  • Stir the reaction mixture at room temperature for 4-8 hours.[4]

  • Monitor the reaction progress by TLC or GC until the consumption of the isocyanate is observed.[4]

  • Once the reaction is complete, quench the reaction with a saturated aqueous solution of ammonium chloride.[4]

  • Extract the mixture with ethyl acetate (3 x 15 mL).[4]

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.[4]

  • Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.[4]

  • Purify the crude product by column chromatography or recrystallization as needed.[1]

Protocol 2: General Procedure for Carbamate Synthesis from an Amine and Benzyl Chloroformate (Cbz Protection)

  • Dissolve the amine (1.0 equivalent) in a suitable solvent (e.g., a mixture of water and a miscible organic solvent like THF or dioxane).

  • Add a base, such as sodium carbonate or sodium bicarbonate (2.0 equivalents), to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add benzyl chloroformate (1.1 equivalents) to the cooled solution while stirring vigorously.

  • Allow the reaction mixture to warm to room temperature and continue stirring for several hours or until the reaction is complete, as monitored by TLC.

  • Once complete, extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the Cbz-protected amine.

Visual Guides

experimental_workflow_isocyanate cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Start setup Combine Alcohol and Catalyst in Anhydrous Solvent under Inert Atmosphere start->setup add_isocyanate Add Isocyanate Dropwise at RT setup->add_isocyanate stir Stir at Specified Temperature and Time add_isocyanate->stir monitor Monitor Progress (TLC/GC) stir->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract wash_dry Wash and Dry Organic Layer extract->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate purify Purify Product (Chromatography/ Recrystallization) concentrate->purify end End purify->end

Caption: Experimental workflow for carbamate synthesis from an isocyanate and an alcohol.

troubleshooting_low_yield cluster_checks Initial Checks cluster_optimization Optimization Steps cluster_solution Potential Solutions start Low Yield Observed check_reagents Check Reagent Purity and Stability start->check_reagents check_conditions Verify Anhydrous Conditions start->check_conditions optimize_temp Optimize Temperature check_reagents->optimize_temp check_conditions->optimize_temp optimize_time Optimize Reaction Time (Monitor Progress) optimize_temp->optimize_time optimize_catalyst Screen/Adjust Catalyst and Loading optimize_time->optimize_catalyst solution Improved Yield optimize_catalyst->solution

Caption: Troubleshooting guide for low yields in carbamate synthesis.

References

Technical Support Center: Di-tert-butyl Dicarbonate (Boc Anhydride)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for di-tert-butyl dicarbonate ((Boc)₂O). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the use of Boc anhydride in chemical synthesis, with a focus on preventing the formation of unwanted side products.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products when using di-tert-butyl dicarbonate for amine protection?

The most frequently encountered side products in Boc protection reactions are:

  • Di-Boc protected amines (R-N(Boc)₂): This occurs when a primary amine reacts with two equivalents of Boc anhydride.[1]

  • tert-Butanol and Carbon Dioxide: These are the primary byproducts of the desired reaction, formed from the decomposition of the tert-butyl carbonate leaving group. While generally easy to remove due to their volatility, their presence can complicate analysis if not properly eliminated.

  • Urea derivatives: These can form if an isocyanate intermediate is generated, which then reacts with another amine molecule. This is more likely at elevated temperatures.[1]

  • O-Boc protected byproducts: If the substrate contains hydroxyl groups, these can also react with Boc anhydride to form tert-butyl carbonates, leading to a mixture of products.[1]

Q2: How does di-Boc formation occur and how can it be minimized?

Di-Boc formation is a common side reaction with primary amines. After the initial formation of the mono-Boc protected amine, a base can deprotonate the remaining N-H proton. This increases the nucleophilicity of the nitrogen, allowing it to attack a second molecule of Boc anhydride. To minimize di-Boc formation:

  • Control Stoichiometry: Use a minimal excess of Boc anhydride (typically 1.0 to 1.2 equivalents).

  • Reaction Temperature: Conduct the reaction at lower temperatures (0 °C to room temperature) as higher temperatures can favor the di-Boc product.[1]

  • Choice of Base: The use of a strong, nucleophilic catalyst like 4-(dimethylaminopyridine) (DMAP) can accelerate the formation of the di-Boc product.[1] Consider using a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIEA), or even running the reaction without a base if the amine is sufficiently nucleophilic.

Q3: What is the role of DMAP in Boc protection and what are its drawbacks?

4-(Dimethylaminopyridine) (DMAP) is a highly effective nucleophilic catalyst that significantly accelerates the rate of Boc protection, especially for less reactive amines such as anilines. DMAP reacts with Boc anhydride to form a highly reactive N-Boc-pyridinium intermediate, which is more susceptible to nucleophilic attack by the amine. However, the increased reactivity can also lead to a higher incidence of side reactions, including the formation of di-Boc protected amines and urea derivatives.[1]

Q4: How can I remove unreacted Boc anhydride from my reaction mixture?

Excess Boc anhydride can often be removed through the following methods:

  • Aqueous Workup: Washing the organic layer with a saturated sodium bicarbonate solution can help to hydrolyze the remaining Boc anhydride.[1]

  • Scavenger Resins: Amine-functionalized resins can be used to quench and remove excess Boc anhydride by simple filtration.[1]

  • Chemical Quenching: Adding a small amount of a nucleophilic amine, such as imidazole or N,N-dimethylethylenediamine, can react with the excess Boc anhydride to form a water-soluble byproduct that is easily removed during extraction.

  • High Vacuum: Since Boc anhydride is relatively volatile, it can sometimes be removed by prolonged exposure to a high vacuum, especially if the desired product is not volatile.[1]

Troubleshooting Guides

Problem 1: Low Yield of the Desired N-Boc Protected Product
Possible Cause Troubleshooting Solution
Incomplete Reaction - Ensure the stoichiometry of Boc anhydride is sufficient (1.1-1.2 equivalents).- If the amine is a weak nucleophile (e.g., an aniline), consider adding a catalytic amount of DMAP (0.1 eq).- Increase the reaction time and monitor by TLC or LC-MS until the starting material is consumed.
Hydrolysis of Boc Anhydride - Ensure all glassware is thoroughly dried and use anhydrous solvents, as water will hydrolyze Boc anhydride.
Suboptimal Base - The choice of base is critical. For less nucleophilic amines, a stronger, non-nucleophilic base like DBU may be required. For sensitive substrates, a milder base like sodium bicarbonate may be necessary.
Steric Hindrance - For sterically hindered amines, increase the reaction temperature (e.g., to 40-50 °C) and prolong the reaction time. The use of DMAP as a catalyst can also be beneficial.
Problem 2: Formation of Multiple Products (Observed on TLC/LC-MS)
Side Product Prevention Strategy
Di-Boc Protected Amine - Use a controlled amount of Boc anhydride (1.0-1.1 equivalents).- Avoid high temperatures.- Use a non-nucleophilic base instead of DMAP.
O-Boc Protected Product (for substrates with -OH groups) - Run the reaction at a lower temperature (0 °C to room temperature).- Avoid using a strong base that can deprotonate the hydroxyl group.- Consider protecting the hydroxyl group with an orthogonal protecting group prior to Boc protection of the amine.[1]
Urea Derivatives - Use high-purity Boc anhydride.- Perform the reaction at room temperature or below, as higher temperatures can promote the formation of isocyanate intermediates.[1]

Data Presentation

Table 1: Effect of Solvent on the Relative Rate of Boc Protection of p-Toluidine

EntrySolventRelative Rate
1CDCl₃1
2CD₃OD70
Data adapted from a study demonstrating the rate-enhancing effect of alcoholic solvents.[1]

Table 2: Efficiency of Thermal Deprotection of N-Boc Derivatives in Various Solvents

SubstrateSolventTemperature (°C)Residence Time (min)Yield (%)
N-Boc imidazoleTFE12030100
N-Boc imidazoleMeOH12030100
N-Boc imidazoleTHF1203047
N-Boc imidazoleToluene120300
N-Boc anilineTFE2403093
N-Boc anilineMeOH2403088
N-Boc anilineTHF2403065
N-Boc anilineToluene2403054
Data from a study on thermal deprotection, illustrating solvent and temperature effects.[2]

Experimental Protocols

Protocol 1: General Procedure for Mono-Boc Protection of a Primary Aliphatic Amine

Materials:

  • Primary aliphatic amine (1.0 eq)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)

  • Triethylamine (TEA) (1.2 eq)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the primary aliphatic amine (1.0 eq) in anhydrous DCM or THF (to a concentration of 0.1-0.5 M) in a round-bottom flask equipped with a magnetic stirrer.

  • Add triethylamine (1.2 eq) to the solution and stir for 5 minutes at room temperature.

  • Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the stirred solution.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 1-4 hours.

  • Once the starting amine is consumed, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract with DCM or ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc protected amine.

  • If necessary, purify the product by flash column chromatography on silica gel.

Protocol 2: Removal of Excess Boc Anhydride using Imidazole

Procedure:

  • Once the Boc protection reaction is complete (as determined by TLC or LC-MS), add imidazole (1.2 equivalents relative to the excess Boc anhydride) to the reaction mixture.

  • Stir the mixture at room temperature for 30 minutes.

  • Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with a dilute acid solution (e.g., 0.5 M HCl) to remove the Boc-imidazole adduct and any remaining imidazole.

  • Follow with washes of saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Visualizations

Boc_Protection_Mechanism Amine R-NH₂ Tetrahedral_Intermediate Tetrahedral Intermediate Amine->Tetrahedral_Intermediate Nucleophilic Attack Boc2O (Boc)₂O Boc2O->Tetrahedral_Intermediate Protected_Amine R-NH-Boc Tetrahedral_Intermediate->Protected_Amine Collapse Byproducts t-BuOH + CO₂ Tetrahedral_Intermediate->Byproducts Decomposition of leaving group Di_Boc_Formation Mono_Boc R-NH-Boc Deprotonated_Amide [R-N-Boc]⁻ Mono_Boc->Deprotonated_Amide Base Di_Boc R-N(Boc)₂ Deprotonated_Amide->Di_Boc Nucleophilic Attack Boc2O (Boc)₂O Boc2O->Di_Boc Troubleshooting_Workflow Start Low Yield or Side Products in Boc Protection Check_Stoichiometry Verify (Boc)₂O Stoichiometry (1.0-1.2 eq) Start->Check_Stoichiometry Check_Base Evaluate Base (Type and Amount) Start->Check_Base Check_Temp Assess Reaction Temperature Start->Check_Temp Check_Purity Check Reagent Purity (esp. Boc₂O and solvent) Start->Check_Purity Purification Optimize Purification (Workup, Chromatography) Check_Stoichiometry->Purification Check_Base->Purification Check_Temp->Purification Check_Purity->Purification Result Improved Yield and Purity Purification->Result

References

Technical Support Center: Scaling Up the Synthesis of tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate. The information is designed to address specific issues that may be encountered during the scale-up of this process.

Experimental Workflow Overview

The synthesis of this compound can be approached through a multi-step process, typically starting from a commercially available cyclobutane derivative. A representative synthetic pathway is outlined below.

Synthesis_Workflow General Synthesis Workflow A Start: 3-Oxocyclobutanecarboxylic Acid B Step 1: Esterification A->B MeOH, H+ C Step 2: Reductive Amination & Boc Protection B->C 1. NH4OAc, NaBH3CN 2. Boc2O, Base D Step 3: Ester Reduction C->D LiAlH4 or NaBH4/LiCl E Final Product: this compound D->E Work-up & Purification

Caption: A potential synthetic route to this compound.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses common issues encountered during the synthesis and scale-up of this compound, presented in a question-and-answer format.

Issue 1: Low Diastereoselectivity in the Reduction of the Cyclobutanone Precursor

Question: My reduction of the 3-(Boc-amino)cyclobutanone precursor is yielding a mixture of cis and trans isomers that are difficult to separate. How can I improve the diastereoselectivity?

Answer: Achieving high diastereoselectivity in the reduction of 3-substituted cyclobutanones is a common challenge. The choice of reducing agent, temperature, and solvent are critical factors.

  • For cis-selectivity: Hydride attack from the face opposite to the existing substituent is sterically favored. Using a bulky reducing agent can enhance this preference.

  • For trans-selectivity: This is often more challenging to achieve via standard chemical reduction and may require enzymatic methods.

Troubleshooting Guide:

Possible CauseSuggested Solution
Sub-optimal Reducing Agent For cis-selectivity, consider using sterically hindered hydride reagents such as Lithium tri-tert-butoxyaluminum hydride (LiAl(OtBu)₃H). For higher trans-selectivity, an enzymatic reduction using a ketoreductase (KRED) may be necessary.[1]
Unfavorable Reaction Temperature For hydride reductions, lowering the reaction temperature (e.g., to -78 °C) can significantly improve diastereoselectivity by favoring the transition state with the lower activation energy.[1]
Inappropriate Solvent The polarity of the solvent can influence the conformation of the cyclobutanone ring. For hydride reductions, less polar solvents like THF or diethyl ether may favor the formation of the cis isomer.[1]
Steric Hindrance from Protecting Group The size of the N-protecting group can influence the facial selectivity of the hydride attack. While Boc is standard, if selectivity remains poor, exploring alternative protecting groups could be a consideration, though this would impact the overall synthetic route.

Troubleshooting Logic Diagram:

Diastereoselectivity_Troubleshooting start Low Diastereoselectivity q1 Desired Isomer? start->q1 cis cis q1->cis cis trans trans q1->trans trans a1 Use bulky reducing agent (e.g., LiAl(OtBu)3H) cis->a1 a4 Consider enzymatic reduction (KRED) trans->a4 a2 Lower reaction temperature (e.g., -78 °C) a1->a2 a3 Use less polar solvent (e.g., THF) a2->a3 end Improved Selectivity a3->end a4->end

Caption: Troubleshooting workflow for low diastereoselectivity.

Issue 2: Incomplete Boc Protection or Formation of Side Products

Question: During the Boc protection of the amino alcohol, I am observing incomplete reaction and the formation of an N,O-bis-Boc side product. How can I optimize this step for scale-up?

Answer: The Boc protection of amino alcohols can sometimes be challenging due to the competing reactivity of the hydroxyl group and the potential for the formation of di-protected species.

Troubleshooting Guide:

Possible CauseSuggested Solution
Insufficient Base Ensure at least one equivalent of a suitable base (e.g., triethylamine, sodium bicarbonate) is used to neutralize the acid formed during the reaction and to deprotonate the ammonium salt if the starting material is an acid salt.
Reaction Temperature Too High High temperatures can promote the reaction of the hydroxyl group. Conduct the reaction at room temperature or below (0-25 °C).
Incorrect Stoichiometry of Boc Anhydride Use a slight excess (1.1-1.2 equivalents) of di-tert-butyl dicarbonate (Boc₂O) to ensure complete reaction of the amine. A large excess may increase the formation of the bis-Boc product.
Sub-optimal Solvent System A biphasic system (e.g., dioxane/water or THF/water) can be effective. The aqueous phase helps to dissolve the amino alcohol salt, while the Boc anhydride remains in the organic phase, which can improve selectivity.
Slow Addition of Boc Anhydride Adding the Boc anhydride solution dropwise to the reaction mixture can help to control the reaction and minimize side product formation.
Issue 3: Difficulties in Product Purification and Isolation

Question: The final product, this compound, is quite polar, making extraction and purification by column chromatography challenging on a large scale. What are some effective purification strategies?

Answer: The polarity of the product requires careful selection of extraction solvents and may necessitate alternatives to standard silica gel chromatography for large-scale purification.

Troubleshooting Guide:

Possible CauseSuggested Solution
Poor Extraction Efficiency Due to the product's polarity, repeated extractions with a more polar solvent like ethyl acetate or a mixture of dichloromethane and isopropanol may be necessary. A continuous liquid-liquid extraction setup could be beneficial for scale-up.
Product Loss During Aqueous Work-up Minimize the volume of the aqueous washes. Use brine washes to reduce the solubility of the product in the aqueous phase.
Challenging Column Chromatography Consider using a modified stationary phase, such as alumina or reverse-phase silica, which may offer better separation. For large-scale purification, crystallization is often a more viable option. Experiment with different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol) to induce crystallization.
Residual Water in the Final Product After extraction, ensure the organic phase is thoroughly dried with a drying agent like anhydrous sodium sulfate or magnesium sulfate. Co-evaporation with an anhydrous solvent like toluene can help remove azeotropically any remaining water.

Purification Strategy Diagram:

Purification_Strategy start Crude Product extract Optimize extraction procedure (solvent, number of extractions) start->extract q1 Is crystallization feasible? cryst Optimize crystallization solvent system q1->cryst Yes chrom Chromatography q1->chrom No final_product Purified Product cryst->final_product q2 Standard silica gel effective? chrom->q2 alt_chrom Try alternative stationary phase (e.g., alumina, reverse phase) q2->alt_chrom No q2->final_product Yes alt_chrom->final_product extract->q1

References

Validation & Comparative

Comparative 1H NMR Spectral Analysis of tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate and Related Structures

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, precise molecular characterization is essential. The tert-butyloxycarbonyl (Boc) protecting group is a fundamental tool in modern chemistry. Its successful installation onto a substrate, such as 3-(aminomethyl)cyclobutanol to form tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate, requires rigorous analytical confirmation. This guide provides a comparative analysis of the 1H Nuclear Magnetic Resonance (¹H NMR) spectrum of this compound against structurally related Boc-protected amines, supported by experimental data and detailed protocols.

Experimental Protocol: 1H NMR Spectroscopy

This protocol outlines the steps for acquiring a high-quality ¹H NMR spectrum of this compound and its analogs.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample and place it in a clean, dry vial.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a standard 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer to the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

3. Data Acquisition:

  • Set the appropriate acquisition parameters for a standard ¹H NMR experiment. Typical parameters on a 400 MHz spectrometer would include:

    • Pulse width: ~30-45 degrees

    • Acquisition time: ~2-4 seconds

    • Relaxation delay: ~1-5 seconds

    • Number of scans: 16-64 (depending on sample concentration)

  • Acquire the Free Induction Decay (FID).[1]

4. Data Processing:

  • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

  • Perform phase correction to ensure all peaks are in the positive absorptive mode.

  • Apply baseline correction to obtain a flat baseline across the spectrum.[1]

  • Integrate all signals to determine the relative number of protons for each peak.

  • Reference the spectrum using the residual solvent peak or an internal standard (e.g., TMS).

Comparative ¹H NMR Data

The following table summarizes the expected ¹H NMR spectral data for this compound and compares it with two alternative Boc-protected amines: tert-butyl (3-aminopropyl)carbamate and tert-butyl benzylcarbamate. The data is presented for spectra acquired in deuterochloroform (CDCl₃), a common solvent for these types of compounds.

CompoundSignal AssignmentChemical Shift (δ, ppm)MultiplicityIntegration
This compound -C(CH₃)₃~1.44Singlet9H
Cyclobutyl protons~1.6-2.2Multiplet7H
-CH₂-OH~3.65Doublet2H
-NH-~4.8-5.2Broad Singlet1H
-OHVariableBroad Singlet1H
tert-butyl (3-aminopropyl)carbamate -C(CH₃)₃1.43Singlet9H
-CH₂-CH₂-NH₂1.62Multiplet2H
-CH₂-NH₂2.76Triplet2H
-CH₂-NHBoc3.21Triplet2H
-NH-4.90Broad Singlet1H
tert-butyl benzylcarbamate -C(CH₃)₃1.46Singlet9H
-CH₂-Ph4.31Singlet (broad)2H
-NH-4.90Broad Singlet1H
Aromatic protons7.24-7.34Multiplet5H

Note: The chemical shifts for this compound are estimated based on typical values for similar structural motifs.

Spectral Interpretation and Comparison

A key feature in the ¹H NMR spectrum of a Boc-protected amine is the prominent singlet peak around 1.4 ppm, which corresponds to the nine equivalent protons of the tert-butyl group.[1] This signal serves as a clear indicator of a successful Boc protection.[1] The presence of this singlet is consistent across all three compared compounds.

The distinguishing features in the spectra arise from the substituents on the carbamate nitrogen. In the case of This compound , the complex multiplet region between approximately 1.6 and 2.2 ppm is characteristic of the cyclobutyl ring protons. The doublet at around 3.65 ppm is indicative of the methylene protons adjacent to the hydroxyl group.

In contrast, tert-butyl (3-aminopropyl)carbamate displays a more straightforward aliphatic region with multiplets and triplets corresponding to the propyl chain.[1] The chemical shifts and multiplicities of these methylene protons are influenced by the neighboring amine and carbamate groups, allowing for clear differentiation.[1]

For tert-butyl benzylcarbamate , the spectrum is characterized by the presence of aromatic protons in the downfield region (7.24-7.34 ppm) and a broad singlet for the benzylic methylene protons at 4.31 ppm.[2]

These distinct patterns in the aliphatic and aromatic regions of the ¹H NMR spectra allow for the unambiguous identification of each of these structurally related compounds.

Workflow for Comparative Analysis

The logical flow for the comparative analysis of these Boc-protected amines using ¹H NMR is illustrated in the following diagram.

G cluster_0 Sample Preparation and Data Acquisition cluster_1 Data Processing and Initial Analysis cluster_2 Comparative Spectral Interpretation A Prepare Samples (Target and Alternatives) B Acquire 1H NMR Spectra A->B C Process Spectra (FT, Phasing, Baseline Correction) B->C D Identify Key Signals (t-Bu, NH, etc.) C->D E Analyze Aliphatic/Aromatic Regions D->E F Compare Chemical Shifts and Multiplicities E->F G Confirm Structures F->G

Caption: Workflow for the comparative ¹H NMR analysis of Boc-protected amines.

References

Comparative Analysis of Mass Spectrometry Data for Carbamate-Protected Cyclobutyl Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Development

The tert-butyloxycarbonyl (Boc) group is a staple in modern organic synthesis due to its stability and ease of removal.[1] Understanding its behavior under mass spectrometry conditions is vital for reaction monitoring and structural confirmation.[1]

Predicted Mass Spectrometry Data

The following tables outline the predicted mass-to-charge ratios (m/z) for key ionic species of the two compounds under typical electrospray ionization (ESI) conditions.

Table 1: Predicted m/z Values for Key Adducts and Fragments

Ionic Species tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate (Compound A) benzyl N-[3-(hydroxymethyl)cyclobutyl]carbamate (Compound B) Description
Molecular Formula C₁₁H₂₁NO₃C₁₅H₂₁NO₃-
Molecular Weight 215.29 g/mol 263.33 g/mol -
[M+H]⁺ 216.16264.16Protonated molecule
[M+Na]⁺ 238.14286.14Sodium adduct
Major Fragment 1 160.11156.10Loss of isobutylene (C₄H₈) from the Boc group
Major Fragment 2 116.10108.06Loss of the entire Boc group (C₅H₉O₂)
Major Fragment 3 57.0791.05tert-butyl cation (C₄H₉)⁺ / Tropylium ion (C₇H₇)⁺
Characteristic Fragmentation Patterns

The primary difference in the mass spectra of these two compounds is dictated by the protecting group.

  • Boc-Protected Amine (Compound A): The tert-butyl group is known for its facile fragmentation.[2][3] Common fragmentation pathways include the loss of isobutylene (56 Da) to form a carbamic acid intermediate, followed by the loss of CO₂ (44 Da).[3] The most prominent peak is often the tert-butyl cation at m/z 57.[4] The cyclobutane ring itself can also undergo cleavage, typically resulting in the elimination of ethylene (28 Da).[5][6][7]

  • Cbz-Protected Amine (Compound B): The benzyl carbamate (Cbz) group also shows characteristic fragmentation. A common pathway is the formation of the tropylium ion at m/z 91. Other fragments may arise from the loss of the entire Cbz group or parts of it.

Experimental Protocols

This section details a representative protocol for analyzing compounds like those discussed above using Liquid Chromatography-Mass Spectrometry (LC-MS).

Sample Preparation

  • Dissolution: Dissolve 1 mg of the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Dilution: Create a working solution of approximately 10 µg/mL by diluting the stock solution with the initial mobile phase composition.

  • Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter.

LC-MS Conditions

Parameter Condition
LC System Standard High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
Column C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5% B to 95% B over 10 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 2 µL
MS Detector Quadrupole Time-of-Flight (Q-TOF) or Orbitrap Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Gas Temperature 325 °C
Gas Flow 8 L/min
Scan Range 50 - 500 m/z
Collision Energy Ramped from 10 to 40 eV for fragmentation data (MS/MS)

Workflow Visualization

The following diagram illustrates a typical workflow for the identification and structural elucidation of a novel compound using LC-MS.

LC-MS Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Interpretation Sample Test Compound Dissolution Dissolution & Dilution Sample->Dissolution Filtration Filtration Dissolution->Filtration LC Liquid Chromatography (Separation) Filtration->LC MS1 MS Scan (Molecular Ion) LC->MS1 MS2 MS/MS Scan (Fragmentation) MS1->MS2 MW Determine Molecular Weight MS1->MW Fragments Analyze Fragmentation Pattern MS2->Fragments Formula Predict Elemental Formula MW->Formula Structure Elucidate Structure Formula->Structure Fragments->Structure Final Final Structure->Final Final Report

Caption: Workflow for Compound Identification using LC-MS.

References

A Researcher's Guide to FTIR Analysis of Boc-Protected Amines and Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

The tert-butyloxycarbonyl (Boc) group is a cornerstone protecting group in modern organic synthesis, prized for its stability across a range of conditions and its facile removal under mild acidic protocols. For researchers in drug development and chemical synthesis, confirming the successful installation of the Boc group is a critical checkpoint. Fourier-Transform Infrared (FTIR) spectroscopy offers a rapid, non-destructive, and highly effective method for this verification. This guide provides a comparative overview of the FTIR spectra of Boc-protected amines and alcohols versus their unprotected precursors, supported by experimental data and protocols.

Spectral Comparison: Key Vibrational Frequencies

The most definitive method to confirm Boc protection is to observe the disappearance of characteristic bands from the starting material and the appearance of new bands associated with the Boc group. The key differences are summarized in the table below.

Functional GroupBondVibration TypeCharacteristic Frequency (cm⁻¹)Intensity / ShapeKey Diagnostic Feature
Unprotected Primary Amine N-HStretch3400-3250 (two bands)[1]Medium, SharpDisappears upon protection.
N-HBend (Scissoring)1650-1580[1]MediumDisappears upon protection.
Unprotected Secondary Amine N-HStretch3350-3310 (one band)[1]Weak-Medium, SharpDisappears upon protection.
Unprotected Alcohol O-HStretch (H-bonded)3500-3200[2]Strong, BroadDisappears upon protection.
C-OStretch1300-1000[2][3]StrongShifts and is often accompanied by other C-O stretches upon protection.
Boc-Protected Amine (N-Boc) C=OStretch (Carbamate)1720-1680[4]Strong, SharpAppearance of this strong band is a primary indicator.
N-HStretch (Carbamate)~3300MediumOften a single, sharp peak, replacing the one or two peaks of the starting amine.
C-N / C-OStretch / Bend1530-1500 (Amide II)MediumAppearance of this band is also characteristic.[5]
Boc-Protected Alcohol (O-Boc) C=OStretch (Carbonate)1750-1730[6]Strong, SharpAppearance of this strong band at a higher frequency than carbamates.
O-C-OAsymmetric Stretch1280-1240[6]StrongA second key indicator for O-Boc protection.
Analysis of N-Boc Protection

When an amine is successfully protected with a Boc group, the most notable change in its FTIR spectrum is the appearance of a very strong and sharp absorption band for the carbamate carbonyl (C=O) stretch, typically in the 1680-1720 cm⁻¹ region[4][6]. Simultaneously, the N-H stretching bands of the primary (two bands) or secondary (one band) amine in the 3300-3500 cm⁻¹ region will disappear, often being replaced by a single, sharper N-H stretch from the carbamate itself[1][6]. The appearance of a new band around 1529 cm⁻¹, attributed to a CO-NH bend, further confirms the formation of the N-Boc group[5].

Analysis of O-Boc Protection

For alcohols, successful protection is primarily indicated by the complete disappearance of the broad, hydrogen-bonded O-H stretching band that typically dominates the 3200-3600 cm⁻¹ region of the spectrum[2][7]. In its place, new, strong absorptions characteristic of the resulting tert-butyl carbonate group will appear. These include a strong carbonyl (C=O) stretching peak, which for saturated carbonates is found around 1740 ± 10 cm⁻¹, a frequency notably higher than that of N-Boc carbamates[6]. Additionally, a strong peak corresponding to the asymmetric O-C-O stretch appears between 1280 and 1240 cm⁻¹, providing another key diagnostic marker[6].

Experimental Protocols

A reliable and common method for analyzing Boc-protected compounds is Attenuated Total Reflectance (ATR)-FTIR, which requires minimal sample preparation.

Protocol for ATR-FTIR Analysis:

  • Background Spectrum: Before analyzing the sample, acquire a background spectrum of the clean ATR crystal. This measures the ambient atmosphere (H₂O, CO₂) and the crystal itself, allowing the instrument to subtract it from the sample spectrum[4].

  • Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal surface. Ensure the crystal is fully covered[4]. For solid samples, use the pressure clamp to ensure good contact between the sample and the crystal.

  • Acquire Spectrum: Acquire the sample spectrum. Typical instrument settings are a spectral range of 4000-650 cm⁻¹, a resolution of 4 or 8 cm⁻¹, and an accumulation of 45-100 scans to ensure a good signal-to-noise ratio.

  • Cleaning: After the measurement, thoroughly clean the ATR crystal. Use a non-abrasive wipe to remove the bulk of the sample, followed by a suitable solvent (e.g., isopropanol or ethanol) to remove any residue. Ensure the crystal is completely dry before the next measurement.

Workflow for FTIR-Based Confirmation

The logical process for using FTIR to confirm a Boc protection reaction involves comparing the spectra of the starting material and the final product to identify the expected changes.

Boc_Protection_Workflow FTIR Workflow for Boc Protection Confirmation cluster_amine Amine Protection cluster_alcohol Alcohol Protection Start_A Starting Material (Primary/Secondary Amine) FTIR_A Acquire FTIR Spectrum Start_A->FTIR_A Observe_A Observe: - N-H Stretch (3300-3500 cm⁻¹) - N-H Bend (~1600 cm⁻¹) FTIR_A->Observe_A Conclusion_A Conclusion: Protection Successful Observe_A->Conclusion_A Product_A Crude Product (N-Boc Amine) FTIR_B Acquire FTIR Spectrum Product_A->FTIR_B Observe_B Observe: - Strong C=O Stretch (1680-1720 cm⁻¹) - Disappearance of starting N-H bands FTIR_B->Observe_B Observe_B->Conclusion_A Start_C Starting Material (Alcohol) FTIR_C Acquire FTIR Spectrum Start_C->FTIR_C Observe_C Observe: - Broad O-H Stretch (3200-3600 cm⁻¹) FTIR_C->Observe_C Conclusion_B Conclusion: Protection Successful Observe_C->Conclusion_B Product_C Crude Product (O-Boc Alcohol/Carbonate) FTIR_D Acquire FTIR Spectrum Product_C->FTIR_D Observe_D Observe: - Strong C=O Stretch (1730-1750 cm⁻¹) - Strong O-C-O Stretch (1240-1280 cm⁻¹) - Disappearance of O-H band FTIR_D->Observe_D Observe_D->Conclusion_B

FTIR Workflow for Boc Protection Confirmation

References

A Researcher's Guide to Stereochemical Assignment of cis/trans Isomers Using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of molecular geometry is a critical aspect of chemical analysis. Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful and indispensable tool for the unambiguous assignment of cis and trans isomers. This guide provides an objective comparison of NMR-based methods for stereochemical assignment, supported by experimental data and detailed protocols.

The differentiation of cis and trans isomers via NMR spectroscopy primarily relies on the analysis of three key parameters: vicinal coupling constants (

3^33
J), chemical shifts (δ), and the Nuclear Overhauser Effect (NOE). Each of these parameters is uniquely influenced by the spatial arrangement of atoms, providing a robust basis for stereochemical elucidation.

Vicinal Coupling Constants ( 3^33 J): A Quantitative Distinction

The most reliable method for distinguishing cis and trans isomers of alkenes is through the analysis of the vicinal coupling constant (ngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted">

3^33
J
HH{HH}HH​
) between the vinylic protons. This through-bond scalar coupling is highly dependent on the dihedral angle (φ) between the coupled protons, a relationship mathematically described by the Karplus equation.[1][2]

The Karplus Relationship:

The Karplus equation, J(φ) = Acos²(φ) + Bcos(φ) + C, where A, B, and C are empirically derived parameters, provides the theoretical foundation for this analysis.[1][2] In alkenes, cis protons have a dihedral angle of approximately 0°, while trans protons have a dihedral angle of about 180°.[1] This geometric difference leads to a significant and predictable disparity in their coupling constants.[1][2] Generally, the coupling constant for trans isomers is significantly larger than for cis isomers (ngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted">

3^33
J
trans{trans}trans​
> ngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted">
3^33
J
cis{cis}cis​
).[3][4]

Quantitative Data Summary:

Isomer ConfigurationDihedral Angle (φ)Typical ngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted">
3^33
J
HH{HH}HH​
Range (Hz)
Typical ngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted">
3^33
J
HH{HH}HH​
Value (Hz)
cis~0°6 - 15[4]10[5]
trans~180°11 - 18[4]16[5]

Table 1: Comparison of typical vicinal coupling constant ranges for vinylic protons in cis and trans alkenes.

Chemical Shifts (δ): A Consequence of Anisotropic Effects

The chemical shift of a proton is determined by its local electronic environment.[6] In cis and trans isomers, the different spatial arrangement of substituents leads to variations in shielding and deshielding effects, resulting in distinct chemical shifts for the vinylic protons.[3][6]

In cis isomers, substituents are on the same side of the double bond, which can lead to steric hindrance and cause the vinylic protons to be in a more shielded environment, resulting in an upfield shift (lower ppm value) compared to the corresponding trans isomer.[3] Conversely, in trans isomers, the protons are generally less shielded and appear more downfield (higher ppm value).[3][7] For example, in cis- and trans-stilbene, the vinylic protons of the trans isomer are deshielded by two aromatic rings, while in the cis isomer, they are deshielded by only one, leading to a difference in their chemical shifts.[3]

Nuclear Overhauser Effect (NOE): Probing Through-Space Proximity

The Nuclear Overhauser Effect (NOE) is a phenomenon that arises from the through-space dipolar coupling between nuclei that are in close spatial proximity (typically < 5 Å).[8][9] This makes NOE-based experiments, such as 1D NOE difference spectroscopy and 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy), exceptionally useful for determining the relative stereochemistry of cis and trans isomers.[10][11]

In a cis isomer, the vinylic protons are spatially close to each other, and therefore, irradiation of one vinylic proton will result in an enhancement of the signal of the other. In a trans isomer, the vinylic protons are far apart, and no significant NOE will be observed between them. Instead, NOEs will be observed between the vinylic protons and adjacent substituent protons.[9][12]

Comparison of NMR Parameters for cis/trans Assignment:

NMR ParameterPrincipleAdvantageLimitation
Vicinal Coupling Constant (ngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted">
3^33
J)
Dihedral angle dependence (Karplus relationship).[1][2]Highly reliable and quantitative for alkenes.[1]Requires the presence of vicinal protons.
Chemical Shift (δ) Differences in electronic environment and anisotropic effects.[3][6]Provides supporting evidence.Can be influenced by various factors, making it less definitive than coupling constants.
Nuclear Overhauser Effect (NOE) Through-space dipolar coupling of spatially close protons.[9]Directly probes spatial proximity, applicable to a wider range of structures.[11]The effect can be small and requires careful experimental setup.[9]

Table 2: Objective comparison of the primary NMR parameters used for the stereochemical assignment of cis and trans isomers.

Experimental Protocols

1D ¹H NMR for Coupling Constant and Chemical Shift Analysis

Methodology:

  • Sample Preparation: Dissolve 1-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[1] Ensure the solution is homogeneous.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum on a spectrometer with a field strength of 300 MHz or higher to achieve good signal dispersion.[1]

    • Optimize the spectral width to include all proton signals of interest.

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum to obtain pure absorption lineshapes.[1]

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).[1]

    • Identify the signals corresponding to the vinylic protons.

    • Measure the coupling constant (J) in Hertz (Hz) by determining the distance between the split peaks of the multiplet.[1] Modern NMR processing software allows for direct and accurate measurement of coupling constants.

    • Compare the measured

      3^33
      J value to the typical ranges for cis and trans isomers to assign the stereochemistry.[4]

    • Note the chemical shifts of the vinylic protons and compare them between isomers if both are present.

2D NOESY/ROESY for Through-Space Correlation Analysis

Methodology:

  • Sample Preparation: Prepare the sample as described for the 1D ¹H NMR experiment. For small molecules, it is crucial to remove dissolved oxygen by the freeze-pump-thaw method to prevent quenching of the NOE.[13]

  • Data Acquisition:

    • Acquire a 2D NOESY or ROESY spectrum. ROESY is often preferred for medium-sized molecules where the NOE may be close to zero.[13]

    • Select an appropriate mixing time (d8 for NOESY, p15 for ROESY). For small molecules, a NOESY mixing time of 0.5 - 1.0 seconds is a good starting point.[13]

    • Set the number of scans (ns) to a multiple of 8 for NOESY and ROESY to ensure proper phase cycling.[13]

  • Data Processing and Analysis:

    • Process the 2D data using appropriate window functions and perform a two-dimensional Fourier transform.

    • Phase the 2D spectrum.

    • Analyze the cross-peaks. In a NOESY spectrum, a cross-peak between two protons indicates that they are spatially close.

    • For a cis alkene, a cross-peak between the two vinylic protons is expected.

    • For a trans alkene, no cross-peak between the vinylic protons should be observed; instead, cross-peaks to neighboring protons on the substituents are expected.

Mandatory Visualizations

logical_workflow cluster_data_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis cluster_interpretation Stereochemical Assignment cluster_conclusion Conclusion A 1D ¹H NMR C Measure ³J Coupling Constants A->C D Analyze Chemical Shifts (δ) A->D B 2D NOESY / ROESY E Identify NOE Cross-Peaks B->E F ³J_trans (11-18 Hz) > ³J_cis (6-15 Hz) C->F G Protons in cis are typically upfield D->G H NOE between vinylic protons E->H I No NOE between vinylic protons E->I J cis Isomer F->J Small J K trans Isomer F->K Large J G->J H->J I->K

Caption: Logical workflow for cis/trans isomer assignment using NMR.

karplus_relationship cluster_karplus Karplus Relationship dihedral Dihedral Angle (φ) j_coupling Vicinal Coupling Constant (³J) dihedral->j_coupling determines small_j Small ³J j_coupling->small_j large_j Large ³J j_coupling->large_j cis cis Isomer (φ ≈ 0°) cis->dihedral cis->small_j trans trans Isomer (φ ≈ 180°) trans->dihedral trans->large_j

Caption: Relationship between dihedral angle and coupling constant.

References

Purity Assessment of tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate: A Comparative Guide to HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rigorous assessment of purity for pharmaceutical intermediates like tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate is fundamental to ensuring the safety, efficacy, and reproducibility of final drug products. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and other analytical techniques for determining the purity of this compound, complete with experimental protocols and data presentation to aid in method selection and implementation.

Comparison of Analytical Techniques

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of non-volatile compounds like this compound. However, other techniques can provide complementary or confirmatory data. The choice of method depends on the specific requirements of the analysis, such as the nature of potential impurities, required sensitivity, and available instrumentation.[1][2]

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative NMR (qNMR)
Principle Separation based on differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.[1]Separation of volatile compounds based on their boiling point and partitioning between a gaseous mobile phase and a stationary phase, with mass-based identification.[3]Absolute quantification by comparing the integral of an analyte's NMR signal to that of a certified internal standard.[2]
Typical Analytes Non-volatile and thermally stable compounds.Volatile and semi-volatile compounds, including residual solvents.[2][3]Any soluble compound with a quantifiable NMR signal.
Strengths Robust, versatile, high resolution, and high sensitivity.[1]Excellent for identifying and quantifying volatile impurities.[3]Primary method for determining absolute purity without a specific reference standard for the analyte.[2]
Limitations Requires a chromophore for UV detection; universal detectors may be needed for compounds with poor UV absorbance.[4]Not suitable for non-volatile or thermally labile compounds.Lower sensitivity compared to chromatographic methods; requires a high-field NMR spectrometer.
Common Application Routine purity testing, impurity profiling, and quality control.Analysis of residual solvents and volatile by-products.Absolute purity determination and certification of reference standards.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This method is suitable for the routine purity assessment of this compound and the quantification of non-volatile impurities.[2] A reversed-phase method is generally the first approach for carbamates.[1][5]

Instrumentation:

  • HPLC system with a UV detector or a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD).[2][4]

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[2]

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA) or formic acid.[2][5] A typical gradient could be:

    • 0-20 min, 5-95% B

    • 20-25 min, 95% B

    • 25-26 min, 95-5% B

    • 26-30 min, 5% B

  • Flow Rate: 1.0 mL/min.[1][2]

  • Column Temperature: 30 °C.[2]

  • Detection: UV at 210 nm (for carbamate end absorption) or by CAD/ELSD for universal detection.[2][4]

  • Injection Volume: 10 µL.[1][2]

Sample Preparation:

  • Accurately weigh approximately 10 mg of the sample.

  • Dissolve in the initial mobile phase composition to a concentration of 1 mg/mL.[1][2]

  • Filter the solution through a 0.45 µm syringe filter before injection.[1]

Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)

This method is ideal for the analysis of volatile and semi-volatile impurities, including residual solvents that may be present from the synthesis of this compound.[3]

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).[3]

Chromatographic Conditions:

  • Column: Low-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[3]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.[3]

  • Injector Temperature: 250 °C.[3]

  • Oven Temperature Program: Start at 60°C for 2 minutes, then ramp to 280°C at a rate of 15°C/min, and hold for 5 minutes.[3]

  • MS Detector: Electron ionization (EI) mode at 70 eV, scanning a mass range of 40-400 amu.[3]

Sample Preparation:

  • Dissolve 5 mg of the sample in 1 mL of a suitable volatile solvent (e.g., dichloromethane or methanol).[2][3]

Workflow for Purity Assessment

The following diagram illustrates a typical workflow for the purity assessment of a pharmaceutical intermediate like this compound.

cluster_0 Sample Handling cluster_1 Analytical Methods cluster_2 Data Analysis and Reporting Sample Sample of tert-butyl N- [3-(hydroxymethyl)cyclobutyl]carbamate Prep_HPLC Prepare Sample for HPLC (1 mg/mL in mobile phase) Sample->Prep_HPLC Prep_GC Prepare Sample for GC-MS (5 mg/mL in volatile solvent) Sample->Prep_GC HPLC HPLC Analysis (Non-volatile impurities) Prep_HPLC->HPLC GC_MS GC-MS Analysis (Volatile impurities/solvents) Prep_GC->GC_MS Data_Analysis Data Acquisition and Processing (Chromatogram Integration) HPLC->Data_Analysis GC_MS->Data_Analysis Purity_Calc Purity Calculation (% Area Normalization) Data_Analysis->Purity_Calc Report Final Purity Report Purity_Calc->Report

Caption: Workflow for purity assessment.

Data Summary

The quantitative data from the different analytical methods should be summarized for a clear comparison of the purity profile of the analyte.

Table 1: HPLC Purity Data

Sample LotMain Peak Area %Impurity 1 Area % (RT)Impurity 2 Area % (RT)Total Impurities Area %
Lot A99.50.2 (5.8 min)0.3 (7.2 min)0.5
Lot B98.90.5 (5.8 min)0.6 (7.1 min)1.1

Table 2: GC-MS Residual Solvent Analysis

Sample LotDichloromethane (ppm)Methanol (ppm)Total Residual Solvents (ppm)
Lot A15050200
Lot B300100400

Conclusion

For the comprehensive purity assessment of this compound, a multi-faceted approach is recommended. HPLC serves as a robust method for quantifying the main component and non-volatile impurities.[2] This should be complemented by GC-MS for the analysis of residual solvents and other volatile impurities.[3] For establishing a primary reference standard, qNMR offers the advantage of absolute purity determination without the need for a specific standard of the analyte itself.[2] The selection of the most appropriate method or combination of methods will depend on the specific stage of drug development and the regulatory requirements.

References

A Comparative Guide to the Synthetic Routes of Functionalized Cyclobutanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cyclobutane motif is a valuable structural component in medicinal chemistry and materials science, offering a unique three-dimensional scaffold that can influence the pharmacological and physical properties of molecules. The inherent ring strain of the four-membered ring presents both a synthetic challenge and an opportunity for diverse functionalization. This guide provides an objective comparison of the most common synthetic routes to functionalized cyclobutanes, supported by experimental data and detailed protocols to aid researchers in selecting the optimal strategy for their specific needs.

[2+2] Cycloaddition Reactions

The [2+2] cycloaddition is arguably the most versatile and widely employed method for constructing cyclobutane rings. This approach involves the union of two doubly bonded systems to form a four-membered ring. The reaction can be initiated by light (photochemical), heat (thermal), or transition metal catalysis.

Photochemical [2+2] Cycloaddition

Photochemical [2+2] cycloadditions are a powerful tool for the synthesis of cyclobutanes, often proceeding with high stereoselectivity. These reactions are typically initiated by the photoexcitation of an enone or a related unsaturated system, which then reacts with an alkene in a stepwise fashion through a diradical intermediate.

Logical Workflow for Photochemical [2+2] Cycloaddition:

G cluster_reactants Reactants cluster_process Process Enone Enone Photoexcitation Photoexcitation (hν) Enone->Photoexcitation Alkene Alkene Alkene->Photoexcitation Diradical_Intermediate Diradical Intermediate Photoexcitation->Diradical_Intermediate [2+2] Ring_Closure Ring Closure Diradical_Intermediate->Ring_Closure Product Functionalized Cyclobutane Ring_Closure->Product

Caption: General workflow for photochemical [2+2] cycloaddition.

Quantitative Data for Photochemical [2+2] Cycloaddition:

EntryEnoneAlkeneProductYield (%)Diastereomeric Ratio (d.r.)Enantiomeric Excess (e.e.) (%)Reference
1Chalcone- (dimerization)syn-Head-to-head dimer86--[1]
2N-Alkyl MaleimideStyreneBicyclic Cyclobutane85>95:5-[2]
3Acyclic EnoneAcyclic EnoneTetrasubstituted Cyclobutane84>20:1-[3]
4Chiral OxazolidinoneDihydrofuranExo-[2+2] Adduct87-99[4]

Experimental Protocol: Photochemical Dimerization of Chalcone [1]

A solution of trans-chalcone (3.3 x 10⁻³ mol dm⁻³) in chloroform is exposed to 350 nm centered lamps in a Rayonet reactor. The reaction progress is monitored by TLC. Upon completion, the solvent is evaporated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the syn-head-to-head cyclobutane dimer.

Transition Metal-Catalyzed [2+2] Cycloaddition

Transition metal catalysts, particularly those based on rhodium, nickel, and iron, can promote [2+2] cycloadditions under thermal conditions. These reactions often proceed through a metallacyclopentane intermediate and can offer different chemo- and regioselectivity compared to their photochemical counterparts.

Logical Workflow for Transition Metal-Catalyzed [2+2] Cycloaddition:

G cluster_reactants Reactants cluster_process Process Alkene1 Alkene 1 Oxidative_Cyclization Oxidative Cyclization Alkene1->Oxidative_Cyclization Alkene2 Alkene 2 Alkene2->Oxidative_Cyclization Catalyst Transition Metal Catalyst Catalyst->Oxidative_Cyclization Metallacyclopentane Metallacyclopentane Intermediate Oxidative_Cyclization->Metallacyclopentane Reductive_Elimination Reductive Elimination Metallacyclopentane->Reductive_Elimination Reductive_Elimination->Catalyst Catalyst Regeneration Product Functionalized Cyclobutane Reductive_Elimination->Product

Caption: General workflow for metal-catalyzed [2+2] cycloaddition.

Quantitative Data for Transition Metal-Catalyzed [2+2] Cycloaddition:

EntryAlkene 1Alkene 2CatalystProductYield (%)Diastereomeric Ratio (d.r.)Enantiomeric Excess (e.e.) (%)Reference
1NorbornenePhenylacetylene[RhCl(CO)₂]₂Bicyclic Cyclobutene95--[5]
2Cyclobutene-1-carboxylatePhenylboronic acid[Rh(OH)(L1)]₂Chiral Cyclobutane61highlow[6]
3Allenamideα,β-Unsaturated HydrazoneGold(I)Highly Substituted Cyclobutane---[7]

Experimental Protocol: Rhodium-Catalyzed 1,4-Addition to a Cyclobutene [6]

To a solution of cyclobutene-1-carboxylate (0.1 mmol) and phenylboronic acid (0.2 mmol) in toluene (1 mL) is added [Rh(OH)(L1)]₂ (0.0015 mmol) and 2.0 M aqueous KOH (0.2 mmol). The reaction mixture is stirred at 50 °C for 5 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired cyclobutane product.

Ring Expansion Reactions

Ring expansion reactions provide an alternative route to cyclobutanes, typically starting from highly strained cyclopropane derivatives. These reactions are often driven by the release of ring strain and can be promoted by Lewis acids or transition metals.

Logical Workflow for Ring Expansion:

G cluster_start Starting Material cluster_process Process Cyclopropane Functionalized Cyclopropane Activation Activation (e.g., Lewis Acid) Cyclopropane->Activation Rearrangement Carbocationic Rearrangement Activation->Rearrangement Product Functionalized Cyclobutane Rearrangement->Product

Caption: General workflow for cyclobutane synthesis via ring expansion.

Quantitative Data for Ring Expansion Reactions:

EntrySubstrateReagentProductYield (%)Diastereomeric Ratio (d.r.)Reference
1Alkylidenecyclopropane acylsilaneBF₃·OEt₂Bicyclo[3.2.0]heptane83>20:1[8]
2Alkylidenecyclopropane acylsilaneBF₃·OEt₂Bicyclo[4.2.0]octane84>20:1[8]
3Diazo compoundAg(I) catalystCyclobutenoate-stereospecific[6]

Experimental Protocol: Lewis Acid-Catalyzed Ring-Expanding Cycloisomerization [8]

To a solution of the alkylidenecyclopropane acylsilane (1.0 equiv) in CH₂Cl₂ at -78 °C is added BF₃·OEt₂ (1.2 equiv). The reaction mixture is stirred at -78 °C for 1 hour. The reaction is then quenched by the addition of saturated aqueous NaHCO₃. The layers are separated, and the aqueous layer is extracted with CH₂Cl₂. The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the bicyclic cyclobutane derivative.

Ring Contraction Reactions

Ring contraction strategies offer a powerful method for the stereoselective synthesis of highly substituted cyclobutanes from larger, more readily available carbocyclic or heterocyclic precursors. A notable example is the contraction of pyrrolidines.

Logical Workflow for Ring Contraction:

G cluster_start Starting Material cluster_process Process Pyrrolidine Substituted Pyrrolidine Diazene_Formation 1,1-Diazene Formation Pyrrolidine->Diazene_Formation Nitrogen_Extrusion Nitrogen Extrusion Diazene_Formation->Nitrogen_Extrusion Biradical_Formation 1,4-Biradical Intermediate Nitrogen_Extrusion->Biradical_Formation Cyclization Cyclization Biradical_Formation->Cyclization Product Functionalized Cyclobutane Cyclization->Product

Caption: General workflow for cyclobutane synthesis via pyrrolidine ring contraction.

Quantitative Data for Ring Contraction of Pyrrolidines: [9][10]

EntryPyrrolidine SubstrateProductYield (%)Diastereomeric Ratio (d.r.)Enantiomeric Excess (e.e.) (%)
1Polysubstituted PyrrolidineMultisubstituted Cyclobutaneup to 79Stereospecific-
2Optically pure Spirooxindole PyrrolidineSpirocyclobutane46>20:197

Experimental Protocol: Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines [10]

A mixture of the polysubstituted pyrrolidine derivative (1.0 equiv), hydroxy(tosyloxy)iodobenzene (HTIB) (2.5 equiv), and ammonium carbamate (8.0 equiv) in 2,2,2-trifluoroethanol is stirred at 80 °C. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to afford the corresponding cyclobutane product.

C-H Functionalization

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis of functionalized cyclobutanes. This approach avoids the need for pre-functionalized starting materials and allows for the direct introduction of various substituents onto the cyclobutane core, often with high levels of regio- and stereocontrol guided by a directing group.

Logical Workflow for C-H Functionalization:

G cluster_reactants Reactants cluster_process Process Cyclobutane Cyclobutane with Directing Group (DG) CH_Activation C-H Activation Cyclobutane->CH_Activation Coupling_Partner Coupling Partner (e.g., Aryl Halide) Oxidative_Addition Oxidative Addition Coupling_Partner->Oxidative_Addition Catalyst Transition Metal Catalyst (e.g., Pd, Rh) Catalyst->CH_Activation Reductive_Elimination Reductive Elimination CH_Activation->Reductive_Elimination C-C Bond Formation Oxidative_Addition->Reductive_Elimination Reductive_Elimination->Catalyst Catalyst Regeneration Product Functionalized Cyclobutane Reductive_Elimination->Product

Caption: General workflow for C-H functionalization of cyclobutanes.

Quantitative Data for C-H Functionalization of Cyclobutanes:

EntryCyclobutane SubstrateCoupling PartnerCatalystProductYield (%)Diastereomeric Ratio (d.r.)Enantiomeric Excess (e.e.) (%)Reference
1N-(quinolin-8-yl)cyclobutanecarboxamideIodobenzenePd(OAc)₂Bis-arylated cyclobutaneup to 97all-cis-[11][12]
2PhenylcyclobutaneEthyl 2-diazo-2-phenylacetateRh₂(S-TCPTAD)₄C1-functionalized cyclobutaneup to 99-up to 98[13]
3Aminomethyl-cyclobutanePhenylboronic acidPd(PhCN)₂Cl₂ / N-Ac-L-Tle-OHArylated aminomethyl-cyclobutane73>97:3 e.r.>97:3[14]

Experimental Protocol: Pd-Catalyzed C-H Arylation of Cyclobutanecarboxamide [14]

A mixture of the aminomethyl-cyclobutane (1.5 equiv), phenylboronic acid (1.0 equiv), benzoquinone (1.0 equiv), Pd(PhCN)₂Cl₂ (10 mol %), and N-acetyl-L-tert-leucine (20 mol %) in DMF is stirred at 40 °C for 15 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography to afford the arylated cyclobutane.

Summary and Comparison

Synthetic RouteKey AdvantagesKey DisadvantagesBest Suited For
[2+2] Cycloaddition Highly versatile, good stereocontrol (especially photochemical), access to a wide range of substitution patterns.Can require specialized equipment (photoreactors), regioselectivity can be an issue, metal-catalyzed versions can be expensive.Rapid construction of the cyclobutane core, synthesis of complex polycyclic systems.
Ring Expansion Access to strained bicyclic systems, often proceeds with high diastereoselectivity, driven by strain release.Requires synthesis of strained cyclopropane precursors, can be limited in substrate scope.Synthesis of fused bicyclic cyclobutane systems with quaternary centers.
Ring Contraction Excellent stereocontrol (stereospecific), access to highly substituted cyclobutanes from readily available precursors.Can involve multi-step sequences to prepare the starting heterocycle, may use stoichiometric and hazardous reagents.Stereospecific synthesis of complex, highly substituted cyclobutanes.
C-H Functionalization High atom economy, avoids pre-functionalization, allows for late-stage modification, excellent regio- and stereocontrol with directing groups.Often requires a directing group which may need to be installed and removed, catalyst cost and sensitivity can be a factor.Late-stage functionalization of cyclobutane-containing molecules, synthesis of analogs for SAR studies.

Conclusion

The synthesis of functionalized cyclobutanes can be achieved through a variety of powerful and increasingly sophisticated methods. The choice of the optimal synthetic route depends heavily on the desired substitution pattern, stereochemistry, and the overall complexity of the target molecule. [2+2] cycloadditions remain a workhorse in the field due to their versatility. Ring expansion and contraction methods offer unique advantages for the construction of specific and often complex cyclobutane architectures with high stereocontrol. The advent of C-H functionalization provides a modern, efficient, and atom-economical approach for the late-stage modification of cyclobutane scaffolds. By carefully considering the strengths and weaknesses of each strategy, researchers can effectively navigate the synthetic landscape to access a diverse array of functionalized cyclobutanes for applications in drug discovery and materials science.

References

Stereoselectivity in the Biological Activity of Carbamate Enantiomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The chirality of a molecule can have a profound impact on its biological activity. In the realm of carbamate compounds, which are widely utilized as both insecticides and pharmaceuticals, the spatial arrangement of atoms in enantiomers can dictate their efficacy and selectivity towards biological targets. This guide provides a comparative analysis of the biological activity of carbamate enantiomers, supported by experimental data, to illuminate the critical role of stereochemistry in their mechanism of action.

Enantioselectivity in Cholinesterase Inhibition

A primary mechanism of action for many carbamate compounds is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes crucial for the regulation of the neurotransmitter acetylcholine. The differential interaction of carbamate enantiomers with the active sites of these enzymes is a clear demonstration of stereoselectivity.

Comparative Inhibitory Potency of Carbamate Enantiomers

The following table summarizes the quantitative data on the inhibitory potency of enantiomers for selected carbamate compounds against AChE and BChE. The data highlights significant differences in activity between enantiomers, underscoring the importance of evaluating chiral compounds as single enantiomers.

Carbamate CompoundEnantiomerTarget EnzymeInhibition Constant (Ki) µMIC50 (µM)
exo-2-norbornyl-N-n-butylcarbamate (R)-(+)-exoAcetylcholinesterase0.43 ± 0.03-
(S)-(-)-exoAcetylcholinesterase1.1 ± 0.1-
(R)-(+)-exoButyrylcholinesterase0.18 ± 0.02-
(S)-(-)-exoButyrylcholinesterase0.51 ± 0.05-
endo-2-norbornyl-N-n-butylcarbamate (R)-(+)-endoAcetylcholinesterase2.5 ± 0.2-
(S)-(-)-endoAcetylcholinesterase0.95 ± 0.08-
(R)-(+)-endoButyrylcholinesterase0.65 ± 0.06-
(S)-(-)-endoButyrylcholinesterase0.23 ± 0.02-

Data Interpretation:

For the exo-2-norbornyl-N-n-butylcarbamate, the (R)-enantiomer is a more potent inhibitor of both AChE and BChE, as indicated by its lower Ki values. Conversely, for the endo-2-norbornyl-N-n-butylcarbamate, the (S)-enantiomer demonstrates greater potency against both enzymes. This reversal of stereoselectivity based on the endo/exo configuration of the molecule highlights the subtle but critical nature of the three-dimensional fit between the inhibitor and the enzyme's active site.

In another example, for cis,cis-decahydro-2-naphthyl-N-n-butylcarbamate, it has been shown that the (2S,4aR,8aS)-enantiomer is a more potent inhibitor of both acetylcholinesterase and butyrylcholinesterase compared to its (2R,4aS,8aR)-counterpart, although specific Ki or IC50 values were not provided in the reviewed literature.[1]

Experimental Protocols

The determination of the inhibitory potency of carbamate enantiomers against cholinesterases is typically performed using the Ellman's method. The separation and analysis of enantiomers are achieved through chiral High-Performance Liquid Chromatography (HPLC).

Protocol 1: Determination of Cholinesterase Inhibition (Ellman's Method)

This spectrophotometric assay measures the activity of AChE or BChE based on the rate of formation of 5-thio-2-nitrobenzoate (TNB), which is detected at 412 nm.

Materials:

  • Phosphate buffer (0.1 M, pH 8.0)

  • Acetylthiocholine (ATC) or Butyrylthiocholine (BTC) iodide (substrate)

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • AChE or BChE enzyme solution

  • Carbamate enantiomer solutions (in a suitable solvent like DMSO, diluted in buffer)

  • 96-well microplate and plate reader

Procedure:

  • Reagent Preparation: Prepare fresh solutions of substrate and DTNB in the phosphate buffer.

  • Assay Setup: In a 96-well plate, add in triplicate:

    • Phosphate buffer

    • DTNB solution

    • Enzyme solution

    • Varying concentrations of the carbamate enantiomer solution (or solvent control).

  • Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add the substrate (ATC or BTC) to all wells to start the reaction.

  • Kinetic Measurement: Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a set duration (e.g., 10-15 minutes).

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor.

    • Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) from the resulting dose-response curve. Inhibition constants (Ki) can be calculated using the Cheng-Prusoff equation if the substrate concentration and Km are known.

Protocol 2: Enantiomeric Separation and Purity Analysis by Chiral HPLC

This method is used to separate the enantiomers of a chiral carbamate and to determine the enantiomeric excess (e.e.) of a sample.

Materials:

  • Chiral HPLC column (e.g., polysaccharide-based columns like Chiralcel® or Chiralpak®)

  • HPLC system with a UV detector

  • Mobile phase (e.g., a mixture of hexane and isopropanol for normal-phase chromatography)

  • Carbamate sample dissolved in the mobile phase

Procedure:

  • Method Development:

    • Select a suitable chiral stationary phase (CSP) based on the structure of the carbamate.

    • Optimize the mobile phase composition (ratio of solvents) and flow rate to achieve baseline separation of the two enantiomer peaks.

  • Sample Analysis:

    • Dissolve the carbamate sample in the mobile phase.

    • Inject the sample onto the chiral HPLC column.

    • Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength.

  • Data Analysis:

    • Identify the peaks corresponding to each enantiomer based on their retention times.

    • Calculate the area under each peak.

    • Determine the enantiomeric excess using the formula: e.e. (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.

Signaling Pathways and Mechanisms of Action

The primary signaling pathway affected by the carbamate compounds discussed here is the cholinergic pathway, due to their inhibition of acetylcholinesterase.

Cholinergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Acetyl-CoA Acetyl-CoA ChAT Choline Acetyltransferase Acetyl-CoA->ChAT Choline Choline Choline->ChAT ACh_Vesicle Vesicular ACh ChAT->ACh_Vesicle Synthesizes ACh Acetylcholine ACh_Vesicle->ACh Releases Action_Potential Action Potential Action_Potential->ACh_Vesicle Triggers Release AChE Acetylcholinesterase ACh->AChE Hydrolyzed by ACh_Receptor Acetylcholine Receptor ACh->ACh_Receptor Binds to Choline_reuptake Choline Reuptake AChE->Choline_reuptake Produces Choline for Choline_reuptake->Choline Postsynaptic_Response Postsynaptic Response ACh_Receptor->Postsynaptic_Response Initiates

Caption: Overview of the Cholinergic Signaling Pathway.

The mechanism of AChE inhibition by carbamates involves the carbamoylation of a serine residue in the enzyme's active site. This process is pseudo-irreversible, as the carbamoylated enzyme is much more stable than the acetylated enzyme formed during normal substrate hydrolysis, but it can eventually be hydrolyzed to regenerate the active enzyme.

Carbamate_Inhibition_Mechanism cluster_workflow Mechanism of AChE Inhibition by Carbamates AChE_Active Active AChE (with Serine-OH) EI_Complex Enzyme-Inhibitor Complex AChE_Active->EI_Complex Binding Carbamate Carbamate Inhibitor Carbamate->EI_Complex Carbamoylated_AChE Carbamoylated AChE (Inactive) EI_Complex->Carbamoylated_AChE Carbamoylation Alcohol Leaving Group (Alcohol) Carbamoylated_AChE->Alcohol Release of Regenerated_AChE Regenerated AChE (Active) Carbamoylated_AChE->Regenerated_AChE Slow Hydrolysis Water H₂O Water->Regenerated_AChE

Caption: Carbamoylation of AChE by a Carbamate Inhibitor.

The following diagram illustrates a typical experimental workflow for comparing the biological activity of carbamate enantiomers.

Experimental_Workflow Racemic_Carbamate Racemic Carbamate Synthesis Chiral_Separation Chiral HPLC Separation Racemic_Carbamate->Chiral_Separation Enantiomer_R Enantiomer R Chiral_Separation->Enantiomer_R Enantiomer_S Enantiomer S Chiral_Separation->Enantiomer_S Purity_Analysis Enantiomeric Purity Analysis (Chiral HPLC) Enantiomer_R->Purity_Analysis Enantiomer_S->Purity_Analysis Biological_Assay Cholinesterase Inhibition Assay (Ellman's Method) Purity_Analysis->Biological_Assay Data_Analysis Data Analysis (IC50 / Ki Determination) Biological_Assay->Data_Analysis Comparison Comparison of Enantiomer Potency Data_Analysis->Comparison

Caption: Workflow for Comparing Carbamate Enantiomers.

Conclusion

The presented data and experimental protocols clearly demonstrate the significant role of stereochemistry in the biological activity of carbamate compounds. The observed differences in the inhibitory potency of enantiomers against acetylcholinesterase and butyrylcholinesterase highlight the necessity of studying chiral carbamates as single enantiomers in drug discovery and development, as well as in the risk assessment of chiral pesticides. A thorough understanding of these stereoselective interactions is paramount for the design of more potent and selective therapeutic agents and safer agrochemicals.

References

A Comparative Guide to the X-ray Crystallography of Cyclobutane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cyclobutane motif is a key structural component in a wide array of biologically active molecules and pharmaceutical compounds. Its unique, puckered conformation provides a rigid scaffold that can significantly influence the pharmacological properties of a molecule. Understanding the precise three-dimensional structure of cyclobutane derivatives is therefore crucial for rational drug design and development. Single-crystal X-ray crystallography stands as the definitive method for elucidating the atomic arrangement of these molecules, providing invaluable data on bond lengths, bond angles, and overall conformation. This guide offers a comparative analysis of the crystallographic data of several distinct cyclobutane derivatives, supported by a detailed experimental protocol for their structural determination.

Comparative Crystallographic Data of Cyclobutane Derivatives

The following tables summarize key crystallographic parameters for different classes of cyclobutane derivatives, offering a quantitative comparison of their structural features.

Compound ClassDerivative ExampleC-C Bond Lengths (Å)Ring Puckering Angle (γ) (°)Dihedral Angles /φ/ (°)Reference
Trifluoromethylated Cyclobutanes 1-(Trifluoromethyl)cyclobutane-1-carboxylic acid derivatives2.1–2.2 (cross-ring C-C distance)158–17583–100[1]
Cyclobutane Dicarboxylic Acids cis-1,3-Cyclobutanedicarboxylic acidAverage: 1.554 ± 0.01149 ± 3-
trans-1,3-Cyclobutanedicarboxylic acid1.567 ± 0.006, 1.552 ± 0.006Planar-[2]
1,1-Cyclobutanedicarboxylic acidCα–Cβ: 1.560 (avg), Cβ–Cγ: 1.548 (avg)--
Highly Substituted Cyclobutanes Dimethyl (2R,3S,4R*)-2-(1,3-dimethoxy-1,3-dioxopropan-2-yl)-3-(fluorosulfonyl)-4-((fluorosulfonyl)methyl)cyclobutane-1,1-dicarboxylateC1-C2: 1.551(2), C2-C3: 1.572(2), C3-C4: 1.576(2), C4-C1: 1.552(2)--

Table 1: Comparison of Ring Geometry in Cyclobutane Derivatives. This table highlights the variation in C-C bond lengths and ring puckering based on the substitution pattern of the cyclobutane ring.

Compound ClassDerivative ExampleKey Bond Angles (°)Reference
Cyclobutane Dicarboxylic Acids 1,1-Cyclobutanedicarboxylic acidInternal ring angles: Cα: 88.52, Cβ (avg): 89.11, Cγ: 89.35

Table 2: Comparison of Internal Ring Angles. This table provides a more detailed look at the internal bond angles of the cyclobutane ring in a specific derivative.

Experimental Protocol: Single-Crystal X-ray Diffraction of Cyclobutane Derivatives

The following protocol outlines the key steps involved in the determination of the crystal structure of a cyclobutane derivative.

1. Crystal Growth:

  • Objective: To obtain a single, well-ordered crystal of the cyclobutane derivative suitable for X-ray diffraction.

  • Methodology: Slow evaporation of a saturated solution of the compound is a common technique. A variety of solvents should be screened to find conditions that yield high-quality crystals. Other methods include vapor diffusion and cooling crystallization. The ideal crystal should be between 0.1 and 0.5 mm in all dimensions and free of visible defects.

2. Data Collection:

  • Objective: To collect a complete set of diffraction data from the single crystal.

  • Methodology:

    • A suitable crystal is mounted on a goniometer head.

    • The crystal is placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal motion of the atoms.

    • The crystal is irradiated with a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation).

    • As the crystal is rotated, the diffracted X-rays are recorded by a detector. A series of diffraction images are collected at different crystal orientations.

3. Data Processing and Structure Solution:

  • Objective: To process the raw diffraction data and obtain an initial model of the crystal structure.

  • Methodology:

    • The collected diffraction images are integrated to determine the intensities of the individual reflections.

    • The unit cell parameters and space group of the crystal are determined from the diffraction pattern.

    • The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map.

    • An initial atomic model is built into the electron density map.

4. Structure Refinement:

  • Objective: To refine the atomic model to best fit the experimental diffraction data.

  • Methodology:

    • The atomic coordinates, displacement parameters, and other structural parameters are adjusted in a least-squares refinement process to minimize the difference between the observed and calculated structure factors.

    • The quality of the final refined structure is assessed using various crystallographic indicators such as the R-factor.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the X-ray crystallography of cyclobutane derivatives.

experimental_workflow cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_analysis Structure Determination cluster_output Final Output synthesis Synthesis of Cyclobutane Derivative purification Purification synthesis->purification crystal_growth Crystal Growth purification->crystal_growth crystal_mounting Crystal Mounting crystal_growth->crystal_mounting xray_diffraction X-ray Diffraction crystal_mounting->xray_diffraction data_processing Data Processing xray_diffraction->data_processing structure_solution Structure Solution data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement crystallographic_data Crystallographic Data (CIF) structure_refinement->crystallographic_data structural_analysis Structural Analysis crystallographic_data->structural_analysis

Caption: General workflow for X-ray crystallography of cyclobutane derivatives.

References

A Comparative Guide to tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate and Its Alternatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical step in the synthesis of novel therapeutics. Among the diverse array of available scaffolds, carbocyclic structures, particularly cyclobutane derivatives, have garnered significant interest for their ability to impart favorable physicochemical and pharmacological properties to drug candidates. This guide provides an objective comparison of tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate with its structural analogues, supported by experimental data on their role in the synthesis of bioactive molecules.

The strategic incorporation of small carbocyclic rings, such as cyclobutane, into drug candidates can offer several advantages, including enhanced metabolic stability, improved binding affinity through conformational restriction, and the introduction of three-dimensionality to escape flatland. This compound is a key building block that provides a versatile platform for the synthesis of a variety of therapeutic agents, including antiviral drugs and kinase inhibitors.

Comparison of Physicochemical Properties

A fundamental comparison begins with the intrinsic properties of the building blocks themselves. The choice between a cyclobutane, cyclopentane, or other analogue can influence factors such as molecular weight, polarity, and synthetic accessibility.

PropertyThis compoundtert-butyl N-[3-(hydroxymethyl)cyclopentyl]carbamate
Molecular Formula C₁₀H₁₉NO₃C₁₁H₂₁NO₃
Molecular Weight 201.26 g/mol 215.29 g/mol
Purity (typical) ≥95%≥95%
Topological Polar Surface Area (TPSA) 58.56 Ų58.6 Ų
LogP (calculated) 1.431.4

Performance in the Synthesis of Bioactive Molecules: A Case Study

The puckered conformation of the cyclobutane ring, for instance, can optimally position functional groups for interaction with biological targets. In the context of Janus kinase (JAK) inhibitors, the use of a cis-1,3-cyclobutane diamine linker has been shown to result in low nanomolar potency and excellent selectivity within the JAK family of enzymes.[1] The specific geometry of the cyclobutane ring allows for the formation of crucial hydrogen bonds with amino acid residues (e.g., Arginine and Asparagine) in the binding pocket of JAK1.[1] In contrast, the trans-isomer of the same cyclobutane-containing compound exhibited less favorable activity.[1]

Furthermore, studies on antitumor agents have demonstrated that cyclobutane and cyclobutene analogues can exhibit higher potency compared to larger carbocyclic counterparts like cyclopentane and cyclohexane.[1] This highlights the critical role of the ring size in maintaining the optimal conformation for biological activity.

Experimental Protocols

The following section details a general experimental protocol for the synthesis of Boc-protected amines, a fundamental transformation for incorporating building blocks like this compound into a larger molecule.

General Procedure for Boc Protection of an Amine

Objective: To protect a primary or secondary amine with a tert-butyloxycarbonyl (Boc) group.

Materials:

  • Amine (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

  • Base (e.g., triethylamine, diisopropylethylamine, or sodium bicarbonate) (1.2 eq)

  • Solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile)

Procedure:

  • Dissolve the amine in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.

  • Add the base to the solution and stir for 5-10 minutes at room temperature.

  • Slowly add the di-tert-butyl dicarbonate to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure Boc-protected amine.

Logical Workflow for Building Block Selection and Evaluation

The process of selecting and evaluating a building block for a drug discovery program can be visualized as a logical workflow. The following diagram, generated using the DOT language, illustrates this process.

G cluster_0 Initial Assessment cluster_1 Synthetic Feasibility cluster_2 Biological Evaluation cluster_3 Final Selection Target_Molecule Define Target Molecule & Desired Properties Identify_Alternatives Identify Potential Building Blocks (e.g., cyclobutane, cyclopentane) Target_Molecule->Identify_Alternatives Physicochemical_Comparison Compare Physicochemical Properties (MW, TPSA, LogP, Purity) Identify_Alternatives->Physicochemical_Comparison Synthetic_Route_Design Design Synthetic Route Physicochemical_Comparison->Synthetic_Route_Design Informs Protocol_Optimization Optimize Reaction Conditions (Solvent, Base, Temperature) Synthetic_Route_Design->Protocol_Optimization Yield_Purity_Analysis Analyze Yield and Purity Protocol_Optimization->Yield_Purity_Analysis Synthesize_Analogues Synthesize Analogues with Different Building Blocks Yield_Purity_Analysis->Synthesize_Analogues Proceed with viable routes In_Vitro_Assays Perform In Vitro Assays (e.g., IC50, Ki) Synthesize_Analogues->In_Vitro_Assays SAR_Analysis Analyze Structure-Activity Relationship (SAR) In_Vitro_Assays->SAR_Analysis Lead_Candidate_Selection Select Lead Candidate for Further Development SAR_Analysis->Lead_Candidate_Selection Identifies optimal scaffold

Workflow for Building Block Selection and Evaluation.

References

Safety Operating Guide

Proper Disposal of tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of laboratory chemicals is a critical aspect of research and development, safeguarding both personnel and the environment. This guide provides detailed procedures for the proper disposal of tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate, a compound utilized in various scientific applications. The following protocols are designed for researchers, scientists, and drug development professionals to manage this chemical waste stream effectively and safely.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures. This compound is classified as a skin, eye, and respiratory irritant.[1][2]

Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves, such as nitrile, are mandatory.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles must be worn.[3]

  • Lab Coat: A standard laboratory coat should be worn to prevent skin contact.

  • Ventilation: All handling and disposal procedures should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.[3]

II. Waste Classification and Storage

Proper identification and storage of chemical waste are the foundational steps for compliant disposal.

  • Waste Classification: this compound waste should be classified as hazardous chemical waste.[4][5]

  • Segregation: Do not mix this waste with other chemical waste streams unless compatibility has been verified.[3] It should be collected separately from halogenated solvents to potentially reduce disposal costs.[6]

  • Container: Use a chemically compatible and sealable container, such as a high-density polyethylene (HDPE) bottle.[3] The container must be in good condition, with no leaks or cracks.[7]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the date of accumulation.[3][8]

  • Storage: Store the sealed waste container in a designated and well-ventilated satellite accumulation area.[9] Secondary containment should be used to prevent spills from reaching drains.[8]

III. Disposal Procedures: A Step-by-Step Guide

The primary and recommended method for the disposal of this compound is through a licensed and approved hazardous waste disposal facility.[1][10]

Step 1: Waste Accumulation and Storage

  • Collect all waste materials containing this compound, including contaminated consumables (e.g., pipette tips, weighing boats), into the designated hazardous waste container.

  • Ensure the container is kept closed at all times, except when adding waste.[7][8]

  • Store the container in the satellite accumulation area, adhering to all institutional and regulatory storage time limits.[7][9]

Step 2: Arranging for Disposal

  • Once the container is full or the accumulation time limit is approaching, contact your institution's Environmental Health and Safety (EH&S) department or a licensed chemical waste disposal contractor to arrange for pickup.[9][11]

  • Provide a complete inventory of the waste container's contents to the disposal personnel.

Step 3: Chemical Treatment (for advanced users and with institutional approval)

General Principle of Alkaline Hydrolysis for Carbamates: This process aims to break down the carbamate functional group into less hazardous components. A general procedure for a different carbamate involves refluxing with a base like potassium hydroxide in an alcohol solvent.[3] The resulting products would still need to be collected and disposed of as hazardous waste.[3]

Caution: The hydrolysis of this compound may produce tert-butanol, 3-(aminomethyl)cyclobutanol, and carbon dioxide. The reaction conditions and byproducts should be carefully evaluated before attempting any chemical treatment.

IV. Data Presentation

ParameterGuidelineSource(s)
Waste Classification Hazardous Chemical Waste[4][5]
Hazard Class Skin Irritant, Eye Irritant, Respiratory Irritant[1][2]
Personal Protective Equipment Nitrile gloves, safety goggles, lab coat[3]
Waste Container Sealable, chemically compatible (e.g., HDPE)[3]
Storage Location Designated satellite accumulation area with secondary containment[8][9]
Primary Disposal Method Approved hazardous waste disposal facility[1][10]
Spill Cleanup Absorb with inert material, collect in a sealed container for disposal[1][2]

V. Experimental Workflow and Disposal Logic

The following diagrams illustrate the general workflow for handling and the decision-making process for the disposal of this compound.

experimental_workflow cluster_lab In the Laboratory cluster_disposal Disposal Process A Generation of Waste (e.g., unused reagent, reaction quench) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B Always C Collect Waste in a Designated, Labeled Container B->C D Store Container in a Satellite Accumulation Area C->D E Contact EH&S or Waste Disposal Vendor D->E When full or time limit reached F Waste Pickup and Transportation E->F G Final Disposal at an Approved Facility F->G

Caption: Experimental workflow for the safe handling and disposal of this compound waste.

Caption: Logical decision-making process for the proper disposal of this compound.

References

Essential Safety and Operational Guide for Handling tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate. Adherence to these procedures is critical for ensuring personal safety and minimizing laboratory and environmental exposure.

Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Hand Protection Double gloving: • Inner Glove: Nitrile rubber, minimum 0.1 mm thickness. • Outer Glove: Butyl rubber or Neoprene, minimum 0.3 mm thickness.Provides robust protection against potential skin contact. Nitrile offers splash resistance, while butyl rubber and neoprene provide more extensive protection.[4] Always change gloves immediately if contaminated.
Eye and Face Protection Chemical splash goggles conforming to ANSI Z87.1 standard. A face shield should be worn over goggles when there is a significant risk of splashes.Protects against potentially severe eye irritation or damage from splashes.[4][5]
Skin and Body Protection A flame-resistant or 100% cotton lab coat worn over personal clothing. A chemical-resistant apron and sleeves are recommended for handling larger quantities. Closed-toe shoes and long pants are mandatory.Protects skin from accidental splashes and contact with the chemical.[4][6]
Respiratory Protection All handling of this compound should be conducted within a certified chemical fume hood.[4] If engineering controls are not sufficient, a NIOSH-approved respirator with an appropriate cartridge should be used.Prevents the inhalation of potentially harmful dust or vapors.

Operational Plan: Step-by-Step Handling Procedure

  • Preparation:

    • Ensure a certified chemical fume hood is operational.

    • Gather all necessary PPE as specified in the table above and inspect for integrity.

    • Prepare all necessary equipment and reagents before handling the compound.

    • Have a spill kit readily accessible.

  • Handling:

    • Conduct all weighing and transferring of the solid compound within the chemical fume hood to avoid dust inhalation.

    • Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid. Avoid creating dust.

    • If creating solutions, add the solid to the solvent slowly to prevent splashing.

    • Keep all containers with the compound tightly sealed when not in use.

  • Post-Handling:

    • Decontaminate all surfaces and equipment that may have come into contact with the chemical.

    • Remove PPE in the correct order to avoid cross-contamination.

    • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan: Waste Management

Proper disposal of this compound and its associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste:

    • Collect all solid waste, including contaminated weighing paper and disposable equipment, in a clearly labeled, sealed, and chemically compatible hazardous waste container.

  • Liquid Waste:

    • Collect all liquid waste containing the compound in a separate, labeled, and sealed hazardous waste container.

    • Do not mix with other waste streams unless compatibility has been confirmed.[7]

    • Aqueous solutions should not be disposed of down the drain.[5]

  • Contaminated PPE:

    • Used gloves, aprons, and other disposable PPE should be collected in a designated hazardous waste container.[4]

  • Disposal Method:

    • All waste must be disposed of through a licensed hazardous waste disposal facility in accordance with local, state, and federal regulations.[7]

Workflow for Safe Handling and Disposal

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling & Cleanup cluster_disposal Waste Disposal prep_fume_hood Verify Fume Hood Operation prep_ppe Don Appropriate PPE prep_fume_hood->prep_ppe prep_materials Assemble Materials prep_ppe->prep_materials handle_weigh Weigh and Transfer Compound prep_materials->handle_weigh Proceed to Handling handle_solution Prepare Solution (if applicable) handle_weigh->handle_solution disp_collect_solid Collect Solid Waste handle_weigh->disp_collect_solid Generate Waste handle_seal Seal Containers handle_solution->handle_seal disp_collect_liquid Collect Liquid Waste handle_solution->disp_collect_liquid cleanup_decontaminate Decontaminate Surfaces & Equipment handle_seal->cleanup_decontaminate Proceed to Cleanup cleanup_doff_ppe Doff PPE Correctly cleanup_decontaminate->cleanup_doff_ppe cleanup_wash Wash Hands Thoroughly cleanup_doff_ppe->cleanup_wash disp_collect_ppe Collect Contaminated PPE cleanup_doff_ppe->disp_collect_ppe disp_label Label Hazardous Waste Container disp_collect_solid->disp_label disp_collect_liquid->disp_label disp_collect_ppe->disp_label disp_store Store for Professional Disposal disp_label->disp_store

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.